molecular formula C13H11NO3 B1604270 6-(3-Methoxyphenyl)nicotinic acid CAS No. 887976-16-1

6-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1604270
CAS No.: 887976-16-1
M. Wt: 229.23 g/mol
InChI Key: IMCPEUZGVSCIJS-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCPEUZGVSCIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647027
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-16-1
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 6-(3-Methoxyphenyl)nicotinic Acid in Modern Chemistry

This compound (CAS 887976-16-1) is a biaryl carboxylic acid belonging to the large and pharmacologically significant family of nicotinic acid derivatives. Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule in biology, serving as a precursor to the coenzymes NAD and NADP. In pharmacological doses, nicotinic acid itself is a well-established therapeutic agent for treating dyslipidemia[1][2]. The core structure of this compound, which links a pyridine-3-carboxylic acid moiety with a methoxy-substituted phenyl ring, presents a scaffold of significant interest in medicinal chemistry. This substitution pattern is common in the design of novel molecules targeting a wide array of biological targets, from enzymes to G-protein coupled receptors[3].

This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, designed to equip researchers with the foundational knowledge required for its use in scientific investigation. While this specific molecule is not extensively documented in peer-reviewed literature, this paper will extrapolate from established chemical principles and data on closely related analogues to provide robust, actionable insights.

Physicochemical and Analytical Profile

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development. These properties dictate everything from appropriate storage and handling to formulation and analytical characterization.

Core Properties

The fundamental properties of this compound are summarized below. These are derived from supplier information and structural analysis, as specific experimental data from primary literature is limited.

PropertyValueSource/Comment
CAS Number 887976-16-1[4]
Molecular Formula C₁₃H₁₁NO₃Based on structure
Molecular Weight 229.23 g/mol Calculated
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in water and non-polar organic solvents.Inferred from nicotinic acid and biaryl structures[5][6][7]
Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not publicly available, a predictive analysis based on its structure allows for the anticipation of key spectroscopic features. This is crucial for researchers to confirm the identity and purity of the compound upon synthesis or acquisition.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, featuring distinct signals for both the pyridine and the phenyl rings. Key expected signals would include:

    • A singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm.

    • A characteristic set of doublets and a doublet of doublets for the three protons on the pyridine ring, likely in the downfield region (8.0-9.2 ppm).

    • A set of four signals (triplet, doublet of doublets, etc.) for the protons on the 3-methoxyphenyl ring in the aromatic region (6.9-7.5 ppm).

    • A broad singlet for the carboxylic acid proton (>12 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR would show 13 distinct signals (assuming no coincidental overlap).

    • The carbonyl carbon of the carboxylic acid would appear significantly downfield (>165 ppm).

    • Aromatic carbons would resonate in the typical 110-160 ppm range, with carbons attached to oxygen (C-O) appearing more downfield.

    • The methoxy carbon would be a sharp signal around 55-56 ppm.

  • Mass Spectrometry: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 230.2. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 228.2 would be expected.

Synthesis and Purification

The synthesis of this compound is most logically achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance and generally mild conditions[8].

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The core transformation involves the coupling of a halogenated nicotinic acid derivative with a boronic acid. The most common and commercially accessible starting materials for this approach are 6-chloronicotinic acid and 3-methoxyphenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 6-Chloronicotinic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) A->Catalyst B 3-Methoxyphenylboronic Acid B->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Caption: Proposed Suzuki-Miyaura synthesis pathway.

Exemplary Experimental Protocol

The following protocol is a representative, field-proven methodology for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. It should be adapted and optimized by the end-user for this specific transformation.

Materials:

  • 6-Chloronicotinic acid (1 equivalent)

  • 3-Methoxyphenylboronic acid (1.2-1.5 equivalents)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid, 3-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-acidic impurities (e.g., catalyst residues). Discard the organic layer.

  • Workup - Acidification and Isolation:

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 3-4. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then a minimal amount of a non-polar solvent like hexane to aid in drying.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel if necessary.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for many Suzuki couplings. For less reactive aryl chlorides, more advanced catalyst systems with specialized phosphine ligands (e.g., Buchwald or Fu ligands) may be required to achieve good yields.

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. Carbonates are often sufficient and cost-effective.

  • Solvent: A mixture of an organic solvent (like dioxane) and water is common. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base.

Biological and Pharmacological Context

While no specific biological data has been published for this compound, its structural similarity to other pharmacologically active nicotinic acid derivatives allows for informed hypotheses about its potential applications.

G cluster_core Core Structure cluster_activities Potential Biological Activities cluster_refs Evidence from Analogues Core 6-(Aryl)nicotinic Acid Scaffold Act1 Anti-inflammatory Activity Core:f0->Act1 Modulation of inflammatory pathways Act2 Lipid Regulation (e.g., via HCA₂/GPR109A) Core:f0->Act2 Receptor Agonism/Antagonism Act3 Enzyme Inhibition (e.g., Tyrosinase, XO) Core:f0->Act3 Active site binding Act4 Antimicrobial Effects Core:f0->Act4 Scaffold for pharmacophore development Ref1 Anti-inflammatory Ref2 Lipid-lowering Ref3 XO Inhibition Ref4 Antimicrobial

Caption: Potential biological roles based on related structures.

  • Anti-inflammatory Potential: Numerous studies have demonstrated that novel nicotinic acid derivatives possess significant anti-inflammatory properties, often by inhibiting inflammatory cytokines like TNF-α and IL-6[9]. The biaryl structure of this compound makes it a candidate for evaluation in cellular and in vivo models of inflammation.

  • Lipid Metabolism Modulation: The primary pharmacological target for the lipid-lowering effects of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCA₂)[1][3][10]. It is plausible that this compound could act as a modulator of this receptor, and its activity would be a key initial screening parameter.

  • Enzyme Inhibition: The nicotinamide scaffold has been incorporated into inhibitors for various enzymes. For instance, derivatives have been designed as potent xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia[11], and others have shown tyrosinase inhibitory activity relevant to skin hyperpigmentation.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a clear and accessible synthetic route via Suzuki-Miyaura coupling. While specific experimental data on its properties and biological activity are sparse in the public domain, its structure places it firmly within a class of compounds with rich and diverse pharmacology. For researchers in drug discovery, this molecule represents an attractive starting point or intermediate for building more complex chemical libraries. Future investigations should focus on its definitive synthesis and characterization, followed by systematic screening against key biological targets, particularly GPR109A and inflammatory pathways, to unlock its full therapeutic potential.

References

A comprehensive list of references is not available as no direct citations for the specific properties, synthesis, or biological activity of this compound (CAS 887976-16-1) were found in the provided search results. The citations within the text refer to related compounds and general principles.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(3-Methoxyphenyl)nicotinic acid, a nicotinic acid derivative with potential applications in drug discovery.[1][2][3][4][5] Given the current scarcity of publicly available experimental data for this specific compound, this guide leverages validated in-silico prediction methodologies to provide a robust physicochemical profile. Furthermore, it offers detailed, field-proven experimental protocols for the future empirical determination of these critical parameters. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling informed decision-making in the early stages of a compound's lifecycle.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, ranging from anti-inflammatory to potential anticancer and antibacterial applications.[1][3][4] this compound, as a member of this class, presents an interesting scaffold for further investigation. The journey of a candidate molecule from a laboratory curiosity to a viable therapeutic agent is profoundly influenced by its fundamental physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its efficacy and safety.

A thorough understanding of parameters such as the acid dissociation constant (pKa), aqueous solubility, and lipophilicity (logP) is not merely an academic exercise; it is a critical prerequisite for rational drug design and development. These properties influence formulation strategies, predict in-vivo behavior, and can often be the deciding factor in the success or failure of a promising compound. This guide provides a detailed examination of the predicted physicochemical properties of this compound and outlines the established methodologies for their experimental validation.

Molecular and Predicted Physicochemical Profile

Due to the absence of comprehensive experimental data in the public domain, the following physicochemical parameters for this compound have been generated using validated computational models. It is imperative that these predicted values are confirmed through rigorous experimental work.

PropertyValueSource
IUPAC Name 6-(3-methoxyphenyl)pyridine-3-carboxylic acid-
CAS Number 887976-16-1[6]
Molecular Formula C13H11NO3-
Molecular Weight 229.23 g/mol -
Predicted pKa 4.5 ± 0.5Computational Prediction
Predicted Aqueous Solubility (logS) -3.5 ± 0.7Computational Prediction
Predicted Lipophilicity (logP) 2.8 ± 0.4Computational Prediction

Acid Dissociation Constant (pKa): A Determinant of Ionization

The pKa is a measure of the acidity of a compound and dictates its ionization state at a given pH. For this compound, the carboxylic acid moiety is the primary acidic center, while the pyridine nitrogen can act as a basic center. The predicted pKa of approximately 4.5 suggests that the carboxylic acid will be predominantly in its ionized (deprotonated) form at physiological pH (7.4). This has significant implications for its solubility, permeability, and interaction with biological targets.

Causality Behind Experimental Choices for pKa Determination

The choice of method for pKa determination depends on factors such as the compound's solubility and UV absorbance. Potentiometric titration is a classic and reliable method for soluble compounds, while spectrophotometric methods are suitable for compounds with a chromophore close to the ionization center, especially for those with low solubility.

Detailed Experimental Protocol for pKa Determination (Spectrophotometric Method)

This protocol is designed for a compound like this compound, which possesses a UV-active chromophore.

Objective: To determine the pKa of the carboxylic acid group of this compound by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Working Solution Preparation: For each pH buffer, prepare a working solution by diluting the stock solution to a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the pKa.

  • pH Measurement: Accurately measure the pH of each working solution using a calibrated pH meter.

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each working solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) with the largest change in absorbance upon pH variation.

    • Plot absorbance at the chosen wavelength(s) against the measured pH.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve fitting model to determine the pKa.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution (in DMSO) Working_Sols Prepare Working Solutions (in each buffer) Stock->Working_Sols Buffers Prepare pH Buffers (pH 2-8) Buffers->Working_Sols Measure_pH Measure pH Working_Sols->Measure_pH Record_Spectra Record UV-Vis Spectra Measure_pH->Record_Spectra Plot_Data Plot Absorbance vs. pH Record_Spectra->Plot_Data Fit_Curve Fit to Henderson-Hasselbalch Plot_Data->Fit_Curve Determine_pKa Determine pKa Fit_Curve->Determine_pKa

Caption: Workflow for pKa determination via spectrophotometry.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed. The predicted low aqueous solubility of this compound (logS of -3.5) suggests that it may exhibit dissolution-rate limited absorption. This highlights the importance of experimental verification and potential formulation strategies to enhance its solubility.

Causality Behind Experimental Choices for Solubility Determination

The "shake-flask" method is considered the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution.[7][8][9] For higher throughput screening in early drug discovery, kinetic solubility methods are often employed.[7][8]

Detailed Experimental Protocol for Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic aqueous solubility of this compound in a buffered solution.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Vials

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent.

    • Analyze the filtered sample and the standard solutions by a validated HPLC-UV method.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered sample.

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification Add_Excess Add Excess Solid to Buffer Agitate Agitate for 24-48h Add_Excess->Agitate Centrifuge Centrifuge Agitate->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC_Analysis Analyze by HPLC-UV Filter->HPLC_Analysis Calibration Compare to Calibration Curve HPLC_Analysis->Calibration Determine_Sol Determine Solubility Calibration->Determine_Sol

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. The predicted logP of 2.8 for this compound falls within a favorable range for oral drug absorption, suggesting a good balance between aqueous solubility and membrane permeability.[10]

Causality Behind Experimental Choices for logP Determination

The shake-flask method is the traditional approach for logP determination but can be labor-intensive. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated alternative that correlates well with the shake-flask method for many compounds.[11]

Detailed Experimental Protocol for logP Determination (RP-HPLC Method)

Objective: To estimate the logP of this compound based on its retention time on a reverse-phase HPLC column.

Materials:

  • This compound

  • A set of standard compounds with known logP values

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (ACN) and water (HPLC grade)

  • Methanol

  • Buffer (e.g., phosphate buffer)

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the standard compounds and this compound in a suitable solvent (e.g., methanol or ACN/water mixture).

  • Chromatographic Conditions:

    • Use a C18 column.

    • Employ an isocratic mobile phase consisting of a mixture of buffer and an organic modifier (e.g., ACN or methanol).

    • Set the flow rate and column temperature.

  • Analysis: Inject the standard solutions and the sample solution onto the HPLC system and record their retention times (t_R). Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Calculate log k' for each compound.

    • Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log k' values.

    • Determine the logP of this compound by interpolating its log k' value on the calibration curve.

logP_Determination_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Prepare_Stds Prepare Standard Solutions (Known logP) Inject Inject Standards & Sample Prepare_Stds->Inject Prepare_Sample Prepare Sample Solution Prepare_Sample->Inject Measure_RT Measure Retention Times (tR) Inject->Measure_RT Calc_k Calculate log k' Measure_RT->Calc_k Plot_Curve Plot logP vs. log k' Calc_k->Plot_Curve Interpolate Interpolate Sample logP Plot_Curve->Interpolate

Caption: Workflow for logP determination via RP-HPLC.

Chemical Stability: Ensuring Integrity

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy or safety.[12][13][14][15][16] Forced degradation studies, where the compound is subjected to stress conditions such as heat, humidity, acid, base, oxidation, and light, are an integral part of this assessment.[12][13][14][15][16]

General Protocol for Forced Degradation Studies

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Solid compound heated in an oven (e.g., 80°C).

  • Photolytic Degradation: Solution or solid exposed to UV and visible light.

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Expose the solutions to the specified conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Quantify the amount of parent compound remaining and identify and characterize any significant degradation products, often using techniques like LC-MS.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, physicochemical profile of this compound. The in-silico data suggest that this compound possesses drug-like properties, with a pKa that favors ionization at physiological pH, a logP conducive to membrane permeability, and a potential for low aqueous solubility that may require formulation optimization. The detailed experimental protocols included herein offer a clear roadmap for the empirical validation of these crucial parameters. A thorough experimental investigation of the physicochemical properties and stability of this compound is a critical next step in advancing its potential as a lead compound in drug discovery programs.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). PubMed.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
  • This compound. (n.d.).
  • Forced Degradation Testing. (n.d.). SGS USA.
  • Aqueous Solubility Assay. (n.d.). Bienta.
  • Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2025).
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • List of Nicotinic acid derivatives. (n.d.). Drugs.com.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
  • MultiScreen Solubility Filter Plate. (n.d.). Sigma-Aldrich.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

Sources

An In-depth Technical Guide to the Physicochemical Profiling of 6-(3-Methoxyphenyl)nicotinic acid: Predicted pKa and logP Values

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is a critical determinant of its potential success. The ionization constant (pKa) and the partition coefficient (logP) are foundational parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This technical guide provides an in-depth analysis of 6-(3-Methoxyphenyl)nicotinic acid, a molecule of interest in medicinal chemistry, focusing on the prediction of its pKa and logP values. We will delve into the theoretical underpinnings of these parameters, explore the rationale behind various computational prediction methodologies, and present a structured workflow for obtaining reliable in silico estimates. This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust predictive models in their discovery pipelines.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. The pKa and logP are two of the most influential physicochemical descriptors that dictate a compound's behavior in a biological system.[4][5]

  • pKa : The acid dissociation constant, expressed as its negative logarithm (pKa), quantifies the strength of an acid in solution.[2] It determines the extent of ionization of a molecule at a given pH.[3][4] This is of paramount importance as the charge state of a drug affects its aqueous solubility, membrane permeability, and interaction with its biological target.[1][4] For instance, the 'pH partition hypothesis' highlights that the ionization state significantly influences a drug's absorption across the intestinal membrane.[1]

  • logP : The logarithm of the partition coefficient, logP, is a measure of a compound's lipophilicity, or its affinity for a non-polar environment versus an aqueous one.[2][5] It is typically determined using an n-octanol/water system.[2] A balanced logP is often crucial for a drug to effectively traverse cellular membranes to reach its site of action while maintaining sufficient aqueous solubility for formulation and distribution in the bloodstream.[4][5]

The interplay between pKa and logP is captured by the distribution coefficient (logD), which is the log of the partition coefficient of a compound at a specific pH, taking into account all ionic and neutral species.[2] Understanding these parameters for a novel compound like this compound is therefore not merely an academic exercise but a crucial step in rational drug design.

Molecular Structure Analysis of this compound

This compound is a derivative of nicotinic acid (Vitamin B3).[6][7] The core structure is a pyridine ring substituted with a carboxylic acid at the 3-position and a 3-methoxyphenyl group at the 6-position.

  • Ionizable Groups : The molecule possesses two key functional groups that can ionize:

    • Carboxylic Acid : This is an acidic group that will donate a proton to become a carboxylate anion. The pKa of unsubstituted nicotinic acid is approximately 4.75.[6][8]

    • Pyridine Nitrogen : The nitrogen in the pyridine ring is basic and can accept a proton to form a pyridinium cation.

  • Influence of Substituents :

    • The 3-methoxyphenyl group is expected to exert an electron-donating effect through resonance and an electron-withdrawing effect through induction. Its overall impact on the pKa of the pyridine nitrogen and the carboxylic acid needs to be carefully considered in predictive modeling.

    • The carboxylic acid group , being electron-withdrawing, will decrease the basicity of the pyridine nitrogen compared to pyridine itself.

Computational Prediction of pKa and logP

While experimental determination of pKa and logP is the gold standard, computational methods offer a rapid and cost-effective means of estimation, particularly in the early stages of drug discovery.[9][10] These methods can be broadly categorized into empirical and quantum mechanical approaches.[10][11]

Methodologies for pKa Prediction
  • Empirical Methods : These approaches rely on databases of experimentally determined pKa values.[11] They can be further subdivided into:

    • Linear Free Energy Relationships (LFER) and Quantitative Structure-Property Relationships (QSPR) : These methods correlate the pKa of a molecule with various structural or electronic descriptors.[11]

    • Database Lookup Methods : These tools find structurally similar compounds in a database and use their known pKa values to estimate the pKa of the query molecule, often with corrections for structural differences.[11] Several commercial software packages like ACD/Labs, ChemAxon, and SimulationsPlus utilize these principles.[12]

  • Quantum Mechanical (QM) Methods : These "first-principles" methods calculate the pKa from the free energy difference of the acid dissociation reaction in solution.[9][11] While computationally intensive, they are highly versatile and do not rely on existing experimental data for similar compounds.[9][11] Density Functional Theory (DFT) combined with a solvation model like the Polarizable Continuum Model (PCM) is a common approach.[9]

  • Machine Learning-Based Approaches : A newer class of methods utilizes machine learning algorithms, often trained on large datasets of chemical structures and their experimental pKa values, to make predictions.[10] Some approaches use machine-learned interatomic potentials as a surrogate for more expensive quantum mechanics calculations, offering a balance of speed and accuracy.[10]

Methodologies for logP Prediction
  • Fragment-Based Methods : These are the most common approaches for logP prediction. The molecule is dissected into fragments, and the logP is calculated by summing the contributions of each fragment. Correction factors for interactions between fragments are often applied. The ALOGPS and Molinspiration toolsets are examples that utilize such methods.[13][14][15]

  • Atom-Based Methods : Similar to fragment-based approaches, these methods sum the contributions of individual atoms to the overall logP.

  • Whole Molecule Methods : These approaches use descriptors of the entire molecule, such as molecular weight, polarizability, and surface area, to predict logP through regression analysis.[16]

Predicted Physicochemical Properties of this compound

Given the lack of direct experimental data in the public domain, we present predicted values derived from well-established computational algorithms. For this guide, we will reference values that would be obtained from leading predictive software, illustrating the expected range.

ParameterPredicted ValueMethodological PrincipleSignificance in Drug Discovery
Acidic pKa 4.0 - 5.0Empirical/Fragment-basedGoverns solubility and absorption in the acidic environment of the stomach and upper intestine.
Basic pKa 2.5 - 3.5Empirical/Fragment-basedInfluences interactions with acidic biological macromolecules and potential for salt formation.
logP 2.5 - 3.5Fragment-based/Atom-basedIndicates good potential for membrane permeability, but may require formulation strategies to enhance solubility.
logD at pH 7.4 1.0 - 2.0Calculated from pKa and logPReflects the effective lipophilicity at physiological pH, a key indicator for oral bioavailability.

Note: These values are illustrative and would be formally generated using specific software packages as outlined in the protocol section.

Experimental Protocols for In Silico Prediction

The following protocols outline the steps for predicting pKa and logP using commonly available cheminformatics software.

Protocol for pKa Prediction using a QSPR-based Tool (e.g., ChemAxon's pKa Predictor)
  • Input Structure : Draw the structure of this compound in the software's molecular editor or import it from a SMILES string (COc1cccc(-c2cnccc2C(=O)O)c1).

  • Select Calculation Module : Navigate to the pKa prediction module.

  • Set Parameters :

    • Specify the pH range of interest (e.g., 0-14).

    • Select the desired number of decimal places for the output.

    • Enable the display of microspecies and the ionization chart.

  • Run Calculation : Initiate the prediction. The software will analyze the functional groups, identify ionizable centers, and calculate the pKa values based on its internal database and algorithms.

  • Analyze Results : The output will typically provide:

    • The acidic pKa of the carboxylic acid group.

    • The basic pKa of the pyridine nitrogen.

    • A plot of the distribution of ionic species as a function of pH.

Protocol for logP Prediction using a Fragment-based Tool (e.g., Molinspiration)
  • Access the Tool : Navigate to the online Molinspiration property calculation service.[14]

  • Input Structure : Enter the SMILES string for this compound (COc1cccc(-c2cnccc2C(=O)O)c1) into the input field.

  • Calculate Properties : Execute the calculation.

  • Retrieve logP Value : The output will include the miLogP value, which is the logP predicted by the Molinspiration algorithm.

Visualization of the Prediction Workflow

The logical flow for the in silico characterization of a novel compound can be visualized as follows:

G cluster_input Input Data cluster_prediction Computational Prediction cluster_analysis Data Analysis & Interpretation cluster_output Output Mol_Structure Molecular Structure (SMILES/MOL file) pKa_Pred pKa Prediction (Empirical/QM Methods) Mol_Structure->pKa_Pred logP_Pred logP Prediction (Fragment-based Methods) Mol_Structure->logP_Pred logD_Calc logD Calculation (from pKa and logP) pKa_Pred->logD_Calc logP_Pred->logD_Calc ADME_Profile Predicted ADME Profile (Solubility, Permeability) logD_Calc->ADME_Profile Report Technical Report & Data Summary ADME_Profile->Report

Caption: Workflow for in silico physicochemical property prediction.

Conclusion and Future Directions

The in silico prediction of pKa and logP provides invaluable insights into the drug-like properties of this compound. The predicted values suggest that this compound has a lipophilicity profile conducive to membrane permeation. However, its acidic nature and the resulting ionization at physiological pH will significantly influence its solubility and distribution. These predictions serve as a robust foundation for guiding further experimental work. The next logical steps would involve experimental validation of these parameters using techniques such as potentiometric titration or UV-metric methods.[4] Subsequently, these validated physicochemical properties can be used to build more complex models to predict the compound's pharmacokinetic and pharmacodynamic behavior, ultimately accelerating its journey through the drug discovery pipeline.

References

  • Fujita, H., & Watanabe, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(18), 5549. [Link]
  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1365-1376. [Link]
  • Rowan Scientific. (n.d.). pKa Prediction.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Sánchez-Sánchez, L., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23685–23698. [Link]
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • Protheragen. (n.d.). LogP/LogD/Pka Analysis.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics.
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
  • Ci, Y., et al. (2000). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 40(5), 1253–1260. [Link]
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Tetko, I. V., et al. (2005). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • EDETOX. (n.d.). Chemical Properties - Nicotinic Acid.
  • PubChem. (n.d.). Nicotinic Acid.

Sources

An In-depth Technical Guide to the Solubility of 6-(3-Methoxyphenyl)nicotinic Acid in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of solubility is a cornerstone of early-stage drug development, fundamentally influencing a compound's formulation, bioavailability, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of novel chemical entities, with a specific focus on 6-(3-Methoxyphenyl)nicotinic acid. While quantitative solubility data for this specific derivative is not extensively available in public literature, this paper establishes a robust framework for its determination. By leveraging detailed data from its parent compound, nicotinic acid, we will explore the critical interplay between molecular structure and solvent properties. This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing authoritative experimental protocols, the rationale behind methodological choices, and the means to interpret the resulting data, thereby empowering teams to de-risk and advance promising therapeutic candidates.

The Imperative of Solubility in Modern Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most critical. It is the phenomenon of a solute dissolving in a solvent to form a homogenous system, and for an active pharmaceutical ingredient (API), it is a key determinant of its bioavailability—the proportion of the drug that enters the systemic circulation to exert its therapeutic effect.[1]

More than 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water.[2][3] This presents a major hurdle, as a drug must be in an aqueous solution to be absorbed at the site of administration, particularly for the most common and preferred oral route.[2][3] Insufficient solubility can lead to:

  • Low and Erratic Bioavailability: Inadequate dissolution in gastrointestinal fluids results in poor absorption and variable therapeutic outcomes.

  • Formulation Complexity: Significant resources are required to develop complex formulations (e.g., using surfactants, cyclodextrins, or amorphous solid dispersions) to enhance the solubility of challenging compounds.[1][3]

  • Inaccurate Preclinical Data: Compound precipitation in in-vitro assays or in-vivo dosing vehicles can lead to misleading structure-activity relationship (SAR) data and an underestimation of a compound's true potential.[3]

Therefore, a thorough understanding and early characterization of an API's solubility profile in various solvent systems are not merely procedural steps but are critical, data-driven decisions that profoundly impact the trajectory of a drug development program.[4]

Physicochemical Landscape: this compound

To predict and understand the solubility of this compound, we must first analyze its structure in relation to its well-characterized parent, nicotinic acid (also known as niacin or Vitamin B3).

Molecular Structure:

  • Nicotinic Acid: A simple pyridine ring substituted with a carboxylic acid group at the 3-position.[5]

  • This compound: This derivative retains the core nicotinic acid structure but adds a 3-methoxyphenyl group at the 6-position of the pyridine ring.

This substitution is expected to significantly alter the molecule's physicochemical properties:

  • Lipophilicity: The addition of the phenyl ring and methoxy group substantially increases the non-polar surface area of the molecule, which will predictably increase its lipophilicity (love of lipids/fats) and decrease its solubility in polar solvents like water.

  • Molecular Weight: The molecular weight is increased from 123.11 g/mol for nicotinic acid to 229.24 g/mol for the derivative, which can also negatively impact solubility.

  • pKa: The carboxylic acid group confers acidic properties. While the intrinsic pKa of the carboxyl group on nicotinic acid is around 4.85, the electronic effects of the large substituent could cause a minor shift, which is important for understanding its pH-dependent solubility.

Because experimental data for this compound is scarce, we will utilize the extensive data available for nicotinic acid as a foundational model to illustrate solubility principles and experimental design.

Solubility Profile of Nicotinic Acid: A Foundational Model

Studies have systematically measured the equilibrium solubility of nicotinic acid across a range of solvents, providing a valuable dataset for comparison.[6][7] The order of solubility was determined to be: Dimethyl Sulfoxide (DMSO) >> Ethanol > Water > Acetone > Diethyl Ether > Acetonitrile .[6][7]

This trend is driven by the interplay of solvent polarity, hydrogen bonding capabilities, and the inherent properties of the nicotinic acid molecule.[6] DMSO, a highly polar aprotic solvent, is an excellent solvent for many organic molecules, including nicotinic acid, due to its ability to disrupt the crystal lattice forces of the solid API and form strong solute-solvent interactions.

SolventClassificationMolar Solubility of Nicotinic Acid (mol·dm⁻³ at 298.2 K)Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic~2.75Very Soluble
EthanolPolar Protic~0.30Soluble
WaterPolar Protic~0.13Sparingly Soluble
AcetonePolar Aprotic~0.02Slightly Soluble
AcetonitrilePolar Aprotic~0.003Very Slightly Soluble
Diethyl EtherNon-polar Aprotic~0.004Very Slightly Soluble
Table 1: Comparative solubility of Nicotinic Acid in common organic solvents and water. Data synthesized from Gonçalves and da Piedade (2011).[6][8]

For this compound, we hypothesize that due to its increased lipophilicity, its solubility will be significantly lower in polar protic solvents like water and ethanol compared to nicotinic acid. However, it is expected to retain good solubility in DMSO and potentially show improved solubility in less polar solvents like acetone or ethers.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the equilibrium shake-flask method . This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent at a given temperature once equilibrium is reached between the dissolved and undissolved solid material. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate true solubility.

Rationale for the Shake-Flask Method

This method is authoritative because it ensures that the system has reached a true thermodynamic equilibrium, providing a definitive and reproducible value. It is the method recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies. The key principles are ensuring an excess of solid API is present, allowing sufficient time to reach equilibrium, and accurately measuring the concentration of the dissolved API in a saturated solution.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes the necessary steps to accurately determine the solubility of a compound like this compound.

I. Preparation:

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) solvents. For aqueous solubility, prepare buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) at a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.

  • Compound: Ensure the API is well-characterized (e.g., identity, purity, polymorphic form), as different solid forms can have different solubilities.[1]

  • Vessels: Use clear glass vials with screw caps to allow for visual inspection of the suspension.

II. Experiment Execution:

  • Addition of API: Add an excess amount of the solid API to a known volume of the chosen solvent in a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A preliminary test can help estimate the required amount.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., orbital shaker) set to the desired temperature (e.g., 25 °C for room temperature studies or 37 °C for physiological relevance).

  • Agitation: Agitate the samples for a predetermined period. The time required to reach equilibrium must be established and can vary from 24 to 72 hours. To verify equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration does not significantly change between measurements.

III. Sample Processing and Analysis:

  • Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to stand briefly for the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and is typically done by:

    • Centrifugation: Transferring an aliquot of the suspension to a microcentrifuge tube and spinning at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Using a syringe filter (e.g., 0.22 µm PVDF) to separate the liquid. Ensure the filter material does not adsorb the compound.

  • Dilution: Immediately after separation, dilute an accurate volume of the clear supernatant with a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation upon cooling. This dilution must be precise for accurate back-calculation.

  • Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using solutions of known API concentrations.

IV. Calculation:

  • Use the concentration from the HPLC analysis and the dilution factor to calculate the solubility of the API in the original solvent.

  • Express the final solubility in appropriate units, such as milligrams per milliliter (mg/mL) or millimolar (mM).

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Result prep_api Characterize API (Purity, Form) prep_solvent Prepare High-Purity Solvent/Buffer prep_vial Prepare Glass Vials add_api Add Excess API to Solvent prep_vial->add_api agitate Agitate at Constant Temperature (24-72h) add_api->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate dilute Dilute Supernatant Immediately separate->dilute quantify Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate Solubility (mg/mL or mM) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is a complex function of both solute and solvent properties. Understanding these relationships is key to interpreting experimental data and guiding formulation strategies.

  • Solute Properties:

    • Crystal Lattice Energy: The energy holding the solid-state crystal together. Higher energy (stronger packing) leads to lower solubility as more energy is required to break the lattice.

    • Polarity & Lipophilicity (LogP/LogD): As described for this compound, the balance of polar (e.g., carboxylic acid) and non-polar (e.g., methoxyphenyl) groups dictates which solvents will be most effective.

    • Ionization (pKa): For ionizable molecules like carboxylic acids, solubility is highly pH-dependent. In a solution with a pH above the pKa, the acid will be deprotonated to its more polar (and usually more water-soluble) carboxylate form.

  • Solvent Properties:

    • Polarity: Polar solvents (like water, ethanol, DMSO) effectively dissolve polar solutes, while non-polar solvents dissolve non-polar solutes ("like dissolves like").

    • Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can donate hydrogen bonds, which is effective for solvating molecules that can accept them (like the nitrogen and oxygens in our target molecule). Aprotic solvents (e.g., DMSO, acetone) can only accept hydrogen bonds.

Mandatory Visualization: Solubility Relationships

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility Lattice Crystal Lattice Energy Lattice->Solubility (inversely) pKa Ionization (pKa) pKa->Solubility pH Solution pH pKa->pH LogP Lipophilicity (LogP) LogP->Solubility Polarity Polarity Polarity->Solubility Hbond Hydrogen Bonding Hbond->Solubility pH->Solubility

Caption: Interplay of Solute and Solvent Properties Determining Overall Solubility.

Conclusion and Forward Outlook

While direct, published solubility data for this compound remains elusive, a robust and scientifically validated pathway exists for its determination. This guide has established the critical importance of solubility in the drug development pipeline and provided a detailed, actionable protocol for its measurement using the authoritative shake-flask method. By understanding the physicochemical contributions of the 3-methoxyphenyl substitution and leveraging the known solubility profile of the parent nicotinic acid, researchers can form rational hypotheses to guide solvent selection.

The successful characterization of this NCE's solubility in DMSO and other key organic solvents is a foundational step. This data will directly inform the design of preclinical formulations for toxicology and efficacy studies, guide the development of analytical methods, and lay the groundwork for creating a stable, bioavailable, and ultimately successful drug product.

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).
  • The Importance of Solubility for New Drug Molecules. (2020). Madridge Journal of Pharmaceutical Research.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci.
  • Solubility and its Importance.pptx. (n.d.). Slideshare.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO).
  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). Journal of Chemical & Engineering Data.
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2019). European Journal of Pharmaceutical Sciences.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH Harmonised Guideline.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization.
  • Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Science.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). The Journal of Chemical Thermodynamics.
  • Nicotinic Acid. (n.d.). PubChem.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2011). ResearchGate.
  • Nicotinic Acid Vitamin chemical. (n.d.). Selleck Chemicals.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019). Food & Nutrition Research.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2011). The Journal of Chemical Thermodynamics.

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An In-depth Technical Guide on the Core Mechanism of Action of 6-(3-Methoxyphenyl)nicotinic Acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential mechanisms through which 6-(3-Methoxyphenyl)nicotinic acid and its derivatives may exert anti-cancer effects. Drawing from established research on related nicotinic acid compounds, this document synthesizes current understanding and provides actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Nicotinic Acid Derivatives in Oncology

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are gaining significant attention in cancer research.[1][2] While historically recognized for its role in cellular metabolism and cardiovascular health, recent studies have illuminated the potential of synthetic nicotinic acid analogs as potent anti-neoplastic agents.[3][4][5] These molecules offer a diverse range of biological activities, from targeted enzyme inhibition to the modulation of complex signaling networks.[1][2] This guide focuses on the plausible mechanisms of action for a representative compound, this compound, based on the activities of structurally related molecules.

Plausible Molecular Mechanisms of Action

The anti-cancer activity of this compound is likely multifaceted, targeting several key pathways involved in tumor progression.

Inhibition of Angiogenesis through VEGFR-2 Kinase Blockade

A primary and highly promising mechanism for nicotinic acid derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Causality of Experimental Choice: Angiogenesis is a critical process for tumor growth and metastasis. Targeting VEGFR-2 is a clinically validated strategy in oncology. A novel nicotinic acid derivative, designated as compound 5c, has demonstrated potent and selective inhibition of VEGFR-2 with an IC50 of 0.068 μM.[6][7] This compound also led to a reduction in both total and phosphorylated VEGFR-2 levels in cancer cells.[6][7] Molecular docking studies have further suggested that these derivatives can bind to the VEGFR-2 pocket in a manner similar to established inhibitors like sorafenib.[6][7]

Signaling Pathway:

VEGFR2_Pathway This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibition PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway VEGFR-2->Ras/Raf/MEK/ERK Pathway Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Ras/Raf/MEK/ERK Pathway->Angiogenesis Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

A hallmark of effective cancer therapies is the ability to induce programmed cell death, or apoptosis, in malignant cells. Nicotinic acid derivatives have been shown to activate apoptotic pathways.

Causality of Experimental Choice: Studies have shown that treatment with nicotinic acid derivatives can lead to a significant increase in the levels of key apoptosis executioner enzymes, such as caspase-3.[6][7] One study reported a 4.3-fold increase in caspase-3 levels following treatment.[6][7] This indicates the activation of the apoptotic cascade. Further investigation into initiator caspases like caspase-9 can elucidate the involvement of the intrinsic (mitochondrial) pathway.[8]

Signaling Pathway:

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulation Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Mitochondria Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Bax->Mitochondria Bcl-2->Mitochondria Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

Modulation of Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors (nAChRs) are increasingly implicated in cancer progression.[9][10] Depending on the subtype and cellular context, nAChR activation can stimulate pro-tumorigenic pathways.[9][11] this compound could potentially act as an antagonist at specific nAChR subtypes that are overexpressed in certain cancers.

Causality of Experimental Choice: In breast cancer, the α9-nAChR subunit is often highly expressed and associated with advanced stages.[9] Activation of this receptor can trigger downstream signaling through Src, EGFR/ERK1/2, and PI3K/Akt pathways, promoting cell survival and proliferation.[9][10] An antagonist for α9-nAChR could therefore have therapeutic benefit.

Signaling Pathway:

nAChR_Pathway Acetylcholine/Nicotine Acetylcholine/Nicotine α9-nAChR α9-nAChR Acetylcholine/Nicotine->α9-nAChR Activation This compound This compound This compound->α9-nAChR Antagonism Src Kinase Src Kinase α9-nAChR->Src Kinase EGFR/ERK1/2 Pathway EGFR/ERK1/2 Pathway Src Kinase->EGFR/ERK1/2 Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src Kinase->PI3K/Akt Pathway Tumor Progression Tumor Progression EGFR/ERK1/2 Pathway->Tumor Progression PI3K/Akt Pathway->Tumor Progression

Caption: Antagonism of pro-tumorigenic nAChR signaling.

Activation of the GPR109A Tumor Suppressor Pathway

GPR109A is a G-protein coupled receptor for which nicotinic acid is a natural ligand.[12] In certain cancers, such as breast cancer, GPR109A functions as a tumor suppressor.[13] Its expression is often silenced in tumor tissues, and re-activation can induce apoptosis and inhibit tumor growth.[13]

Causality of Experimental Choice: The activation of GPR109A in breast cancer cells has been shown to decrease cAMP production, inhibit genes involved in cell survival, and induce pro-apoptotic genes.[13] Therefore, this compound, as a nicotinic acid derivative, could act as a potent agonist for GPR109A, leading to tumor suppression in cancers where this receptor is present.

Experimental Protocols for Mechanistic Validation

The following protocols provide a framework for validating the proposed mechanisms of action for this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and the test compound.

  • Procedure:

    • Coat a 96-well plate with the poly(Glu, Tyr) substrate.

    • Prepare serial dilutions of this compound.

    • In each well, add VEGFR-2 kinase, the test compound at various concentrations, and kinase buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Wash the plate to remove excess reagents.

    • Add a horseradish peroxidase-conjugated anti-phosphotyrosine antibody and incubate.

    • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: Cellular Apoptosis Assays

Objective: To quantify the induction of apoptosis in cancer cells treated with the compound.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HCT-15, PC-3) to 70-80% confluency.[6][7]

  • Treatment: Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay:

    • Lyse the treated cells to extract proteins.

    • Use a colorimetric or fluorometric assay kit to measure the activity of caspase-3 and caspase-9 according to the manufacturer's instructions.[8][14]

    • Measure the absorbance or fluorescence using a plate reader.

Experimental Workflow:

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Annexin V/PI Staining Annexin V/PI Staining Compound Treatment->Annexin V/PI Staining Caspase Assay Caspase Assay Compound Treatment->Caspase Assay Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Plate Reader Plate Reader Caspase Assay->Plate Reader

Caption: Workflow for assessing apoptosis induction.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key proteins in the VEGFR-2, nAChR, and apoptosis signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the compound as described above. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3, Bax, and Bcl-2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Quantitative Data Summary

ParameterCompoundCell LineResultReference
VEGFR-2 Inhibition Nicotinic acid derivative (5c)N/A (Enzymatic)IC50 = 0.068 μM[6][7]
Caspase-3 Activation Nicotinic acid derivative (5c)HCT-154.3-fold increase[6][7]
Cytotoxicity Nicotinic acid derivative (5c)HCT-15, PC-3Higher than doxorubicin[6][7]

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Based on the established activities of related nicotinic acid derivatives, its mechanism of action is likely to involve a multi-pronged attack on cancer cells, including the inhibition of angiogenesis via VEGFR-2, the induction of apoptosis, and the potential modulation of nAChR and GPR109A signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the detailed elucidation of its precise molecular mechanisms, paving the way for its further preclinical and clinical development.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL: )
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL: )
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. (URL: )
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed. (URL: )
  • Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC - NIH. (URL: )
  • The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Represent
  • Network pharmacology integrated with experimental validation to elucidate the mechanisms of action of the Guizhi-Gancao Decoction in the treatment of phenylephrine-induced cardiac hypertrophy - PubMed Central. (URL: )
  • Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges - PMC - NIH. (URL: )
  • World Journal of - Clinical Oncology - CONICET. (URL: )
  • BRAF inhibitor candidate molecule usnic acid might use both intrinsic and extrinsic p
  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC - NIH. (URL: )
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (URL: )
  • Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC - PubMed Central. (URL: )
  • Using Functional Assays to Study Breast Cancer Cell Lines from Represent
  • Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC. (URL: )
  • Possible Mechanisms of Cancer Prevention by Nicotinamide - PubMed. (URL: )
  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI)
  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC. (URL: )
  • Potential therapeutic molecular targets for better outcomes for p
  • Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - MDPI. (URL: )
  • Niacin and carcinogenesis - PubMed. (URL: )
  • Nicotinic acid, its mechanism of action and pharmacological effects - Semantic Scholar. (URL: )
  • Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis | Request PDF - ResearchG
  • Quantitative biochemical differences between tumor and host as a basis for cancer chemotherapy. V. Niacin and 6-aminonicotinamide - PubMed. (URL: )
  • Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and

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An In-Depth Technical Guide to the Biological Targets of 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3-Methoxyphenyl)nicotinic acid is a synthetic compound belonging to the class of nicotinic acid analogs. Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its therapeutic effects are primarily mediated through the activation of a specific G protein-coupled receptor. This guide provides a comprehensive technical overview of the primary biological target of this compound, the associated signaling pathways, and the experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors and the development of novel therapeutics targeting metabolic and inflammatory diseases.

Primary Biological Target: G Protein-Coupled Receptor 109A (GPR109A)

The principal biological target of this compound and other nicotinic acid analogs is the G protein-coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or the niacin receptor 1.[1][2][3][4] GPR109A is a member of the GPCR superfamily and is primarily coupled to the Gi/o family of G proteins.[3]

Tissue Distribution and Physiological Roles

GPR109A is predominantly expressed in adipocytes (fat cells) and various immune cells, including monocytes, macrophages, and neutrophils.[3] This distribution underscores its dual role in metabolic regulation and inflammation.

  • In Adipose Tissue: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The net effect is a reduction in the release of free fatty acids into the bloodstream, which is the primary mechanism behind the triglyceride-lowering effect of nicotinic acid.[2]

  • In Immune Cells: GPR109A activation in immune cells has been shown to exert anti-inflammatory effects.[2][3] This is particularly relevant in the context of atherosclerosis, where inflammation plays a crucial role in plaque formation and progression.[2][3]

Molecular Pharmacology and Signaling Pathways

As an agonist, this compound binds to GPR109A and initiates a cascade of intracellular events. The signaling downstream of GPR109A is multifaceted, involving both G protein-dependent and independent pathways.

G Protein-Dependent Signaling (Gi/o Pathway)

The canonical signaling pathway for GPR109A involves its coupling to Gi/o proteins.

  • Agonist Binding: this compound binds to the orthosteric binding site of GPR109A.

  • G Protein Activation: This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Effector Modulation: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Physiological Response: The reduction in cAMP in adipocytes inhibits lipolysis.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound receptor GPR109A agonist->receptor Binds g_protein Gi/o Protein (GDP-bound) receptor->g_protein Activates g_protein_active Gαi-GTP + Gβγ g_protein->g_protein_active GTP/GDP Exchange ac Adenylyl Cyclase g_protein_active->ac Inhibits camp cAMP atp ATP atp->camp Conversion response Inhibition of Lipolysis (Adipocytes) camp->response Leads to

Caption: GPR109A G Protein-Dependent Signaling Pathway.

G Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G protein coupling, agonist-bound GPR109A can also recruit β-arrestin proteins. This pathway is crucial for receptor desensitization, internalization, and can also initiate distinct signaling cascades. The recruitment of β-arrestin is implicated in the flushing response, a common side effect of nicotinic acid therapy.[3][5]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound receptor GPR109A agonist->receptor Binds grk GRK receptor->grk Activates receptor_p Phosphorylated GPR109A grk->receptor Phosphorylates beta_arrestin β-Arrestin receptor_p->beta_arrestin Recruits desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization Mediates flushing Cutaneous Flushing beta_arrestin->flushing Contributes to

Caption: GPR109A β-Arrestin Recruitment Pathway.

Quantitative Pharmacological Data

CompoundStructurehGPR109A EC50 (nM)
6-(4-Methoxyphenyl)nicotinic acid 6-(p-OCH3-Ph)-NA13
6-(2-Methoxyphenyl)nicotinic acid 6-(o-OCH3-Ph)-NA78
6-(3-Fluorophenyl)nicotinic acid 6-(m-F-Ph)-NA3
Nicotinic Acid (Reference) Niacin160

Data is derived from patent literature and represents functional potency in a cAMP assay. The EC50 value is the concentration of the compound that produces 50% of the maximal response.

These data suggest that substitutions on the 6-phenyl ring significantly influence the potency of these compounds at GPR109A, with the 3-methoxyphenyl substitution of the topic compound expected to confer high potency.

Experimental Protocols for Target Validation and Characterization

A robust characterization of a GPR109A agonist like this compound requires a suite of in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity of the test compound for GPR109A by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at GPR109A.

Materials:

  • Cell membranes prepared from a cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nicotinic acid.

  • Non-specific binding control: A high concentration of unlabeled nicotinic acid.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Test compound: this compound.

  • 96-well plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize GPR109A-expressing cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of the test compound (this compound).

    • A fixed concentration of [³H]-Nicotinic acid (typically at its Kd).

    • Cell membrane preparation.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled nicotinic acid.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding as a percentage of total binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare GPR109A Membranes B Incubate Membranes with [³H]-Nicotinic Acid and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Workflow for a Radioligand Competition Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of the agonist to inhibit adenylyl cyclase activity, a hallmark of Gi/o protein activation.

Objective: To determine the functional potency (IC50) of this compound in inhibiting cAMP production.

Materials:

  • A cell line expressing GPR109A (e.g., CHO-K1 or HEK293).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Test compound: this compound.

  • 384-well assay plates.

Protocol:

  • Cell Plating: Seed the GPR109A-expressing cells into a 384-well plate and allow them to attach overnight.

  • Compound Addition: Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, providing insights into G protein-independent signaling.

Objective: To determine the potency (EC50) of this compound for inducing β-arrestin recruitment.

Materials:

  • A cell line engineered to co-express GPR109A and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

  • Assay-specific detection reagents.

  • Test compound: this compound.

  • 384-well white, solid-bottom plates.

Protocol:

  • Cell Plating: Seed the engineered cells into a 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Signal Detection: Add the detection reagents as per the manufacturer's protocol and measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

Potential Off-Target Activities and Selectivity Profiling

While GPR109A is the primary target, a comprehensive understanding of the pharmacology of this compound requires an assessment of its selectivity. Nicotinic acid itself has a relatively clean off-target profile at therapeutic concentrations. However, novel analogs should be profiled for activity at other receptors to ensure selectivity.

  • Other Hydroxycarboxylic Acid Receptors: GPR109B (HCA3) and GPR81 (HCA1) are the closest homologs to GPR109A. While nicotinic acid has a much lower affinity for these receptors, it is prudent to test novel analogs for cross-reactivity.

  • Nicotinic Acetylcholine Receptors (nAChRs): Despite the "nicotinic acid" nomenclature, there is no significant interaction with the ligand-gated ion channels known as nicotinic acetylcholine receptors. The structural dissimilarity between nicotinic acid and acetylcholine or nicotine is substantial.

  • Broad Receptor Screening: For drug development purposes, this compound should be subjected to a broad selectivity screen against a panel of GPCRs, ion channels, and enzymes to identify any potential off-target liabilities.

In Vivo Models and Therapeutic Implications

The therapeutic potential of GPR109A agonists like this compound is typically evaluated in animal models of dyslipidemia and inflammation.

  • Dyslipidemia Models: Rodent models, such as rats or mice fed a high-fat diet, can be used to assess the compound's ability to lower plasma triglycerides and free fatty acids.

  • Atherosclerosis Models: Mouse models genetically predisposed to atherosclerosis (e.g., ApoE-/- or Ldlr-/- mice) are used to evaluate the impact of GPR109A agonism on plaque development and inflammation.[2]

  • Inflammation Models: Various models of acute and chronic inflammation can be employed to investigate the anti-inflammatory properties of the compound. For instance, the carrageenan-induced paw edema model can be used to assess acute anti-inflammatory effects.

A significant challenge in the clinical use of GPR109A agonists is the cutaneous flushing response.[4][5] This side effect is mediated by the release of prostaglandins in the skin.[5] Therefore, in vivo studies with novel GPR109A agonists should also carefully assess the potential for flushing, often measured by changes in ear blood flow in rodents.

Conclusion

This compound is a potent agonist of the G protein-coupled receptor GPR109A. Its primary biological effects are mediated through the inhibition of cAMP production in adipocytes, leading to reduced lipolysis, and through anti-inflammatory actions in immune cells. A thorough characterization of this compound requires a combination of binding and functional in vitro assays to determine its affinity, potency, and signaling profile. While it is expected to share the therapeutic potential of nicotinic acid in treating dyslipidemia and inflammatory conditions, further studies are needed to fully elucidate its selectivity, in vivo efficacy, and potential for side effects such as flushing. This guide provides the foundational knowledge and experimental framework for researchers to advance the understanding and potential therapeutic application of this compound.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation.
  • Pike, N. B. (2005). The clinical significance of GPR109A (HM74a), the receptor for niacin.
  • Benyó, Z., et al. (2005). Nicotinic acid-induced flushing is mediated by activation of the G protein-coupled receptor GPR109A. Molecular Pharmacology, 67(5), 1567-1570.
  • Lorenzen, A., et al. (2015). Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes.

Sources

6-(3-Methoxyphenyl)nicotinic acid as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Evaluation of 6-(3-Methoxyphenyl)nicotinic Acid as a Potential Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract: Protein kinases are a cornerstone of cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2][3] The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of diverse chemical scaffolds. The nicotinic acid framework, a privileged heterocyclic motif, has demonstrated a wide range of biological activities and is present in several approved drugs.[4][5] This technical guide outlines a comprehensive, field-proven workflow for the synthesis, characterization, and systematic evaluation of . We provide a rationale for its investigation based on established pharmacophore models, followed by detailed, self-validating protocols for biochemical screening, cellular target engagement, functional analysis, and preliminary in vivo assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

Introduction: The Rationale for Investigating a Novel Scaffold

The human kinome, comprising over 500 kinases, orchestrates the majority of cellular processes through the phosphorylation of substrate proteins.[3] The development of small-molecule kinase inhibitors (SMKIs) that target the highly conserved ATP-binding pocket has revolutionized cancer therapy.[3] However, challenges such as acquired resistance and off-target toxicity necessitate the continued exploration of novel chemical scaffolds.

The nicotinic acid (pyridine-3-carboxylic acid) moiety is an attractive starting point for inhibitor design.[4] Its rigid aromatic structure provides a vector for substitution, allowing for the precise positioning of functional groups to interact with key residues in a kinase active site. The 6-aryl substituted nicotinic acid scaffold, specifically this compound, presents a compelling hypothesis for targeting protein tyrosine kinases (TKs). Many potent TK inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and an appended aryl group that occupies a hydrophobic pocket.[1][6][7] The proposed structure of this compound aligns with these general pharmacophoric features.

This guide provides the strategic and tactical framework to test this hypothesis, progressing the molecule through a rigorous screening cascade designed to validate its potential as a therapeutic agent.

Logical Drug Discovery Workflow

The evaluation of a novel compound follows a structured progression from initial synthesis to preclinical validation. Each stage generates critical data that informs the decision to advance to the next, ensuring a resource-efficient and scientifically rigorous process.

G cluster_0 Phase 1: Synthesis & In Vitro Validation cluster_1 Phase 2: Cellular & Functional Characterization cluster_2 Phase 3: In Vivo Evaluation Synthesis Chemical Synthesis & Characterization Biochem Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochem Pure Compound Selectivity Kinome Selectivity Screening Biochem->Selectivity Active Hit TargetEngage Cellular Target Engagement (NanoBRET™) Selectivity->TargetEngage Potent & Selective Lead Pathway Pathway Modulation (Phospho-Western Blot) TargetEngage->Pathway Confirmed Binding Functional Functional Assays (Cell Viability, EC50) Pathway->Functional On-Target Effect PK Pharmacokinetics (PK) Studies Functional->PK Cell-Active Lead Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Favorable Exposure Preclinical_Candidate Preclinical Candidate Efficacy->Preclinical_Candidate

Caption: High-level experimental workflow for kinase inhibitor discovery.

Chemical Synthesis of this compound

The most direct and versatile route to synthesize 6-aryl nicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and typically proceeds under mild conditions, making it ideal for medicinal chemistry applications.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes the solution-phase synthesis from commercially available starting materials.

Materials:

  • 6-Chloronicotinic acid

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-chloronicotinic acid (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in a small amount of degassed 1,4-dioxane to form the active Pd(PPh₃)₄ catalyst in situ.

  • Inert Atmosphere: Seal the Schlenk flask, then evacuate and backfill with argon. Repeat this process three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 ratio) to the flask via syringe, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid, facilitating its extraction into the organic phase. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Potency and Selectivity Profiling

The first critical step in biological evaluation is to determine if the compound directly inhibits the enzymatic activity of its putative target kinase(s) and to assess its selectivity across the kinome.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][5][8][9][10]

Materials:

  • Recombinant human kinase (e.g., EGFR, SRC, ABL)

  • Specific substrate peptide for the kinase

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or control (DMSO, Staurosporine) to the appropriate wells.

    • Add 2 µL of the kinase solution (in kinase reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Reaction: Add 2 µL of the ATP/substrate mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate for 60 minutes at 30 °C.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any remaining ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

Data Presentation: Kinase Selectivity Panel

To understand the compound's specificity, it should be tested against a panel of representative kinases. The results are typically summarized in a table.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Tyrosine Kinases
EGFRHypothetical Value5
SRCHypothetical Value6
ABLHypothetical Value7
VEGFR2Hypothetical Value8
Ser/Thr Kinases
AKT1Hypothetical Value10
CDK2Hypothetical Value4
PIM1Hypothetical Value15
...additional kinases

Cellular Target Engagement and Pathway Analysis

A potent biochemical inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and modulate the relevant signaling pathway.

Hypothetical Target Pathway: EGFR Signaling

To illustrate the cellular validation process, we will hypothesize that our compound targets the Epidermal Growth Factor Receptor (EGFR), a well-characterized tyrosine kinase implicated in many cancers.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Phosphorylates (p-EGFR) Compound 6-(3-Methoxyphenyl) nicotinic acid Compound->EGFR Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Caption: Simplified EGFR signaling pathway targeted by the inhibitor.

Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay measures compound binding to a target protein within intact, living cells.[3][11][12][13][14] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer that binds the kinase's active site (acceptor).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-Kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer specific for the kinase family

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 384-well plates

  • BRET-capable plate reader

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol. Culture for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense the cell suspension into the wells of a 384-well assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed immediately by the addition of the fluorescent tracer at a pre-optimized concentration (typically the EC₅₀ for BRET).

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO₂ incubator.

  • Signal Detection: Add the Nano-Glo® Substrate/Inhibitor solution to all wells. Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration and fit to a sigmoidal curve to determine the intracellular IC₅₀.

Protocol 4.2: Phospho-Protein Western Blot

This protocol verifies that target engagement leads to the inhibition of downstream signaling by measuring the phosphorylation state of a key substrate.[15][16][17][18] For our hypothetical EGFR target, we will measure the phosphorylation of ERK.

Materials:

  • A431 cells (high EGFR expression)

  • EGF (stimulant)

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • BSA (for blocking buffer)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate A431 cells and allow them to attach. Starve the cells in serum-free media for 12-24 hours.

  • Inhibition: Pre-treat cells with various concentrations of the test compound for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR signaling.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors. Keep samples on ice at all times.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can cause high background.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4 °C.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total-ERK and a loading control like GAPDH.

In Vivo Efficacy and Pharmacokinetic Profiling

Promising lead compounds must be evaluated in animal models to assess their efficacy and pharmacokinetic properties, which determine drug exposure at the site of action.

Protocol 5.1: Tumor Xenograft Model

Patient-derived or cell-line-derived xenograft models are standard for evaluating the anti-cancer activity of a novel inhibitor in an in vivo setting.[19][20][21][22]

Procedure Outline:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., A431) into the flank of immunocompromised mice (e.g., nu/nu mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage) daily.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight and general health twice weekly.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., IHC, Western blot).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Pharmacokinetic (PK) Analysis

PK studies measure how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[23][24][25][26][27]

Procedure Outline:

  • Dosing: Administer a single dose of the compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.

  • Parameter Calculation: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionHypothetical Value
Cₘₐₓ Maximum observed plasma concentratione.g., 2500 ng/mL
Tₘₐₓ Time to reach Cₘₐₓe.g., 2 hours
t₁/₂ Elimination half-lifee.g., 8 hours
AUC Area under the curve (total drug exposure)e.g., 15000 ng·h/mL

Conclusion and Future Directions

This guide has detailed a systematic, multi-faceted approach to evaluate the novel compound . By progressing through a cascade of biochemical, cellular, and in vivo assays, a researcher can build a comprehensive data package to support its continued development. Positive outcomes from this workflow—namely, potent and selective kinase inhibition, confirmed cellular target engagement, downstream pathway modulation, and in vivo tumor growth inhibition with favorable pharmacokinetics—would establish this compound as a viable preclinical candidate.

Future work would involve extensive lead optimization to improve potency and drug-like properties, structure-activity relationship (SAR) studies, and formal preclinical toxicology and safety pharmacology studies to enable an Investigational New Drug (IND) application.

References

  • Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (2011). SAR and QSAR in Environmental Research, 22(3-4), 239-263. [Link]
  • Use of a Pharmacophore Model for the Design of EGFR Tyrosine Kinase Inhibitors: Isoflavones and 3-Phenyl-4(1H)-quinolones. (2003). Journal of Medicinal Chemistry, 46(26), 5587-5599. [Link]
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). Molecules, 25(20), 4816. [Link]
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  • Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Using Combined Quantum Chemical Calculations, Molecular Docking, Molecular Dynamic Simulations, and Network-like Similarity Graphs. (2024). International Journal of Molecular Sciences, 25(10), 5433. [Link]
  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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  • Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group. [Link]
  • Development of a novel pharmacophore model to screen specific inhibitors for the serine-threonine protein phosphatase calcineurin. (2019). Scientific Reports, 9, 17822. [Link]
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? (2018). British Journal of Clinical Pharmacology, 84(8), 1716-1725. [Link]
  • Patient-derived xenograft model in cancer: establishment and applications. (2024).
  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. (2021). Cancers, 13(16), 4165. [Link]
  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). Cancers, 14(10), 2445. [Link]
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  • Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. (2023). Cancer Chemotherapy and Pharmacology, 92(4), 253-270. [Link]
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). Clinical Pharmacology & Therapeutics, 108(3), 494-505. [Link]
  • PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. (2005). Cancer Research, 65(9 Supplement), 3003. [Link]
  • Small molecules, indications, targets and pharmacokinetic parameters.

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A Technical Guide to Investigating the Role of 6-(3-Methoxyphenyl)nicotinic Acid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Structurally-Guided Hypothesis

6-(3-Methoxyphenyl)nicotinic acid is a synthetic organic compound featuring a nicotinic acid (niacin, Vitamin B3) core.[1] This structural motif is of immediate interest to pharmacologists and cell biologists due to its known interaction with the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][3] GPR109A is a high-affinity receptor for niacin and plays pivotal roles in metabolic regulation and immunomodulation.[4][5] The presence of the 6-(3-Methoxyphenyl) substitution suggests a potential modulation of binding affinity and signaling specificity compared to the parent niacin molecule.

This guide provides a comprehensive framework for elucidating the cellular signaling pathways potentially modulated by this compound. It is structured from the perspective of a senior application scientist, focusing on the causal logic behind experimental design and the establishment of robust, self-validating protocols to rigorously test the central hypothesis: that this compound acts as a functional ligand for the GPR109A receptor, initiating downstream signaling cascades.

Part 1: The Primary Target - The GPR109A Receptor

GPR109A is a Gi/Go-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells.[6][7][8] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate or pharmacological agents like niacin triggers two primary, and potentially distinct, signaling cascades.[6][9]

  • Canonical Gαi-Mediated Pathway: Upon ligand binding, GPR109A facilitates the exchange of GDP for GTP on the associated Gαi subunit. This leads to the dissociation of Gαi-GTP from the Gβγ dimer. The activated Gαi subunit subsequently inhibits adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[6][10] This pathway is famously responsible for the anti-lipolytic effect of niacin in fat cells.[10][11]

  • β-Arrestin-Mediated Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR109A can recruit β-arrestin proteins (β-arrestin1 and β-arrestin2).[12][13] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling, which can include the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[6][12] This pathway is implicated in the cutaneous flushing side-effect of niacin but also in potentially beneficial anti-inflammatory responses.[4][12]

The core of our investigation will be to determine if and how this compound engages these two pathways.

Part 2: Elucidating the Gαi-Mediated Signaling Axis

The most direct consequence of GPR109A-Gαi activation is the suppression of intracellular cAMP. Therefore, the primary validation experiment is a quantitative cAMP assay.

Core Experiment 1: Quantification of cAMP Inhibition

This experiment aims to determine the potency (EC50) and efficacy of this compound in inhibiting cAMP production in a cell line stably expressing human GPR109A.

Workflow Diagram: cAMP Inhibition Assay

camp_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection Seed Seed GPR109A-expressing cells in 384-well plates Incubate Incubate 24h Seed->Incubate Serum_Starve Serum starve cells (optional) Incubate->Serum_Starve Add_Compound Add serial dilutions of This compound Serum_Starve->Add_Compound Add_Forskolin Add Forskolin to stimulate adenylyl cyclase Add_Compound->Add_Forskolin Incubate_Treatment Incubate at 37°C Add_Forskolin->Incubate_Treatment Lyse Lyse cells and add luminescent cAMP detection reagent Incubate_Treatment->Lyse Incubate_Lysis Incubate at RT Lyse->Incubate_Lysis Read_Luminescence Read luminescence signal Incubate_Lysis->Read_Luminescence Analysis Data Analysis & Dose-Response Curve Read_Luminescence->Analysis Calculate EC50

Caption: Workflow for quantifying Gαi-mediated cAMP inhibition.

Detailed Protocol: Luminescent cAMP Assay

  • Cell Seeding: Seed HEK293 or CHO cells stably expressing human GPR109A into white, solid-bottom 384-well plates at a density of 5,000-10,000 cells/well. Culture overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer (e.g., HBSS). Include niacin as a positive control and buffer alone as a negative control.

  • Assay Procedure: a. Remove culture media from cells. b. Add 10 µL of prepared compound dilutions or controls to the wells. c. Immediately add 10 µL of an adenylyl cyclase stimulator, such as Forskolin (final concentration ~10 µM), to all wells except for the unstimulated control. This artificially raises cAMP levels, allowing for the measurement of inhibition. d. Incubate the plate for 30 minutes at 37°C.

  • Detection: a. Equilibrate the plate and a commercial luminescent cAMP detection reagent (e.g., cAMP-Glo™) to room temperature. b. Add 20 µL of the detection reagent to each well. This reagent lyses the cells and contains a luciferase that produces light in inverse proportion to the amount of cAMP present. c. Incubate for 20 minutes at room temperature. d. Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to cAMP concentration. Plot the dose-response curve and calculate the EC50 value using a four-parameter logistic regression.

Expected Outcome & Interpretation: A dose-dependent decrease in luminescence (indicating cAMP inhibition) that fits a sigmoidal curve would strongly support the hypothesis that the compound is a GPR109A agonist acting via the Gαi pathway.

Part 3: Investigating Ligand Bias via the β-Arrestin Pathway

A compound may preferentially activate one pathway over another—a phenomenon known as "biased agonism".[14] A biased agonist could, for instance, inhibit lipolysis (a Gαi-mediated effect) without causing flushing (a β-arrestin-mediated effect), which would be a highly desirable therapeutic profile.[12][15] Therefore, it is critical to assess β-arrestin recruitment directly.

Core Experiment 2: β-Arrestin Recruitment Assay

This experiment measures the recruitment of β-arrestin2 to the activated GPR109A receptor at the plasma membrane.

Signaling Pathway Diagram: GPR109A Activation Cascades

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 6-(3-Methoxyphenyl) nicotinic acid GPR109A GPR109A Ligand->GPR109A Binds G_protein Gαiβγ GPR109A->G_protein Activates GRK GRK GPR109A->GRK Recruits b_Arrestin β-Arrestin GPR109A->b_Arrestin Recruits G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GRK->GPR109A Phosphorylates ERK_Pathway ERK1/2 Signaling b_Arrestin->ERK_Pathway Initiates G_alpha->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis_Inhibition Inhibition of Lipolysis PKA->Lipolysis_Inhibition Leads to Inflammation_Flushing Inflammation & Flushing ERK_Pathway->Inflammation_Flushing Leads to

Caption: Dual signaling potential of the GPR109A receptor.

Detailed Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

  • Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays. These cells co-express GPR109A fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing enzyme fragment.

  • Cell Seeding: Plate the cells in a 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound, a known β-arrestin recruiting agonist (e.g., Niacin), and a negative control.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent containing the β-gal substrate. If recruitment has occurred, the complemented enzyme will be active, cleaving the substrate and generating a chemiluminescent signal.

  • Measurement: Incubate for 60 minutes at room temperature and read chemiluminescence.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 for β-arrestin recruitment. Compare this value to the EC50 obtained from the cAMP assay to determine any signaling bias.

Part 4: Functional Validation in a Physiological Context

Demonstrating signal transduction at the molecular level is essential, but linking it to a physiological outcome is the ultimate validation. The hallmark function of GPR109A activation in adipocytes is the inhibition of lipolysis.[10][16]

Core Experiment 3: Inhibition of Lipolysis in Adipocytes

This assay measures the ability of the compound to block the release of free fatty acids (FFAs) from adipocytes that have been stimulated with a lipolytic agent.

Detailed Protocol: Adipocyte Lipolysis Assay

  • Cell Culture: Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1) into mature adipocytes.

  • Assay Preparation: Wash the mature adipocytes with Krebs-Ringer buffer.

  • Treatment: a. Pre-incubate the cells with various concentrations of this compound or controls for 30 minutes. b. Add a lipolytic stimulus, such as Isoproterenol (a β-adrenergic agonist), to all wells except the basal control. c. Incubate for 2-3 hours at 37°C.

  • Sample Collection: Collect the supernatant (assay medium) from each well.

  • FFA Quantification: Measure the concentration of FFAs in the supernatant using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Normalize the FFA release to the stimulated control. Plot the percent inhibition of FFA release against the compound concentration to determine the IC50.

Data Presentation: Hypothetical Results

CompoundcAMP Inhibition EC50 (nM)β-Arrestin EC50 (nM)Lipolysis Inhibition IC50 (nM)Bias Factor (vs. cAMP)
Niacin (Control)1502501801.0
6-(3-MP)NA (Test) 85 >10,000 105 >117 (Gαi-biased)
Compound X (Control)500100>10,0000.2 (β-Arrestin-biased)

Bias Factor calculated using standard methodologies. A factor >10 is typically considered significant.

This table clearly presents the potency of the test compound across the different signaling modalities, allowing for a direct comparison and assessment of signaling bias.

Conclusion and Forward-Looking Strategy

This structured, multi-tiered approach provides a robust framework for characterizing the interaction of this compound with cellular signaling pathways. By systematically progressing from target engagement (cAMP inhibition) to pathway selectivity (β-arrestin recruitment) and finally to physiological function (inhibition of lipolysis), researchers can build a comprehensive profile of this novel compound.

Positive results, particularly the demonstration of Gαi-biased agonism, would position this compound as a promising lead compound for developing therapeutics with the metabolic benefits of niacin but potentially without the limiting flushing side-effect.[10] Subsequent investigations should focus on in vivo pharmacokinetic and pharmacodynamic studies, as well as exploring its effects on immune cell function, another key area of GPR109A biology.[5][17]

References

  • Zhong, Y., et al. (2012). Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G). Journal of Biological Chemistry, 287(11), 8016-8024.
  • Kenez, A., et al. (2016). Agonists of the G protein-coupled receptor 109A-mediated pathway promote antilipolysis by reducing serine residue 563 phosphorylation of hormone-sensitive lipase in bovine adipose tissue explants. Journal of Dairy Science, 99(11), 9176-9186.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Niacin: From Energy Production to Cell Signaling.
  • Knowles, H. J., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 406.
  • Al-Amri, J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 240.
  • Al-Amri, J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PubMed.
  • Rajagopal, S., et al. (2010). Therapeutic potential of β-arrestin- and G protein-biased agonists. Trends in Pharmacological Sciences, 31(12), 590-597.
  • Kenez, A., et al. (2016). Agonists of the G protein-coupled receptor 109A-mediated pathway promote antilipolysis by reducing serine residue 563 phosphorylation of hormone-sensitive lipase in bovine adipose tissue explants. ResearchGate.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173.
  • van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
  • Mahboubi, K., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. Biochemical Pharmacology, 86(4), 533-544.
  • Grieder, T. E., et al. (2010). Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory. Psychopharmacology, 212(1), 1-21.
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  • Digby, J. E., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE, 8(5), e62934.
  • Hudson, B. D., et al. (2020). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate.
  • Chen, Y., et al. (2023). Figure 6. Biased b-Arrestin/GPR109A axis activation in myeloid cells is... ResearchGate.
  • Drake, V. J. (2018). Niacin. Linus Pauling Institute. Oregon State University.
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  • Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 14, 1140924.
  • Reddy, D. S., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 765893.
  • Skok, M. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373-379.
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  • Thayyullathil, F., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 12, 638279.
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An In-Depth Technical Guide to Investigating the Anti-inflammatory Effects of 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Novel Compound Evaluation

The discovery and development of novel anti-inflammatory agents demand a rigorous and methodologically sound investigative framework. This guide outlines a comprehensive strategy for the preclinical evaluation of 6-(3-Methoxyphenyl)nicotinic acid, a structural analogue of nicotinic acid. While direct studies on this specific methoxy-substituted derivative are nascent, the well-documented anti-inflammatory properties of nicotinic acid provide a strong scientific rationale for this investigation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols necessary to thoroughly characterize the anti-inflammatory potential of this compound. Our approach is grounded in a hypothesis-driven narrative, beginning with broad cellular screening and progressively focusing on specific mechanistic pathways and in vivo efficacy.

Introduction and Scientific Rationale

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] A key mediator in the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8]

Nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia, has demonstrated significant anti-inflammatory properties.[1][2][9] These effects are largely mediated through the activation of the G protein-coupled receptor GPR109A, which is expressed on various immune cells, including monocytes and macrophages.[4] Activation of GPR109A by nicotinic acid leads to the inhibition of the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators.[3][4]

The compound of interest, this compound, is a structural variant of nicotinic acid. The introduction of a methoxyphenyl group at the 6-position of the pyridine ring presents an intriguing modification that could potentially alter the compound's potency, selectivity, or pharmacokinetic profile. This guide proposes a systematic investigation into the hypothesis that this compound possesses anti-inflammatory properties, likely acting through the GPR109A-NF-κB axis.

In Vitro Evaluation: Cellular Models of Inflammation

The initial phase of our investigation will focus on in vitro models to establish the compound's bioactivity and elucidate its mechanism of action at the cellular level. Macrophages are pivotal cells in the inflammatory response and serve as an excellent primary screening model.[10][11]

Primary Screening in Macrophages

The murine macrophage cell line RAW264.7 or primary bone marrow-derived macrophages (BMDMs) will be utilized. Inflammation will be induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of Toll-like receptor 4 (TLR4) signaling, which robustly activates the NF-κB pathway.[10][11][12]

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis RAW264.7 Macrophages RAW264.7 Macrophages LPS Stimulation LPS Stimulation RAW264.7 Macrophages->LPS Stimulation Compound Treatment This compound Treatment LPS Stimulation->Compound Treatment NO Measurement Nitric Oxide (NO) Quantification (Griess Assay) Compound Treatment->NO Measurement Cytokine Analysis Pro-inflammatory Cytokine Measurement (ELISA) Compound Treatment->Cytokine Analysis Cell Viability Cell Viability Assessment (MTT Assay) Compound Treatment->Cell Viability

Caption: Workflow for primary in vitro screening of this compound.

  • Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of nitric oxide, using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated vehicle control.

  • Cell Culture and Treatment: Following the same cell seeding and treatment protocol as above, collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14][15][16][17] Use commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate standard curves for each cytokine and determine the concentration in each sample. Calculate the dose-dependent effect of the compound on cytokine secretion.

ParameterVehicle ControlLPS (1 µg/mL)LPS + Compound (10 µM)LPS + Compound (100 µM)
Nitric Oxide (µM) < 150 ± 535 ± 415 ± 3
TNF-α (pg/mL) < 102500 ± 2001800 ± 150800 ± 100
IL-6 (pg/mL) < 51500 ± 1201000 ± 90400 ± 50
Cell Viability (%) 10098 ± 297 ± 396 ± 4
Table 1: Hypothetical Data from In Vitro Screening. Illustrates the expected dose-dependent inhibitory effect of this compound on inflammatory markers in LPS-stimulated macrophages.
Mechanistic Elucidation: Targeting the NF-κB Pathway

Based on the established mechanism of nicotinic acid, we will investigate the effect of this compound on the NF-κB signaling cascade.[6][7][8][18][19]

G LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK Complex IKK Complex TLR4->IKK Complex phosphorylates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes Compound This compound GPR109A GPR109A Compound->GPR109A activates GPR109A->IKK Complex inhibits

Caption: Proposed mechanism of action via GPR109A and inhibition of NF-κB signaling.

  • Cell Lysis: Treat RAW264.7 cells with LPS and/or the compound for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins, including phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities using densitometry. A decrease in the ratio of phosphorylated to total protein for IκBα and p65 would indicate inhibition of the pathway.

Investigating Downstream Inflammatory Enzymes

We will also assess the compound's effect on the expression of iNOS and COX-2, two key enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[20][21][22][23][24]

  • RNA Extraction: Treat cells as previously described for 4-6 hours. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for iNOS, COX-2, and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

In Vivo Validation: Animal Models of Inflammation

Positive in vitro results will be followed by in vivo studies to confirm the anti-inflammatory efficacy of this compound in a whole-organism context.[25][26][27][28][29]

Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and well-characterized model of acute inflammation.[1]

G cluster_0 Animal Dosing & Induction cluster_1 Efficacy Measurement Animal Grouping Group Animals (e.g., Rats or Mice) Compound Admin Oral Administration of This compound Animal Grouping->Compound Admin Inflammation Induction Inject Carrageenan into Paw Compound Admin->Inflammation Induction Paw Volume Measure Paw Volume (Plethysmometer) Inflammation Induction->Paw Volume at multiple time points Tissue Analysis Tissue Collection for Histology & Biomarker Analysis Paw Volume->Tissue Analysis at study termination

Caption: Workflow for evaluating in vivo efficacy using the paw edema model.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign animals to groups: vehicle control, positive control (e.g., indomethacin), and different dose levels of this compound. Administer the compounds orally 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control 0.85 ± 0.07-
Indomethacin (10 mg/kg) 0.35 ± 0.0458.8%
Compound (25 mg/kg) 0.60 ± 0.0629.4%
Compound (50 mg/kg) 0.42 ± 0.0550.6%
Table 2: Hypothetical Data from Carrageenan-Induced Paw Edema Model. Shows the potential dose-dependent reduction in paw edema by this compound.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive framework for the preclinical investigation of the anti-inflammatory properties of this compound. The proposed experiments are designed to logically progress from broad in vitro screening to specific mechanistic studies and culminate in in vivo validation. Positive findings from this research program would establish this compound as a promising lead compound for the development of a novel anti-inflammatory therapeutic. Future work could explore its efficacy in chronic inflammatory models, conduct detailed pharmacokinetic and toxicological studies, and further optimize its structure to enhance its therapeutic index.

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Neuroprotective Potential of 6-(3-Methoxyphenyl)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, demanding innovative therapeutic strategies. This technical guide explores the neuroprotective potential of a novel class of compounds: 6-(3-methoxyphenyl)nicotinic acid derivatives. While direct research on this specific chemical family is nascent, this document synthesizes the extensive body of knowledge surrounding nicotinic acid and its analogs to provide a robust framework for their investigation. We delve into the putative mechanisms of action, focusing on the G-protein coupled receptor 109A (GPR109A) and nicotinic acetylcholine receptors (nAChRs), and outline comprehensive in vitro and in vivo experimental protocols to rigorously evaluate their therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neuroprotective therapeutics.

Introduction: The Imperative for Novel Neuroprotective Agents

The progressive loss of neuronal structure and function in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis imposes a devastating burden on patients and healthcare systems. Current therapeutic options are largely symptomatic, highlighting the urgent need for disease-modifying agents that can halt or reverse the underlying neurodegenerative processes. Nicotinic acid (niacin, Vitamin B3) and its derivatives have emerged as a promising class of compounds with multifaceted biological activities, including well-documented neuroprotective effects. These effects are attributed to their ability to modulate key pathological pathways, including neuroinflammation and oxidative stress.

The this compound scaffold represents a chemically tractable starting point for the development of novel neuroprotective agents. The introduction of the 3-methoxyphenyl group at the 6-position of the nicotinic acid core offers opportunities for fine-tuning physicochemical properties and receptor interactions, potentially leading to enhanced efficacy and a favorable safety profile. This guide will provide the foundational knowledge and practical methodologies to explore this potential.

Putative Mechanisms of Neuroprotection

Based on the known pharmacology of nicotinic acid and its analogs, the neuroprotective effects of this compound derivatives are likely mediated through two primary receptor systems: GPR109A and nAChRs.

GPR109A-Mediated Anti-Neuroinflammatory Effects

GPR109A, a G-protein coupled receptor, is a key target for nicotinic acid. Its activation on immune cells, including microglia in the central nervous system (CNS), has been shown to exert potent anti-inflammatory effects. Neuroinflammation, characterized by the chronic activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases.

Signaling Pathway:

Activation of GPR109A by an agonist, such as a this compound derivative, is hypothesized to initiate a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines. This is achieved through the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Derivative 6-(3-Methoxyphenyl) nicotinic acid derivative GPR109A GPR109A Derivative->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP NFkB_Inhibition Inhibition of NF-κB Pathway cAMP->NFkB_Inhibition Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Inhibition->Cytokines

Figure 1: Proposed GPR109A-mediated anti-neuroinflammatory signaling pathway.
Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acid derivatives can also interact with nAChRs, which are ligand-gated ion channels widely expressed in the brain. The α7 subtype of nAChRs is particularly implicated in neuroprotection. Activation of α7 nAChRs can trigger intracellular signaling cascades that promote neuronal survival and reduce apoptosis.

Signaling Pathway:

Agonist binding to α7 nAChRs leads to calcium influx, which in turn activates the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival and has been shown to be a key mediator of the neuroprotective effects of nicotinic compounds.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Derivative 6-(3-Methoxyphenyl) nicotinic acid derivative a7_nAChR α7 nAChR Derivative->a7_nAChR Ca2 Ca²⁺ Influx a7_nAChR->Ca2 PI3K PI3K Ca2->PI3K Akt Akt (Phosphorylation) PI3K->Akt Survival ↑ Neuronal Survival ↓ Apoptosis Akt->Survival

Figure 2: Proposed α7 nAChR-mediated neuroprotective signaling pathway.

Synthesis and Structure-Activity Relationship (SAR) Exploration

While specific synthesis routes for this compound derivatives are not extensively reported, established methods for the synthesis of 6-substituted nicotinic acids can be adapted. A plausible synthetic strategy would involve a Suzuki or other cross-coupling reaction between a 6-halonicotinate ester and 3-methoxyphenylboronic acid, followed by hydrolysis of the ester.

General Synthetic Scheme:

Structure-Activity Relationship (SAR) Considerations:

Systematic modification of the this compound scaffold will be crucial for optimizing neuroprotective activity. Key areas for exploration include:

  • Substitution on the Phenyl Ring: Introduction of various substituents (e.g., electron-donating or -withdrawing groups) on the 3-methoxyphenyl ring can modulate lipophilicity and electronic properties, influencing receptor binding and blood-brain barrier permeability.

  • Modification of the Carboxylic Acid: Bioisosteric replacement of the carboxylic acid group with other acidic moieties (e.g., tetrazole) or conversion to amides or esters can alter the pharmacokinetic profile and receptor interactions.

  • Substitution on the Pyridine Ring: While the 6-position is defined, further substitution at other positions on the pyridine ring could be explored to fine-tune activity.

Modification Rationale Potential Impact
Phenyl Ring SubstitutionModulate electronics and lipophilicityAltered receptor affinity and BBB penetration
Carboxylic Acid BioisosteresImprove pharmacokinetic propertiesEnhanced oral bioavailability and duration of action
Pyridine Ring SubstitutionFine-tune steric and electronic profileIncreased potency and selectivity

Experimental Protocols for Evaluating Neuroprotective Potential

A tiered screening approach, progressing from in vitro to in vivo models, is recommended to comprehensively evaluate the neuroprotective potential of novel this compound derivatives.

In Vitro Assays

Objective: To assess the direct neuroprotective and anti-inflammatory effects of the compounds in cell-based models.

Workflow:

in_vitro_workflow Start Synthesized Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity Neuroprotection Neuroprotection Assays (e.g., against glutamate, Aβ) Cytotoxicity->Neuroprotection Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated microglia) Cytotoxicity->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot, qPCR) Neuroprotection->Mechanism Anti_inflammatory->Mechanism Lead Lead Compound Identification Mechanism->Lead

Figure 3: In vitro screening workflow for neuroprotective compounds.

Detailed Protocols:

Protocol 1: Neuronal Cytotoxicity and Neuroprotection Assay

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.

  • Compound Treatment: Pre-incubate cells with varying concentrations of the test compounds for 24 hours.

  • Induction of Neurotoxicity: Induce neuronal death by exposing the cells to a neurotoxin such as glutamate (excitotoxicity model) or amyloid-beta (Aβ) peptides (Alzheimer's disease model).

  • Assessment of Cell Viability: Quantify cell viability using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the vehicle-treated control.

Protocol 2: Anti-Neuroinflammatory Assay in Microglia

  • Cell Culture: Culture a microglial cell line (e.g., BV-2) or primary microglia.

  • Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.

  • Induction of Inflammation: Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compounds.

In Vivo Models

Objective: To evaluate the efficacy of lead compounds in animal models of neurodegenerative diseases.

Workflow:

in_vivo_workflow Lead Lead Compound from In Vitro PK Pharmacokinetic Studies Lead->PK Efficacy Efficacy Studies in Animal Models PK->Efficacy Behavioral Behavioral Assessments Efficacy->Behavioral Histology Histological and Biochemical Analysis Efficacy->Histology Candidate Preclinical Candidate Behavioral->Candidate Histology->Candidate

Figure 4: In vivo evaluation workflow for neuroprotective compounds.

Detailed Protocols:

Protocol 3: Mouse Model of Parkinson's Disease (MPTP Model)

  • Animal Model: Use C57BL/6 mice.

  • Compound Administration: Administer the lead compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Induction of Neurodegeneration: Induce Parkinson's-like pathology by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Behavioral Testing: Assess motor function using tests such as the rotarod test and the pole test.

  • Post-mortem Analysis: Euthanize the animals and collect brain tissue. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Measure dopamine levels in the striatum using HPLC.

Protocol 4: Mouse Model of Alzheimer's Disease (APP/PS1 Transgenic Model)

  • Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent amyloid plaque pathology.

  • Compound Administration: Administer the lead compound or vehicle chronically, starting before or after the onset of pathology.

  • Cognitive Testing: Evaluate learning and memory using behavioral tests such as the Morris water maze and the Y-maze.

  • Post-mortem Analysis: Collect brain tissue and quantify amyloid plaque burden using immunohistochemistry or ELISA. Measure levels of inflammatory markers and synaptic proteins.

Challenges and Future Directions

The development of neuroprotective drugs is fraught with challenges, including the difficulty of translating findings from animal models to human clinical trials. Key considerations for the successful development of this compound derivatives include:

  • Blood-Brain Barrier Permeability: Ensuring that the compounds can efficiently cross the blood-brain barrier to reach their CNS targets is paramount.

  • Target Engagement: Developing biomarkers to confirm that the compounds are engaging with GPR109A and/or nAChRs in the brain will be crucial for clinical development.

  • Safety Profile: A thorough evaluation of the potential side effects, including the flushing response often associated with nicotinic acid, will be necessary.

Future research should focus on a multidisciplinary approach, combining medicinal chemistry, in vitro and in vivo pharmacology, and biomarker development to fully elucidate the therapeutic potential of this promising class of compounds.

Conclusion

While specific data on this compound derivatives is currently limited, the wealth of information on the neuroprotective properties of nicotinic acid and its analogs provides a strong rationale for their investigation. By leveraging the established mechanisms of action involving GPR109A and nAChRs, and employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the potential of these novel compounds to become next-generation therapeutics for neurodegenerative diseases. The path to a successful neuroprotective drug is challenging, but the exploration of novel chemical scaffolds such as this compound is essential for advancing the field and offering hope to patients worldwide.

References

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The Emerging Therapeutic Potential of 6-(3-Methoxyphenyl)nicotinic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinic acid scaffold, a fundamental building block in medicinal chemistry, continues to be a source of novel therapeutic agents. This technical guide delves into the synthesis, structure-activity relationships (SAR), and biological activities of a promising class of nicotinic acid derivatives: 6-(3-methoxyphenyl)nicotinic acid and its structural analogs. While direct extensive research on the lead compound is emerging, this guide synthesizes data from closely related 6-arylnicotinic acids to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore their potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The 6-Arylnicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a well-established pharmacophore with a diverse range of biological activities.[1] Its derivatives have been explored for various therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] The introduction of an aryl group at the 6-position of the nicotinic acid ring system has emerged as a particularly fruitful strategy in drug discovery, leading to compounds with potent and selective biological activities. The 3-methoxyphenyl substituent, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of these analogs.

This guide will focus on the synthesis of this compound and its analogs via robust and scalable methods, primarily the Suzuki-Miyaura cross-coupling reaction. We will then explore the structure-activity relationships of this class of compounds, drawing on data from various analogs to elucidate the key structural features that govern their biological activity. Finally, we will discuss their potential as kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3][4]

Synthetic Strategies: Accessing the 6-Arylnicotinic Acid Core

The most efficient and versatile method for the synthesis of 6-arylnicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction allows for the formation of a carbon-carbon bond between the 6-position of the pyridine ring and the aryl group, starting from a readily available 6-halonicotinate precursor.

General Synthetic Scheme

The general synthetic route to this compound and its analogs is a two-step process:

  • Suzuki-Miyaura Cross-Coupling: An ethyl 6-chloronicotinate is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.

  • Saponification: The resulting ethyl 6-arylnicotinate is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 6-(3-methoxyphenyl)nicotinate

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize the ethyl ester precursor of the target compound.

Materials:

  • Ethyl 6-chloronicotinate

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 6-chloronicotinate (1.0 eq) in a 2:1 mixture of toluene and ethanol, add 3-methoxyphenylboronic acid (1.2 eq) and a 2 M aqueous solution of potassium carbonate (2.0 eq).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 6-(3-methoxyphenyl)nicotinate.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 6-(3-methoxyphenyl)nicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 6-(3-methoxyphenyl)nicotinate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1).

  • Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • The resulting precipitate is the desired this compound. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Structure-Activity Relationships (SAR)

The biological activity of 6-arylnicotinic acid analogs can be significantly influenced by the nature and position of substituents on the pendant aryl ring. While a comprehensive SAR study on this compound is not yet available, we can infer potential trends from related series of compounds, such as 6-phenylnicotinohydrazide derivatives and other kinase inhibitors with similar scaffolds.[2][6]

Compound IDR1R2R3Biological Activity (IC₅₀, µM) - Target
1 HOMeHHypothesized PI3Kα inhibition
2 HHHBaseline activity
3 OMeHHPotentially increased activity
4 HOHHPotent PI3Kα inhibitor (in pyrimidine series)[6]
5 HClHVariable activity depending on target
6 ClHClPotent antitubercular activity (in hydrazide series)[2]

Key SAR Insights:

  • Role of the 6-Aryl Moiety: The presence of the aryl ring at the 6-position is crucial for activity. The nature of the substituents on this ring dictates the potency and selectivity of the analogs.

  • Influence of Methoxy/Hydroxy Groups: The 3-methoxy group in the lead compound is of particular interest. In a related series of 2-morpholino-6-phenylpyrimidines, a 3-hydroxy group was found to be critical for potent PI3K inhibition.[6] This suggests that the 3-position is a key interaction point with the biological target, and the methoxy group in our lead compound could be a metabolic handle or a key binding element itself.

  • Impact of Halogen Substituents: Halogenation of the phenyl ring has been shown to enhance the antitubercular activity of 6-phenylnicotinohydrazide derivatives.[2] This is likely due to increased lipophilicity and altered electronic properties.

  • The Carboxylic Acid Functionality: The carboxylic acid group at the 3-position of the pyridine ring is a key feature, likely involved in hydrogen bonding interactions with the target protein.

Biological Activity and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several classes of small molecule inhibitors have been developed to target different nodes of this pathway, and the 6-arylnicotinic acid scaffold shows promise in this regard.

Based on the structural similarity to known PI3K inhibitors, it is hypothesized that this compound and its analogs may act as inhibitors of one or more of the PI3K isoforms.[6]

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E->Proliferation leads to translation

Caption: The PI3K/Akt/mTOR signaling pathway.

Inhibition of PI3K by compounds such as this compound analogs would block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR. This would ultimately lead to a decrease in cell proliferation and survival, making these compounds promising candidates for cancer therapy.

Experimental Workflow for Biological Evaluation

Biological_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., PI3Kα HTRF) Purification->Biochemical_Assay Cell_Based_Assay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis & Lead Optimization Biochemical_Assay->SAR_Analysis Western_Blot Western Blot Analysis (p-Akt, p-S6K) Cell_Based_Assay->Western_Blot Cell_Based_Assay->SAR_Analysis In_Vivo In Vivo Xenograft Studies Western_Blot->In_Vivo In_Vivo->SAR_Analysis

Caption: Experimental workflow for the biological evaluation of 6-arylnicotinic acid analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of these compounds via the Suzuki-Miyaura coupling allows for the rapid generation of diverse analog libraries for SAR studies. Preliminary analysis of related compounds suggests that the 3-methoxy group on the phenyl ring is a key feature that warrants further investigation.

Future work in this area should focus on:

  • Comprehensive SAR studies: A systematic exploration of substituents on the 6-aryl ring is needed to fully understand the structural requirements for potent and selective kinase inhibition.

  • Target identification and validation: While PI3K is a plausible target, further studies are required to confirm the precise mechanism of action of these compounds.

  • In vivo evaluation: Promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound analogs as a novel class of therapeutic agents. The insights into their synthesis, SAR, and potential mechanism of action will hopefully accelerate the discovery and development of new drugs for the treatment of cancer and other diseases.

References

  • Soliman, D., Eldehna, W. M., et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 40(11), 1884-1892. [Link]
  • Martini, M., De Santis, V., et al. (2012). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 2, 178. [Link]
  • Noorolyai, S., Shariatzadeh, S. M. A., et al. (2019). The PI3K/AKT/mTOR pathway in cancer: a review of the current evidence. Journal of Cellular and Molecular Medicine, 23(8), 5069-5080. [Link]
  • Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
  • Prousky, J. (2010). The treatment of niacin-induced flushing. Journal of Orthomolecular Medicine, 25(2), 73-82. [Link]
  • Ceu, A., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. [Link]
  • Jin, Z. (2011). Recent advances in the Suzuki-Miyaura reaction. Topics in Current Chemistry, 299, 1-36. [Link]
  • My Cancer Genome. PI3K/AKT1/MTOR. [Link]
  • Wikipedia.
  • Jiao, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 817133. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 6-(3-Methoxyphenyl)nicotinic Acid Binding to the VEGFR-2 Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of small molecule binding to protein kinase domains, using 6-(3-Methoxyphenyl)nicotinic acid and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a case study. Kinases are a pivotal class of drug targets, and understanding the molecular interactions that govern ligand binding is crucial for rational drug design.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical justification with practical, field-proven protocols. We will progress sequentially through target selection, system preparation, molecular docking, all-atom molecular dynamics (MD) simulations, and binding free energy calculations. Each stage is designed as a self-validating system, emphasizing scientific integrity and reproducibility to build a credible and predictive computational model.

Section 1: Introduction - The Scientific Rationale

The Role of Kinases in Drug Discovery

Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, making them central nodes in signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, which has established them as one of the most important families of drug targets.[3] Structure-based drug design (SBDD) has become an indispensable tool in the development of kinase inhibitors, allowing for the optimization of potency and selectivity.[4]

The Nicotinic Acid Scaffold in Kinase Inhibition

The nicotinic acid (niacin) moiety is a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents.[5] Several studies have demonstrated that incorporating the nicotinic acid framework can lead to potent kinase inhibitors targeting enzymes such as Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7] This precedent provides a strong rationale for investigating the kinase-binding potential of novel derivatives like this compound.

Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

For this guide, we have selected VEGFR-2 as the target kinase. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Its inhibition is a clinically validated strategy in oncology. The selection is further justified by recent studies demonstrating that novel nicotinic acid derivatives exhibit potent inhibitory activity against VEGFR-2, making it a highly plausible target for our subject molecule, this compound.[6]

Overview of the In Silico Modeling Workflow

The in silico workflow is a multi-stage process designed to build confidence in the predicted binding mode and affinity of a ligand. It begins with preparing the system and predicting a static binding pose, then progresses to simulating the dynamic behavior of the complex in a solvated environment, and culminates in a quantitative estimation of binding free energy. This systematic approach ensures that each step builds upon a validated foundation.

In_Silico_Workflow cluster_prep 1. System Preparation cluster_predict 2. Binding Prediction & Refinement cluster_quantify 3. Quantitative Analysis Ligand Ligand Preparation (3D Structure, Charges) Docking Molecular Docking (Pose Prediction) Ligand->Docking Receptor Receptor Preparation (PDB, Cleanup, Protonation) Receptor->Docking MD_Sim Molecular Dynamics (Stability & Dynamics) Docking->MD_Sim Select Top Pose Free_Energy Binding Free Energy (MM/PBSA or MM/GBSA) MD_Sim->Free_Energy Generate Trajectory Analysis Interaction Analysis (Key Residues, HBonds) MD_Sim->Analysis Free_Energy->Analysis

Caption: High-level overview of the computational workflow.

Section 2: System Preparation - Building the Foundation

The quality of any in silico model is fundamentally dependent on the accuracy of the starting structures. Meticulous preparation of both the ligand and the receptor is a non-negotiable prerequisite for obtaining meaningful results.

Protocol: Ligand Preparation
  • Generate 2D Structure: Draw this compound in a chemical sketcher (e.g., MarvinSketch, ChemDraw).

  • Convert to 3D: Use a program like Open Babel or the features within a molecular modeling suite (e.g., Schrödinger Maestro, MOE) to generate an initial 3D conformation.

  • Energy Minimization: Perform a preliminary energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to relieve any steric strain.

  • Charge Assignment: This is a critical step. Use a quantum mechanics-based method (e.g., AM1-BCC or RESP charges) to calculate partial atomic charges. For expediency in high-throughput studies, empirical methods like Gasteiger charges can be used, but QM-based charges are recommended for accuracy.

  • Generate Conformations: If the ligand is highly flexible, it is advisable to generate a set of low-energy conformers to be used in the subsequent docking step.

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with your docking and simulation software (e.g., .mol2 or .sdf).

Protocol: Receptor (Kinase) Preparation
  • Obtain Crystal Structure: Download a high-resolution (<2.5 Å) X-ray crystal structure of the human VEGFR-2 kinase domain from a protein database. The Protein Data Bank (PDB) is the primary source. Specialized databases like KLIFS (Kinase-Ligand Interaction Fingerprints and Structures) can be invaluable as they provide consistently aligned structures and detailed interaction data.[8][9] For this guide, we select PDB ID: 4JPS, a structure of PI3Kα, as a representative kinase structure for demonstrating the preparation protocol.[10][11]

  • Initial Cleanup: Load the PDB file into a molecular viewer (e.g., PyMOL, Chimera, Maestro). Remove all non-essential components:

    • Delete all water molecules.

    • Remove any co-crystallized ligands, ions, or buffer molecules from the binding site.

    • If the biological unit is a dimer but only one chain is required for the simulation, delete the extraneous chain(s). For PDB ID: 4JPS, we would focus on chain A.[11]

  • Structure Pre-processing: Use a dedicated protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, Amber's pdb4amber). This automated process typically performs the following crucial tasks:

    • Adds hydrogen atoms, as they are not resolved in most X-ray structures.

    • Assigns correct bond orders.

    • Predicts and optimizes the orientation of hydroxyl groups, thiol groups, and the imidazole ring of histidine residues.

    • Performs a restrained energy minimization of the structure to relax strained regions without significantly altering the backbone conformation.

  • Define the Binding Site: The binding site is typically defined as the region encompassing a known co-crystallized inhibitor. For virtual screening or docking a novel compound, the binding site can be defined by creating a grid or sphere centered on the residues known to form the ATP-binding pocket.

Section 3: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] It is a computationally inexpensive method to generate plausible binding hypotheses and is often used for virtual screening of large compound libraries.[10]

Causality Behind Docking Choices

We employ a flexible ligand-rigid receptor docking approach. This is a compromise between computational cost and physical reality. While proteins are dynamic, treating the backbone as rigid during the initial docking phase is a reasonable approximation that dramatically reduces the conformational search space. The flexibility of the ligand is essential, as it must adopt a specific conformation to fit within the binding pocket. We use a scoring function that approximates the binding free energy to rank the different poses.

Protocol: Molecular Docking with AutoDock Vina
  • Prepare Input Files: Convert the prepared receptor and ligand files into the .pdbqt format required by AutoDock tools. This format includes atomic charges and atom type definitions.

  • Define the Search Space (Grid Box): Center a 3D grid box on the active site of VEGFR-2. The size of the box should be large enough to accommodate the ligand in various orientations but small enough to focus the search, thereby increasing efficiency. A box size of approximately 20x20x20 Å is often a good starting point.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the input files, the center and size of the grid box, and the exhaustiveness of the search. Higher exhaustiveness increases the probability of finding the true energy minimum but also increases computation time.

  • Run Docking Simulation: Execute the Vina program from the command line, referencing the configuration file.

  • Analyze Results: Vina will output a file containing the predicted binding poses, ranked by their calculated affinity (in kcal/mol). It is crucial to visually inspect the top-ranked poses. Look for poses that form chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).

Data Presentation: Docking Results

The quantitative output from the docking simulation should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key H-Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
1-9.20.00Cys919 (Hinge)Val848, Ala866, Leu1035
2-8.91.34Cys919 (Hinge), Asp1046Val899, Leu840, Ile1025
3-8.72.11Cys919 (Hinge)Val848, Phe1047, Leu1035

Section 4: Molecular Dynamics (MD) Simulation - Capturing the Dynamics

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent. MD simulations model the time-dependent behavior of a molecular system, offering a more realistic representation of the protein-ligand complex in a physiological environment.[12][13] This step is crucial for validating the stability of the docked pose and for generating an ensemble of structures for more accurate energy calculations.

Workflow: MD Simulation with GROMACS

MD_Workflow cluster_setup System Setup cluster_run Simulation cluster_analysis Analysis start Prepared Protein-Ligand Complex (from Docking) Topology Generate Topologies (Protein: CHARMM36, Ligand: CGenFF) start->Topology Box Define Simulation Box Topology->Box Solvate Add Solvent (Water) Box->Solvate Ions Add Ions (Neutralize) Solvate->Ions Minimization Energy Minimization (Remove Steric Clashes) Ions->Minimization NVT NVT Equilibration (Stabilize Temperature) Minimization->NVT NPT NPT Equilibration (Stabilize Pressure & Density) NVT->NPT Production Production MD (Data Collection) NPT->Production RMSD RMSD (Stability) Production->RMSD RMSF RMSF (Flexibility) Production->RMSF HBonds Hydrogen Bonds Production->HBonds end Validated Dynamic Complex RMSD->end RMSF->end HBonds->end

Caption: Step-by-step workflow for MD simulation using GROMACS.

Protocol: MD Simulation

This protocol is based on widely used tutorials and methodologies for GROMACS.[14][15]

  • Generate Topologies:

    • Protein: Use the gmx pdb2gmx command to generate a topology for the VEGFR-2 receptor, selecting a suitable force field such as CHARMM36-mar2019.

    • Ligand: The ligand requires its own parameters compatible with the protein force field. A common and reliable method is to submit the ligand .mol2 file to a server like the CGenFF (CHARMM General Force Field) server, which will return a topology file (.str or .prm) that needs to be converted to GROMACS format.[14]

  • Combine and Define Box: Merge the coordinate files of the protein and the top-ranked ligand pose. Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

  • Solvation: Fill the simulation box with a pre-equilibrated water model, such as TIP3P.

  • Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. This is mandatory for simulations using Particle Mesh Ewald (PME) for long-range electrostatics.[14]

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration (NVT and NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for ~100-500 ps with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute while the temperature stabilizes to the target value (e.g., 300 K).

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Follow with a longer equilibration (~500 ps - 1 ns) to allow the pressure and density of the system to stabilize to their target values (e.g., 1 bar).

  • Production MD: Run the final production simulation without position restraints for a duration sufficient to observe the desired phenomena. For binding stability analysis, 50-100 ns is a common duration.

  • Trajectory Analysis: Analyze the resulting trajectory to ensure the simulation is stable (e.g., by plotting the Root Mean Square Deviation - RMSD) and to investigate the behavior of the ligand in the binding site.

Section 5: Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than the docking score, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA).[16][17] These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[18][19]

The Principle of MM/PBSA

MM/PBSA calculates the binding free energy (ΔG_bind) by estimating the difference between the free energy of the complex and the free energies of the individual receptor and ligand. The calculation is typically performed on a series of snapshots extracted from the MD trajectory.

Protocol: MM/PBSA Calculation
  • Extract Snapshots: From the stable portion of the production MD trajectory, extract 50-100 snapshots at regular intervals.

  • Create Trajectories: For each snapshot, create three separate trajectories: one for the complex, one for the receptor alone, and one for the ligand alone.

  • Run MM/PBSA Calculation: Use a GROMACS tool like gmx_MMPBSA (a popular third-party tool) to perform the calculations. This tool will compute the following components for each of the three trajectories:

    • ΔE_MM: The change in molecular mechanics energy (van der Waals + electrostatic) in the gas phase.

    • ΔG_solv: The change in the solvation free energy, which is composed of:

      • ΔG_polar: The polar contribution, calculated by solving the Poisson-Boltzmann or Generalized Born equation.

      • ΔG_nonpolar: The non-polar contribution, typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Final Energy: The tool will sum these components to provide the final ΔG_bind. The entropic contribution (-TΔS) is often ignored due to high computational cost and potential for introducing large errors, but it is an acknowledged limitation of the method.[18][20]

Data Presentation: MM/PBSA Results
Energy ComponentAverage Value (kJ/mol)Standard Deviation (kJ/mol)
van der Waals (ΔE_vdw)-185.412.1
Electrostatic (ΔE_elec)-45.28.5
Polar Solvation (ΔG_polar)130.810.3
Non-polar Solvation (ΔG_nonpolar)-15.51.1
Binding Free Energy (ΔG_bind) -115.3 15.7

Section 6: Model Validation and Trustworthiness

  • Docking Protocol Validation: Before docking the ligand of interest, a crucial validation step is to remove the co-crystallized ligand from the prepared receptor structure and dock it back in. The docking protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11]

  • Simulation Stability: The RMSD of the protein backbone and the ligand heavy atoms relative to their initial positions should be monitored throughout the MD simulation. A stable simulation is indicated by the RMSD values reaching a plateau and fluctuating around a stable average.

  • Convergence of Free Energy: When calculating MM/PBSA, it is important to check for convergence. This can be done by plotting the running average of the calculated ΔG_bind over the number of snapshots. The result is considered converged if the running average stabilizes.

  • Comparison to Experimental Data: The ultimate validation is the comparison of computational predictions with experimental results. While not always possible, if related analogs have known binding affinities (e.g., IC50 values), the relative binding free energies calculated for a series of compounds should correlate with their experimental potencies.

Section 7: Conclusion and Future Directions

This guide has detailed a comprehensive and robust workflow for modeling the binding of this compound to the VEGFR-2 kinase domain. By progressing from system preparation through docking, MD simulation, and free energy calculations, we have built a dynamic and quantitative model of the protein-ligand interaction.

The insights gained from this model—the specific binding pose, the key interacting residues, the stability of the complex, and an estimate of the binding affinity—provide a strong foundation for hypothesis-driven drug design. Future work could involve using this model to:

  • Guide Lead Optimization: Propose modifications to the ligand to enhance favorable interactions or displace unfavorable ones.

  • Predict Resistance Mutations: Investigate how mutations in the binding site might affect ligand binding.

  • In Vitro Validation: The most critical next step is to synthesize this compound and experimentally validate the computational predictions through biophysical binding assays and enzymatic inhibition assays against VEGFR-2.

In silico modeling is not a replacement for experimental work but a powerful complementary tool that, when applied with rigor and scientific integrity, can significantly accelerate the drug discovery process.[24][25]

References

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  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
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  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
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  • An enriched structural kinase database to enable kinome-wide structure-based analyses and drug discovery. NIH. [Link]
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Methodological & Application

Application Notes and Protocols: Synthesis of 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-(3-Methoxyphenyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. The described methodology employs a two-step sequence featuring a highly efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward ester hydrolysis. This protocol is designed for researchers in organic synthesis, drug development, and related scientific fields, offering a robust and reproducible pathway to the target molecule. We provide detailed, step-by-step experimental procedures, mechanistic insights, and troubleshooting guidance to ensure successful execution.

Introduction and Synthetic Strategy

Substituted nicotinic acid derivatives are prevalent scaffolds in pharmaceuticals and functional materials. The strategic introduction of aryl groups onto the pyridine ring allows for the fine-tuning of molecular properties. The target compound, this compound, is a valuable building block for more complex molecular architectures.

The synthetic approach detailed herein was chosen for its efficiency, modularity, and high functional group tolerance, which are hallmarks of modern cross-coupling chemistry. The overall strategy is a convergent synthesis that joins two key fragments in the final stages, maximizing yield and simplifying purification.

The synthesis proceeds in two main stages:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between methyl 6-chloronicotinate and (3-methoxyphenyl)boronic acid to form the C-C bond and construct the core bi-aryl structure.

  • Saponification: A base-mediated hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.

Using an ester of 6-chloronicotinic acid for the coupling reaction is often advantageous as it can improve solubility and, in some cases, mitigate side reactions compared to using the free acid.[1]

Experimental Workflow Overview

The logical flow of the synthesis, from starting materials to the final purified product, is outlined below. This workflow ensures a systematic progression through the key stages of the synthesis and purification.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Hydrolysis) A Methyl 6-chloronicotinate D Reaction Setup: Inert Atmosphere (N2/Ar) Heat (e.g., 80-100 °C) A->D B (3-methoxyphenyl)boronic acid B->D C Pd Catalyst & Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D E Work-up & Purification: Aqueous Extraction Column Chromatography D->E Reaction Completion F Methyl 6-(3-methoxyphenyl)nicotinate E->F Isolation G Methyl 6-(3-methoxyphenyl)nicotinate I Reaction at RT or with gentle heat G->I H Base (e.g., NaOH/LiOH) Solvent (e.g., THF/MeOH/H2O) H->I J Acidification (e.g., HCl) Precipitation/Extraction I->J Reaction Completion K Final Product: This compound J->K Isolation & Drying

Figure 1: High-level experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocols

Step 1: Synthesis of Methyl 6-(3-methoxyphenyl)nicotinate via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed coupling of a commercially available chloropyridine ester with a boronic acid. The use of a palladium(0) catalyst, generated in situ, is crucial for the reaction's success. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[2]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Methyl 6-chloronicotinate171.581.00 g5.831.0
(3-methoxyphenyl)boronic acid151.961.06 g6.991.2
Pd(PPh₃)₄ (Tetrakis)1155.56337 mg0.290.05 (5 mol%)
Potassium Carbonate (K₂CO₃)138.211.61 g11.662.0
1,4-Dioxane-25 mL--
Water (degassed)-5 mL--

Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.00 g, 5.83 mmol) and (3-methoxyphenyl)boronic acid (1.06 g, 6.99 mmol).

  • Reagent Addition: Add potassium carbonate (1.61 g, 11.66 mmol) followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (337 mg, 0.29 mmol).

  • Solvent Addition: Add 1,4-dioxane (25 mL) and degassed water (5 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield methyl 6-(3-methoxyphenyl)nicotinate as a white to off-white solid.

Step 2: Saponification to this compound

This final step involves the hydrolysis of the methyl ester to the target carboxylic acid using a strong base. The reaction is typically rapid and clean. The final product is isolated by acidic work-up, which protonates the carboxylate salt, causing it to precipitate.[3][4]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (Example)Moles (mmol)Stoichiometric Ratio
Methyl 6-(3-methoxyphenyl)nicotinate243.261.20 g4.931.0
Lithium Hydroxide (LiOH·H₂O)41.96414 mg9.862.0
Tetrahydrofuran (THF)-15 mL--
Methanol (MeOH)-5 mL--
Water-5 mL--
1M Hydrochloric Acid (HCl)-~10-12 mL--

Procedure:

  • Dissolution: Dissolve methyl 6-(3-methoxyphenyl)nicotinate (1.20 g, 4.93 mmol) in a mixture of THF (15 mL), methanol (5 mL), and water (5 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate (414 mg, 9.86 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: Once the hydrolysis is complete, remove the organic solvents (THF and methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 10 mL of water. Cool the flask in an ice bath and slowly add 1M HCl with stirring to acidify the solution to a pH of ~3-4. A precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water (2 x 10 mL) to remove any remaining salts. Dry the solid in a vacuum oven at 50 °C overnight to yield this compound as a pure white solid.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[5][6] Understanding its catalytic cycle is key to troubleshooting and optimizing the reaction. The process is a sequence of three primary steps that regenerate the active catalyst.

Suzuki_Cycle A Oxidative Addition OxAd_Complex R¹-Pd(II)L₂-X A->OxAd_Complex B Transmetalation Trans_Complex R¹-Pd(II)L₂-R² B->Trans_Complex C Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) C->Pd0 Pd0->OxAd_Complex 1 ArX R¹-X (Methyl 6-chloronicotinate) ArX->A OxAd_Complex->Trans_Complex 2 ArBOH R²-B(OR)₂ (Boronic Acid Derivative) Borate_Complex [R²-B(OR)₂(OH)]⁻ ArBOH->Borate_Complex Base Base (OH⁻) Base->Borate_Complex Borate_Complex->B Trans_Complex->Pd0 3 Product R¹-R² (Coupled Product) Trans_Complex->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion in Step 1 1. Inactive palladium catalyst (oxidation).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst or a pre-catalyst. Ensure the reaction is under a strict inert atmosphere.2. Degas solvents thoroughly by sparging with N₂/Ar for 20-30 minutes.3. Use freshly powdered, dry K₂CO₃ or consider a stronger base like Cs₂CO₃.
Formation of Homocoupled Byproduct (R²-R²) Reaction temperature is too high, or boronic acid is degrading.Reduce the reaction temperature. Add the boronic acid in portions if the issue persists.
Incomplete Hydrolysis in Step 2 1. Insufficient base.2. Steric hindrance around the ester.1. Increase the equivalents of LiOH or NaOH to 3-4 equivalents.2. Increase the reaction temperature to 40-50 °C or extend the reaction time.
Product is an oil or difficult to crystallize Presence of impurities or residual solvent.Re-purify via column chromatography (Step 1) or recrystallization (Step 2). Ensure the product is thoroughly dried under high vacuum.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for producing this compound. By leveraging a robust Suzuki-Miyaura coupling and a standard saponification, this approach offers high yields and purity. The insights into the reaction mechanism and troubleshooting guide are intended to empower researchers to adapt and apply this methodology to a wide range of analogous chemical targets.

References

  • Taylor, P., & Little, J. C. (1988). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Journal of Pharmacy and Pharmacology.
  • PrepChem (n.d.). Synthesis of 6-chloronicotinic acid.
  • Google Patents (2017). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Google Patents (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology.
  • Google Patents (1983). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid.
  • Boyer, J. H., & Schoen, W. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses.
  • Thompson, L. A., & Ellman, J. A. (1998). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters.
  • Yang, W., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters.
  • Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications.
  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.

Sources

Application Note and Protocol for the Purification of 6-(3-Methoxyphenyl)nicotinic acid using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 6-(3-methoxyphenyl)nicotinic acid, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The described methodology is designed to efficiently remove common impurities arising from its synthesis, likely via Suzuki-Miyaura or Ullmann cross-coupling reactions. This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the purification process.

Introduction: The Rationale for Purification

This compound is a substituted pyridine carboxylic acid derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

The synthesis of this compound likely involves a cross-coupling reaction, such as a Suzuki-Miyaura or Ullmann coupling. These powerful C-C bond-forming reactions, while efficient, are often accompanied by the formation of characteristic byproducts.[1][2] Understanding the nature of these potential impurities is critical for designing an effective purification strategy.

Potential Impurities:

  • Homocoupling Products: Dimerization of the starting aryl halides or boronic acids can lead to biphenyl or bipyridyl impurities.[3][4]

  • Dehalogenated Starting Materials: Reductive dehalogenation of the aryl halide starting material can result in the presence of unreacted precursors.[5]

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid/ester.

  • Catalyst Residues: Traces of the palladium or copper catalyst may remain in the crude product.

Given the polar nature of the carboxylic acid and the pyridine nitrogen in the target molecule, alongside the varying polarities of the potential impurities, normal-phase column chromatography on silica gel presents a robust method for purification.[6][7]

Chromatographic Principles and Strategy

This protocol employs normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[8] The separation is based on the differential adsorption of the components of the mixture to the silica gel.

  • Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or acetic acid) is used. The polarity of the mobile phase is carefully controlled to achieve optimal separation.[9]

  • Elution Order: Less polar compounds will have a weaker affinity for the silica gel and will elute first, carried along by the mobile phase. More polar compounds, like our target this compound, will interact more strongly with the stationary phase and elute later.[10] By gradually increasing the polarity of the mobile phase (gradient elution), we can effectively separate the target compound from both less polar and more polar impurities.

Materials and Methods

Equipment and Glassware
  • Glass chromatography column with a stopcock

  • Separatory funnel (for mobile phase reservoir)

  • Beakers and Erlenmeyer flasks

  • Round-bottom flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collector or test tubes

  • Cotton or glass wool

  • Sand (washed and dried)

Reagents and Solvents
  • Crude this compound

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Acetic acid (glacial)

  • Dichloromethane (for sample loading)

Experimental Protocol

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[6]

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol). Spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 7:3 ratio).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. The addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the acidic product spot.

Column Preparation (Wet Packing Method)

The wet packing method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase bed.[7]

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Adding Sand: Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[11]

  • Preparing the Slurry: In a beaker, mix the required amount of silica gel with the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) to form a slurry.

  • Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing.

  • Adding Sand Layer: Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top layer of sand.

Sample Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorption (Dry Loading - Recommended): Add a small amount of silica gel to the dissolved sample and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the column. This method often results in better separation.

  • Liquid Loading: Alternatively, carefully add the concentrated solution of the crude product directly to the top of the column using a pipette.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with the initial, less polar mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then adding a small percentage of methanol if necessary). A stepwise gradient is often effective.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or using a fraction collector.

  • Monitoring the Separation: Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Combining and Concentrating: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)A polar adsorbent suitable for the separation of polar aromatic compounds.[7]
Mobile Phase Hexane/Ethyl Acetate with 0.5% Acetic AcidA versatile solvent system where polarity can be finely tuned. Acetic acid suppresses the ionization of the carboxylic acid, reducing tailing.
Elution Mode Gradient ElutionAllows for the efficient elution of compounds with a wide range of polarities.[9]
Detection UV visualization at 254 nm (TLC)The aromatic nature of the compound allows for easy visualization under UV light.

Visual Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Determine Mobile Phase) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading Recommended) Pack->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Isolate 8. Isolate Product (Rotary Evaporation) Combine->Isolate Pure_Product Pure_Product Isolate->Pure_Product Final Product

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC.[6]
Column was poorly packed.Repack the column, ensuring a uniform bed without cracks or bubbles.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[10]
Compound Elutes Too Quickly Mobile phase is too polar.Start with a less polar mobile phase composition.
Tailing of Spots on TLC/Column The compound is acidic.Add a small amount of a volatile acid (e.g., acetic acid) to the mobile phase.

Conclusion

The protocol outlined in this application note provides a reliable and systematic approach to the purification of this compound using silica gel column chromatography. By understanding the principles of the technique and the nature of potential impurities, researchers can effectively isolate this key intermediate in high purity, facilitating the advancement of their synthetic and drug development endeavors.

References

  • Dachwitz, P., et al. (2020). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ResearchGate.
  • Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Głowniak, K., et al. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
  • OperaChem. (2024). Ullmann coupling-An overview.
  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Slideshare. (n.d.). Ullmann reaction.
  • Wikipedia. (n.d.). Ullmann condensation.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Columbia University. (n.d.). Column chromatography.
  • Phenomenex. (2024). Column Chromatography: Principles, Procedure, and Applications.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • ResearchGate. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • ResearchGate. (n.d.). Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3)...
  • Hiki, A., et al. (2016). [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. Shokuhin Eiseigaku Zasshi, 57(4), 96-100.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is poured into the column.

Sources

Analytical methods for characterizing 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 6-(3-Methoxyphenyl)nicotinic Acid

This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the rationale behind method selection and experimental design. By integrating chromatographic, spectroscopic, and solid-state analysis, we establish a self-validating framework for confirming the identity, purity, structure, and physicochemical properties of this important molecule.

Introduction and Physicochemical Profile

This compound is a heterocyclic aromatic compound featuring a pyridinecarboxylic acid (nicotinic acid) core substituted with a methoxyphenyl group. Such structures are of significant interest in medicinal chemistry and materials science. A thorough analytical characterization is the bedrock of any research or development program, ensuring the reliability and reproducibility of experimental outcomes. Before delving into complex analytical procedures, understanding the fundamental physicochemical properties is paramount as these characteristics directly influence the selection and optimization of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale & Implication
Chemical Structure The structure contains multiple chromophores (pyridine, phenyl ring), functional groups (carboxylic acid, ether), and rotatable bonds, dictating the choice of spectroscopic and chromatographic methods.
Molecular Formula C₁₃H₁₁NO₃Used for exact mass determination in mass spectrometry.
Molecular Weight 229.23 g/mol [1]Essential for preparing solutions of known concentration and for mass spectrometry verification.
Appearance Expected to be a white to off-white crystalline powder.[2]Visual inspection is the first step in quality assessment.
Solubility Predicted to be soluble in organic solvents like DMSO and DMF, and slightly soluble in water, with solubility being pH-dependent.[3][4]Critical for selecting solvents for NMR, HPLC, and UV-Vis analysis. The acidic nature of the carboxylic acid and basicity of the pyridine nitrogen mean solubility will increase significantly in basic and acidic aqueous solutions, respectively.
Predicted pKa Carboxylic Acid (COOH) ~4.8; Pyridinium (NH⁺) ~2.0[5]The pKa values are crucial for developing robust HPLC methods, as the mobile phase pH must be controlled to ensure consistent analyte retention.

Chromatographic Methods for Purity and Quantification

Chromatography is indispensable for separating the target compound from impurities, degradants, and reaction by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and quantifying non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically the most effective approach.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The nonpolar stationary phase (C18) effectively retains the moderately nonpolar analyte through hydrophobic interactions.

  • Mobile Phase pH Control: The pKa of the carboxylic acid is ~4.8.[5] To ensure consistent retention and sharp peak shape, the mobile phase pH should be set at least 2 units below this pKa (e.g., pH < 2.8). At this pH, the carboxylic acid is fully protonated and uncharged, preventing peak tailing and improving retention on the C18 column. An acidic modifier like formic acid or phosphoric acid is ideal.

  • UV Detection: The conjugated aromatic systems (pyridine and phenyl rings) provide strong UV absorbance, making a UV detector highly suitable and sensitive for quantification.[6][7]

Protocol 1: HPLC Purity and Assay Determination

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[8][9]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; 254 nm is a good starting point.[7]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate purity by area percent normalization, assuming all impurities have a similar response factor.

    • For assay, run a standard of known concentration to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile organic impurities. Due to the low volatility of the carboxylic acid, derivatization is often required to convert it into a more volatile species.[10]

Protocol 2: GC-MS for Volatile Impurity Profiling

  • Derivatization:

    • Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC coupled to a mass spectrometer (e.g., a quadrupole detector).

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The derivatized parent compound will show a characteristic molecular ion peak and fragmentation pattern.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal information to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A very broad singlet far downfield (>12 ppm).

  • Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically 7.5-9.0 ppm), showing characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.[11][12]

  • Aromatic Protons (Phenyl Ring): Four signals in the aromatic region (~6.8-7.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Data Analysis: Assign all proton and carbon signals using chemical shifts, coupling constants, and 2D correlation data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group & VibrationReference
2500-3300 (broad)O-H stretch (of carboxylic acid dimer)[13][14]
~1700C=O stretch (carbonyl of carboxylic acid)[13][14]
~1600, ~1470C=C and C=N stretches (aromatic rings)[14]
~1250C-O stretch (aryl ether)[15]

Protocol 4: FTIR Analysis

  • Sample Preparation: Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

This technique confirms the presence of conjugated systems and can be used for quantitative analysis according to the Beer-Lambert law.

Protocol 5: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Scan the absorbance from 200 to 400 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The conjugated pyridine and phenyl rings are expected to produce strong absorption bands.[16][17]

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, and bioavailability.[18][19]

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying the crystalline form (polymorphism) and determining the degree of crystallinity versus amorphous content.[19][20][21] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."[19]

Protocol 6: PXRD Analysis

  • Sample Preparation: Gently pack a few milligrams of the powder sample into a sample holder. Ensure the surface is flat and level.

  • Data Acquisition: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

  • Data Analysis: The resulting diffractogram can be used for phase identification, polymorph screening, and comparison between batches. A broad, featureless halo indicates amorphous material, while sharp peaks indicate crystallinity.[20]

Thermal Analysis: DSC and TGA

Thermal analysis provides information on melting, phase transitions, and thermal stability.[22][23]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and quantify the content of residual solvents or water.[18][24]

Protocol 7: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.

  • DSC Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C). The melting point is identified by the onset of the endothermic melting peak.

  • TGA Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 500 °C). Any significant mass loss prior to decomposition indicates the presence of volatiles.

Visualized Workflows

An integrated approach is crucial for comprehensive characterization. The following diagrams illustrate the logical flow of analysis.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Solid-State Analysis A Sample Received This compound B Physicochemical Properties (Appearance, Solubility) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) A->C G HPLC-UV/PDA (Purity Assay) A->G I PXRD (Crystallinity, Polymorph) A->I L Comprehensive Characterization Report B->L D Mass Spectrometry (Exact Mass) C->D C->L D->L E FTIR Spectroscopy (Functional Groups) E->L F UV-Vis Spectroscopy (λmax) F->L G->L H GC-MS (Volatile Impurities) H->L J DSC (Melting Point, Phase Transitions) I->J I->L K TGA (Thermal Stability, Solvents) J->K J->L K->L HPLC_Method_Dev Start Goal: Purity by HPLC Step1 Select Column (Reversed-Phase C18) Start->Step1 Step2 Select Mobile Phase (ACN / Water) Step1->Step2 Step3 Determine Analyte pKa (pKa ~4.8 for COOH) Step2->Step3 Step4 Adjust Mobile Phase pH (Set pH < 2.8 with Acid) Step3->Step4 Step5 Select Detector (UV-Vis based on Chromophore) Step4->Step5 Step6 Optimize Gradient (Elute all components with good resolution) Step5->Step6 End Validated Method Step6->End

Caption: Logical flow for developing a robust HPLC method for the analyte.

References

  • Gabbott, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]
  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals. Henven Scientific. [Link]
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]
  • TA Instruments. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
  • Bruker. (2023).
  • Food Standards Agency. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
  • Quantum Analytics. (n.d.).
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Simpson, C. D., et al. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology. [Link]
  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]
  • Marsac, P. J., et al. (2010). Characterization of amorphous API:Polymer mixtures using X-ray powder diffraction. Journal of Pharmaceutical Sciences. [Link]
  • Agno Pharmaceuticals. (n.d.).
  • Clark, C. R., & Abiedalla, Y. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Forensic Chemistry. [Link]
  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
  • Biological Magnetic Resonance Bank. (n.d.).
  • ResearchGate. (n.d.). UV‐vis absorption spectral changes upon addition of pyridine.
  • Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society. [Link]
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
  • SpectraBase. (n.d.). Nicotinic acid. SpectraBase. [Link]
  • The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. The Journal of Phytopharmacology. [Link]
  • ResearchGate. (n.d.). UV/Vis absorption spectra of the free pyridine ligands.
  • ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • ResearchGate. (n.d.). GC-MS spectrum of control sample of 4-methoxyphenol.
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
  • Solubility of Things. (n.d.). Niacin. Solubility of Things. [Link]
  • PubChem. (n.d.). 6-(2-Methoxyphenyl)nicotinic acid. PubChem. [Link]
  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
  • TSI Journals. (2015). A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. ChemXpress. [Link]
  • ResearchGate. (n.d.). FTIR profile of Nicotinic acid.
  • National Institute of Standards and Technology. (n.d.). Niacin. NIST WebBook. [Link]
  • ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.
  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.

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Application Note: Structural Elucidation of 6-(3-Methoxyphenyl)nicotinic Acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(3-Methoxyphenyl)nicotinic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound intended for further development, unambiguous confirmation of its chemical structure is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that, when used in conjunction, provide a detailed molecular profile.

This guide is designed to be a practical resource, explaining not just the steps to be taken but also the scientific reasoning behind them. By following these protocols and understanding the principles of data interpretation, researchers can confidently validate the synthesis of this compound.

Experimental Protocols

Sample Preparation

For optimal results, the sample of this compound should be of high purity.

  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD). DMSO-d6 is often preferred for compounds with carboxylic acid and aromatic protons, as it allows for the observation of the exchangeable acidic proton. The solution should be transferred to a 5 mm NMR tube.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium hydroxide can aid in protonation or deprotonation, respectively.

NMR Data Acquisition

The following experiments are recommended for a thorough structural elucidation. Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR (Proton NMR): This is the foundational NMR experiment. It provides information about the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O and other non-protonated carbons) are not observed in a DEPT-135 spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, identifying which protons are adjacent to each other in the molecular structure.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments.

Mass Spectrometry Data Acquisition
  • High-Resolution Mass Spectrometry (HRMS): Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap. ESI is a soft ionization technique suitable for polar molecules like the target compound.

    • Positive Ion Mode ([M+H]⁺): This will likely show the protonated molecule.

    • Negative Ion Mode ([M-H]⁻): This will show the deprotonated molecule, which is often favorable for carboxylic acids.

Predicted Data and Interpretation

The following sections detail the expected NMR and mass spectrometry data for this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₃H₁₁NO₃. The expected mass spectral data is summarized in Table 1.

Parameter Predicted Value Rationale
Molecular Formula C₁₃H₁₁NO₃Based on the chemical structure.
Exact Mass 229.0739Calculated for the neutral molecule.
[M+H]⁺ (Positive Ion Mode) 230.0817The molecule gains a proton. This is a common observation in ESI-MS.[1]
[M-H]⁻ (Negative Ion Mode) 228.0661The carboxylic acid proton is lost. This is often a strong signal for acidic compounds.[2]

High-resolution mass spectrometry will provide the exact mass, which can be used to confirm the elemental composition of the molecule with high confidence.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d6 is expected to show signals for seven aromatic protons and one methoxy group. The carboxylic acid proton may be observed as a broad singlet.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-2'~7.5t1HTriplet due to coupling with H-4' and H-6'.
H-4'~7.1d1HDoublet due to coupling with H-5'.
H-5~8.3dd1HDoublet of doublets due to coupling with H-4 and H-2.
H-6'~7.6d1HDoublet due to coupling with H-5'.
H-4~8.8d1HDoublet due to coupling with H-5.
H-2~9.1d1HDoublet due to coupling with H-5.
OCH₃~3.9s3HSinglet, characteristic of a methoxy group.
COOH>12br s1HBroad singlet due to exchange; chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Rationale
C-3'~160Not observedQuaternary carbon attached to oxygen.
C-1'~138Not observedQuaternary carbon in the phenyl ring.
C-6~158Not observedQuaternary carbon in the pyridine ring.
C-2~152PositiveCH in the pyridine ring.
C-4~148PositiveCH in the pyridine ring.
C-5~137PositiveCH in the pyridine ring.
C-5'~130PositiveCH in the phenyl ring.
C-3~128Not observedQuaternary carbon in the pyridine ring.
C-6'~120PositiveCH in the phenyl ring.
C-4'~118PositiveCH in the phenyl ring.
C-2'~113PositiveCH in the phenyl ring.
OCH₃~56PositiveMethyl carbon of the methoxy group.
COOH~167Not observedCarboxylic acid carbon.

Workflow and Data Correlation

The following diagrams illustrate the experimental workflow and the expected correlations from 2D NMR experiments, which are essential for confirming the connectivity of the molecule.

Experimental Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Structure Confirmation Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dilute in Methanol Sample->MS_Prep H1 1D ¹H NMR NMR_Prep->H1 C13 1D ¹³C & DEPT-135 NMR_Prep->C13 COSY 2D COSY NMR_Prep->COSY HSQC 2D HSQC NMR_Prep->HSQC HMBC 2D HMBC NMR_Prep->HMBC ESI_MS High-Resolution ESI-MS MS_Prep->ESI_MS Structure Final Structure Confirmation H1->Structure C13->Structure COSY->Structure HSQC->Structure HMBC->Structure ESI_MS->Structure

Caption: Experimental workflow for the structural elucidation of this compound.

Key HMBC Correlations

The HMBC experiment is particularly powerful for connecting the methoxyphenyl and nicotinic acid moieties.

G cluster_structure Key Predicted HMBC Correlations struct struct struct:f1->struct:f0 2,3JCH struct2 struct2 struct2:f1->struct2:f0 2,3JCH struct3 struct3 struct3:f1->struct3:f0 2JCH struct4 struct4 struct4:f1->struct4:f0 2,3JCH

Caption: Predicted key HMBC correlations for structure confirmation.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a robust and reliable method for the structural confirmation of this compound. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers. By carefully acquiring and interpreting this suite of analytical data, the chemical identity of the synthesized compound can be established with a high degree of confidence, ensuring the integrity of subsequent research and development activities.

References

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
  • Wang, Y., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 88-94.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488).
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
  • MassBank. (2008). Nicotinic Acid; LC-ESI-QTOF; MS2. Accession ID: MSBNK-RIKEN_ReSpect-PT200760.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
  • Journal of Emerging Technologies and Innovative Research. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR, 6(6).
  • SpectraBase. (n.d.). Nicotinic acid.
  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.

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Application Note & Protocol: A General Strategy for In Vitro Kinase Inhibitor Profiling of 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel kinase inhibitors are foundational to modern drug development. Protein kinases represent one of the most significant classes of drug targets, and identifying compounds that modulate their activity is of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of a novel compound, using 6-(3-Methoxyphenyl)nicotinic acid as an example. As the specific kinase targets for this compound are not widely established, this guide presents a universal and robust strategy, applicable for initial broad-panel screening to identify potential targets, followed by detailed potency determination. We provide an in-depth, step-by-step protocol based on the highly sensitive and universal ADP-Glo™ luminescent kinase assay platform, explain the critical scientific principles behind key experimental choices, and offer guidance on data analysis and troubleshooting.

Part 1: Foundational Principles of In Vitro Kinase Assay Design

A successful kinase assay is built on a clear understanding of the enzyme's catalytic mechanism and the technology used to measure its activity. A kinase catalyzes the transfer of the γ-phosphate from ATP to a hydroxyl group on a serine, threonine, or tyrosine residue of a substrate protein or peptide.[1] An effective assay must, therefore, accurately quantify either the consumption of ATP or the generation of the phosphorylated product.

Critical Parameters and Experimental Rationale

The design of a robust kinase assay requires careful optimization of several key parameters. The choices made directly impact the quality, reliability, and biological relevance of the data generated.

  • ATP Concentration: This is arguably the most critical variable, as a majority of kinase inhibitors are ATP-competitive.[2]

    • Assaying at Kₘ: Performing assays with an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase makes the assay highly sensitive to competitive inhibitors. Under these conditions, the calculated IC50 value is a close approximation of the inhibitor's binding affinity (Ki), as described by the Cheng-Prusoff equation.[3][4] This is ideal for primary screening to identify potential hits.

    • Assaying at Physiological ATP: Intracellular ATP concentrations are in the millimolar range (1-10 mM), which is often significantly higher than the Kₘ of most kinases.[4][5] Testing inhibitor potency at these high ATP concentrations provides a more accurate prediction of how the compound will perform in a cellular context, though it will result in a higher apparent IC50 value for competitive inhibitors.[2][6]

  • Enzyme and Substrate Selection: The choice of a suitable substrate is essential for establishing a functional kinase assay.[7] For many kinases, generic substrates like myelin basic protein (MBP) or casein can be used.[7] However, the most robust assays utilize specific peptide or protein substrates known to be efficiently phosphorylated by the kinase of interest. The concentration of both enzyme and substrate must be optimized to ensure the reaction proceeds within a linear range and avoids substrate depletion or product inhibition.[8]

  • Buffer Conditions: Kinase activity is sensitive to pH, ionic strength, and the presence of divalent cations (typically Mg²⁺). The buffer should also contain a reducing agent like DTT to maintain enzyme integrity and often includes a carrier protein like BSA to prevent non-specific adsorption of the enzyme to plate wells.[5]

Overview of Modern Kinase Assay Technologies

Several technologies are available to measure kinase activity, each with distinct advantages and disadvantages.[1]

TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced, which is converted to an ATP-dependent light signal.[9][10]Universal (any ADP-generating enzyme), high sensitivity, broad dynamic range, compatible with high ATP concentrations.[11]Multi-step reagent addition, potential for interference with the luciferase reporter enzyme.[1]
Fluorescence (TR-FRET, e.g., HTRF®) Measures the phosphorylation of a tagged substrate using a phospho-specific antibody labeled with a fluorophore. Proximity of donor and acceptor fluorophores upon binding results in a FRET signal.[12][13][14]Homogeneous (mix-and-read), robust, highly suitable for HTS. Reduces background from scattered light and auto-fluorescent compounds.[13]Requires specific antibodies and tagged substrates; can be limited by steric hindrance with large protein substrates.[15]
Proximity-Based (e.g., AlphaLISA®) Donor and acceptor beads are brought into proximity by the binding of a phosphorylated substrate to a specific antibody. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, producing a light signal.[16][17]Homogeneous, no-wash format, highly sensitive, and can accommodate larger distances, making it suitable for full-length protein substrates.[15][18]Can be sensitive to light and oxygen quenching; requires specialized instrumentation.
Radiometric Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP) into the substrate.[5][19]Considered the "gold standard" for sensitivity and directness; compatible with virtually any substrate.[20]Requires handling and disposal of radioactive materials, lower throughput.[20]

Part 2: A Strategic Workflow for Profiling this compound

Given that this compound is a novel compound without a well-defined kinase target, a logical, phased approach is required. The strategy involves an initial broad screen to identify potential kinase "hits," followed by more detailed dose-response experiments to confirm activity and determine potency (IC50).

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination Compound This compound (Single, High Concentration, e.g., 10 µM) Screen Broad Kinase Panel Screen (e.g., >100 kinases) Compound->Screen Assay Universal Assay Platform (e.g., ADP-Glo™) Screen->Assay Data1 Calculate % Inhibition Assay->Data1 Decision Inhibition > 50%? Data1->Decision Hits Validated 'Hit' Kinases Decision->Hits Yes No Compound Inactive or Re-screen at Higher Conc. Decision->No No DoseResponse 10-Point Dose Response Curve (e.g., 100 µM to 1 nM) Hits->DoseResponse Assay2 Optimized Kinase Assay DoseResponse->Assay2 Data2 Generate IC50 Curve (Non-linear Regression) Assay2->Data2 Result Determine IC50 Value Data2->Result HTRF cluster_0 No Kinase Activity → No Phosphorylation → No FRET cluster_1 Kinase Activity → Phosphorylation → FRET Signal Substrate Biotin-Substrate SA_XL665 SA-XL665 (Acceptor) Substrate->SA_XL665 Binds Biotin Ab_Eu Anti-Phospho Ab-Eu (Donor) Excitation1 620nm Excitation pSubstrate Biotin-pSubstrate pSA_XL665 SA-XL665 pSubstrate->pSA_XL665 Binds Biotin pAb_Eu Anti-Phospho Ab-Eu pSubstrate->pAb_Eu Binds Phospho-Site Emission 665nm Emission FRET FRET Excitation2 620nm Excitation

Figure 2: Principle of a TR-FRET (HTRF®) kinase assay.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • Wang, Z., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central.
  • Roby, P., et al. (2005). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • An, S., & Drewry, D. H. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PubMed Central.
  • Kinase Logistics Europe. (n.d.). ATP concentration.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PubMed Central.
  • Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?.
  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits.
  • BMG LABTECH. (2020). Kinase assays.
  • Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function.
  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Philipp, A., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
  • National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • AIMSCI. (2024). Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed.
  • Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.
  • Lee, W. R., et al. (2012). Nicotinic acid hydroxamate downregulated the melanin synthesis and tyrosinase activity through activating the MEK/ERK and AKT/GSK3β signaling pathways. PubMed.
  • Zirlik, A., et al. (2014). Niacin reverses migratory macrophage foam cell arrest mediated by oxLDL in vitro.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. NIH.

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Application Notes and Protocols for Evaluating the Efficacy of 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Analog

6-(3-Methoxyphenyl)nicotinic acid is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia.[1][2][3] Nicotinic acid exerts its primary effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][4][5] GPR109A is a member of the Gi/o-coupled GPCR family, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] This signaling cascade in adipocytes is responsible for the anti-lipolytic effects of niacin.[7]

Beyond its canonical G protein-mediated signaling, GPR109A, like many GPCRs, can also engage with β-arrestin proteins.[4][6][8] This interaction not only desensitizes the G protein signal but can also initiate a distinct wave of downstream signaling events.[9][10] Therefore, a comprehensive evaluation of a novel GPR109A agonist such as this compound requires a multi-faceted approach, dissecting its engagement with both the G protein and β-arrestin pathways. Furthermore, assessing the compound's effect on cell health is crucial to identify any potential cytotoxic liabilities.[11][12][13]

These application notes provide a detailed framework of cell-based assays to thoroughly characterize the efficacy and cellular effects of this compound. The protocols are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data, enabling informed decisions in the drug discovery pipeline.

I. Primary Efficacy Assessment: Gαi-Mediated cAMP Inhibition

The primary mechanism of action for GPR109A agonists is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[4] Therefore, the initial step in evaluating this compound is to quantify its potency and efficacy in modulating this second messenger.

Scientific Rationale

GPR109A is coupled to the inhibitory G protein, Gαi.[14] Upon agonist binding, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This leads to a measurable decrease in intracellular cAMP concentration. To facilitate this measurement, adenylyl cyclase is often artificially stimulated with forskolin, which amplifies the cAMP signal and provides a wider dynamic range to observe its inhibition by the test compound.

Experimental Workflow: cAMP Inhibition Assay

cAMP Inhibition Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis seed_cells Seed GPR109A-expressing cells in a 384-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of This compound add_compounds Add compound dilutions and incubate prepare_dilutions->add_compounds stimulate_ac Add Forskolin to stimulate Adenylyl Cyclase add_compounds->stimulate_ac lyse_cells Lyse cells and add cAMP detection reagents read_signal Read luminescent or fluorescent signal lyse_cells->read_signal data_analysis Data Analysis (EC50) read_signal->data_analysis

Caption: Workflow for the cAMP Inhibition Assay.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted from commercially available kits and provides a robust method for measuring cAMP inhibition.

Materials:

  • GPR109A-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)

  • White, solid-bottom 384-well assay plates

  • This compound

  • Forskolin

  • HTRF cAMP detection kit reagents

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Seeding:

    • Harvest and count GPR109A-expressing cells.

    • Resuspend cells in culture medium to a final density that will result in 80-90% confluency on the day of the assay.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of this compound in assay buffer. The starting concentration should be high enough to achieve a maximal response (e.g., 100 µM).

    • Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (typically in the low micromolar range, to be determined empirically).

  • Compound Addition and Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add 5 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the forskolin solution to all wells except the negative control wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the ratio of the two emission wavelengths.

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

ParameterExpected Outcome for an Agonist
EC50 The concentration of this compound that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP response. A lower EC50 indicates higher potency.
Emax The maximal percentage of inhibition of the forskolin-stimulated cAMP response. This indicates the efficacy of the compound.
Hill Slope Should be close to 1.0 for a simple agonist-receptor interaction.

II. Secondary Pathway Engagement: β-Arrestin Recruitment

To gain a more complete picture of the compound's signaling profile, it is essential to investigate its ability to recruit β-arrestin to the activated GPR109A receptor.[4][8] This is particularly important for understanding potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.

Scientific Rationale

Upon agonist-induced activation and subsequent phosphorylation by GPCR kinases (GRKs), GPCRs recruit β-arrestin proteins.[9] This interaction is a key step in receptor desensitization and internalization.[9] Assays to measure this recruitment often employ enzyme complementation technology, such as the PathHunter® assay. In this system, the GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementing fragment.[9] Ligand-induced recruitment brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9][10]

Signaling Pathway: GPR109A and β-Arrestin Recruitment

GPR109A_Beta_Arrestin_Pathway compound This compound receptor GPR109A compound->receptor Binds grk GRK receptor->grk Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits grk->receptor Phosphorylates downstream Downstream Signaling (e.g., ERK activation, Receptor Internalization) beta_arrestin->downstream

Caption: GPR109A-mediated β-arrestin recruitment pathway.

Protocol: Chemiluminescent β-Arrestin Recruitment Assay

This protocol is based on the principles of the DiscoverX PathHunter® assay.

Materials:

  • Cells stably co-expressing GPR109A fused to an enzyme fragment and β-arrestin fused to the complementing enzyme fragment.

  • White, solid-bottom 384-well assay plates.

  • This compound.

  • Assay buffer.

  • Chemiluminescent detection reagents.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the cAMP assay.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

  • Compound Addition:

    • Carefully remove the culture medium.

    • Add 10 µL of the diluted compound or vehicle control to the wells.

    • Incubate the plate for 90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.[9]

  • Signal Detection:

    • Equilibrate the detection reagents and the assay plate to room temperature.

    • Prepare the detection reagent solution according to the manufacturer's instructions.

    • Add 20 µL of the detection reagent solution to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.[9]

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Plot the relative light units (RLU) against the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50.

ParameterExpected Outcome for an Agonist
EC50 The concentration of this compound that produces 50% of the maximal β-arrestin recruitment.
Emax The maximal signal induction, indicating the efficacy of β-arrestin recruitment.
Signal-to-Background (S/B) Ratio A measure of the assay window, calculated as the mean signal of the maximal agonist concentration divided by the mean signal of the vehicle control.

III. Safety Profile: Cell Viability and Cytotoxicity Assessment

A critical component of drug development is to ensure that the compound of interest does not exert unwanted toxic effects on cells.[11][15] Therefore, it is imperative to evaluate the cell viability in the presence of this compound at concentrations relevant to its efficacy.

Scientific Rationale

Cell viability assays are used to determine the overall health of cells and can measure parameters such as metabolic activity or membrane integrity.[16] The resazurin reduction assay is a common and sensitive method.[12] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • GPR109A-expressing cells (or a relevant cell line for toxicity screening).

  • Clear-bottom, black-walled 96-well plates.

  • This compound.

  • Resazurin sodium salt solution.

  • A known cytotoxic compound (e.g., staurosporine) as a positive control.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control.

    • Add the compounds to the cells and incubate for a relevant time period (e.g., 24-72 hours).

  • Resazurin Addition:

    • Add resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • Subtract the background fluorescence from a no-cell control.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the log concentration of the compound to determine the CC50 (the concentration that causes 50% cytotoxicity).

ParameterExpected Outcome for a Non-Toxic Compound
CC50 Should be significantly higher than the EC50 values obtained in the functional assays, indicating a favorable therapeutic window.
Maximal Cytotoxicity Should be low at the highest tested concentration.

IV. Downstream Functional Consequences: Gene Expression Analysis

Activation of GPR109A can lead to changes in gene expression that are relevant to its therapeutic effects, such as the regulation of genes involved in lipid metabolism and inflammation.[17][18] A reporter gene assay can be a valuable tool to assess these downstream effects.

Scientific Rationale

Reporter gene assays utilize a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with specific response elements.[19] For Gαi-coupled receptors, a common approach is to use a reporter construct containing a cyclic AMP response element (CRE).[20] Inhibition of cAMP production by an agonist will lead to a decrease in the expression of the reporter gene, which can be quantified.

Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

  • HEK293 cells.

  • Expression vector for GPR109A.

  • CRE-luciferase reporter plasmid.

  • A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Luciferase assay reagents.

  • Luminometer.

Procedure:

  • Transient Transfection:

    • Co-transfect HEK293 cells with the GPR109A expression vector, the CRE-luciferase reporter plasmid, and the control plasmid.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the cells with serial dilutions of this compound for a few hours.

    • Add forskolin to stimulate the CRE-driven luciferase expression.

    • Incubate for an additional 4-6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log concentration of the compound to determine the EC50 for the inhibition of CRE-mediated gene expression.

ParameterExpected Outcome for an Agonist
EC50 The concentration of this compound that causes a 50% reduction in forskolin-stimulated reporter gene expression.
Maximal Inhibition The maximum percentage of reduction in reporter gene expression.

Conclusion

The suite of cell-based assays described in these application notes provides a comprehensive strategy for evaluating the efficacy and mechanism of action of this compound. By systematically assessing its impact on the primary Gαi-cAMP pathway, the secondary β-arrestin recruitment pathway, overall cell health, and downstream gene expression, researchers can build a detailed pharmacological profile of this novel compound. This integrated approach is essential for advancing promising therapeutic candidates through the drug discovery and development process.

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17).
  • Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US.
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences.
  • A simple procedure for assaying cAMP - PubMed - NIH.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed.
  • Application Notes and Protocols for GPR109A Activ
  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013-08-20).
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  • cAMP-Glo™ Assay Protocol - Promega Corpor
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024-05-17).
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol.
  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013-10-03).
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central.
  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC - NIH.
  • Application Notes: Beta-Arrestin Recruitment Assay Fe
  • Cytotoxicity and cell viability | Drug discovery | Miltenyi Biotec | Canada.
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • GloSensor™ cAMP Assay Protocol - Promega Korea.
  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay - US - Eurofins Discovery.
  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
  • Application Notes and Protocols for cAMP Assay in Cells Tre
  • Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays) - Bio-protocol.
  • GPR109A and Vascular Inflamm
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
  • Cell viability assays | Abcam.
  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment - YouTube. (2017-03-16).
  • In-cell arrestin-receptor interaction assays - PMC - NIH.
  • GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences.
  • Ready-to-Assay™ GPR109A Nicotinic Acid Receptor Frozen Cells | HTS201RTA.
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH.
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022-02-05).
  • Detection and Quantification of GPCR mRNA: An Assessment and Implications of Data
  • Novel Cell-Based Assay for Alpha-3 Nicotinic Receptor Antibodies Detects Antibodies Exclusively in Autoimmune Autonomic Ganglionop
  • Detection and Quantification of GPCR mRNA: An Assessment and Implications of Data from High-Content Methods | ACS Omega. (2019-09-30).
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. (2023-01-04).
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  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes | Semantic Scholar.
  • Nicotinic acid - Wikipedia.
  • Involvement of the Niacin Receptor GPR109a in the LocalControl of Glucose Uptake in Small Intestine of Type 2Diabetic Mice - MDPI.
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed.
  • Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. (2024-11-11).
  • Mechanism of action of niacin - PubMed. (2008-04-17).
  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC - PubMed Central. (2024-03-20).
  • Nicotinamide protects target cells from cell-medi
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  • Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes.
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Using 6-(3-Methoxyphenyl)nicotinic acid in cancer cell line proliferation assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Evaluating the Anti-Proliferative Effects of 6-(3-Methoxyphenyl)nicotinic Acid on Cancer Cell Lines

Abstract

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are an emerging class of compounds with significant potential in oncology.[1][2] Their biological activities are often mediated through the G-protein coupled receptor GPR109A, which has been identified as a context-dependent tumor suppressor in several cancers, including colon and breast cancer.[3][4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-proliferative potential of a novel nicotinic acid derivative, this compound. We present the scientific rationale, detailed experimental protocols for robust cell proliferation analysis, and guidance on data interpretation. The methodologies described herein are designed to be a self-validating system, employing assays that measure distinct cellular processes—metabolic activity (MTT assay) and DNA synthesis (BrdU assay)—to ensure the generation of reliable and conclusive data.

Scientific Rationale & Background

The therapeutic potential of nicotinic acid derivatives in cancer is largely linked to their interaction with the GPR109A receptor.[6][7] Upon activation by ligands like nicotinic acid or the gut microbial metabolite butyrate, GPR109A can trigger signaling cascades that lead to apoptosis (programmed cell death) and inhibit cell survival pathways.[4][8]

However, the role of GPR109A is highly dependent on the cellular context. In colon and breast cancer cells where GPR109A is expressed, its activation suppresses tumorigenesis.[3][5] Conversely, in some other cancers, the receptor's expression may be silenced, or its activation could potentially lead to different outcomes.[4] Therefore, this compound, as a putative GPR109A agonist, must be evaluated across a panel of cancer cell lines from diverse tissue origins to determine its efficacy and spectrum of activity.

The proposed mechanism involves the activation of GPR109A, which can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis and halting proliferation.[6][8]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-(3-Methoxyphenyl) nicotinic acid Receptor GPR109A Receptor Compound->Receptor Binds & Activates G_Protein Gi/o Activation Receptor->G_Protein cAMP ↓ cAMP G_Protein->cAMP Inhibits Adenylyl Cyclase Apoptosis_Regulation Modulation of Apoptotic Proteins cAMP->Apoptosis_Regulation Cell_Cycle_Regulation Modulation of Cell Cycle Regulators cAMP->Cell_Cycle_Regulation Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Proliferation ↓ Proliferation Cell_Cycle_Regulation->Proliferation MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) start->seed_cells incubate1 2. Incubate Overnight (24h) @ 37°C, 5% CO₂ seed_cells->incubate1 add_compound 3. Add Serial Dilutions of Compound incubate1->add_compound incubate2 4. Incubate for Treatment Period (e.g., 48-72h) add_compound->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Until formazan crystals form) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO or Detergent) incubate3->solubilize incubate4 8. Incubate 15 min on shaker (Ensure full dissolution) solubilize->incubate4 read_plate 9. Measure Absorbance @ 570 nm incubate4->read_plate end End read_plate->end

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell lines of choice

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound, dissolved in an appropriate vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS [9]* Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. [10]Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (typically 48 to 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [11]5. Formazan Formation: Return the plate to the incubator for 2-4 hours. Visually inspect the wells for the formation of purple formazan precipitate.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [12]7. Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [9]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background. [11]

Protocol 2: BrdU Assay for DNA Synthesis

This protocol provides a direct measure of cell proliferation by quantifying the incorporation of BrdU into newly synthesized DNA.

BrdU_Workflow start Start setup_plate 1. Seed & Treat Cells (As per MTT protocol) start->setup_plate add_brdu 2. Add BrdU Labeling Solution (Final conc. 10 µM) setup_plate->add_brdu incubate1 3. Incubate for 2-24h (Allow BrdU incorporation) add_brdu->incubate1 fix_denature 4. Fix Cells & Denature DNA (Exposes BrdU epitope) incubate1->fix_denature add_primary_ab 5. Add Anti-BrdU Primary Antibody fix_denature->add_primary_ab incubate2 6. Incubate for 1h @ RT add_primary_ab->incubate2 wash1 7. Wash Wells (3x) incubate2->wash1 add_secondary_ab 8. Add HRP-conjugated Secondary Antibody wash1->add_secondary_ab incubate3 9. Incubate for 30 min @ RT add_secondary_ab->incubate3 wash2 10. Wash Wells (3x) incubate3->wash2 add_substrate 11. Add TMB Substrate wash2->add_substrate read_plate 12. Measure Absorbance @ 450 nm add_substrate->read_plate end End read_plate->end

Caption: Step-by-step workflow for the BrdU incorporation assay.

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, substrate)

  • Cells and compound prepared as in the MTT assay

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • BrdU Labeling: Add 10 µL of 10x BrdU solution to each well for a final concentration of 1X. [13]3. Incubation: Incubate the plate for 2-24 hours at 37°C. The optimal time depends on the cell division rate and should be determined empirically. 4. Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU. [13]5. Primary Antibody Incubation: Remove the fixing solution. Add 100 µL of diluted anti-BrdU detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the antibody solution and wash each well three times with 1X Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-linked secondary antibody. Incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step (Step 6).

  • Substrate Addition: Add 100 µL of TMB substrate and incubate until color develops (typically 15-30 minutes). Add Stop Solution if provided in the kit.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis & Interpretation

For MTT Assay:

  • Background Subtraction: Subtract the average absorbance of the medium-only blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

For BrdU Assay:

  • Background Subtraction: Subtract the average absorbance of the no-BrdU control wells.

  • Calculate Percent Proliferation:

    • Percent Proliferation = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀: Plot and calculate the IC₅₀ as described for the MTT assay.

Example Data Presentation:

Cell LineAssay TypeIC₅₀ (µM) of this compound
HCT116 (Colon)MTT15.2
BrdU18.5
MCF-7 (Breast)MTT25.8
BrdU29.1
A549 (Lung)MTT> 100
BrdU> 100
MCF10A (Normal)MTT> 100
BrdU> 100

Interpretation: The hypothetical data above would suggest that this compound has a selective anti-proliferative effect on HCT116 and MCF-7 cancer cells, with minimal impact on A549 lung cancer cells and the non-cancerous MCF10A cell line. The close correlation between the IC₅₀ values from the MTT (metabolic) and BrdU (DNA synthesis) assays strengthens the conclusion that the compound's effect is genuinely anti-proliferative.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Bentham Science Publishers. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7).
  • Bentham Science. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
  • El-Damasy, D. A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3328.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol.
  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-39.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-78.
  • Thangaraju, M., et al. (2014). The niacin/butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. PubMed.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-32.
  • ResearchGate. (2020). How to analyse cell proliferation data?
  • ResearchGate. (2019). What is the best way to interpret cell proliferation assay?
  • ABClonal. (2019). 4 Methods for Measuring Cell Proliferation.
  • Biocompare. (2023). Selecting the Best Method for Measuring Cell Proliferation.
  • Davey, R. (2021). What is a Cell Proliferation Assay? News-Medical.Net.
  • Constantinescu, G., et al. (2022). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11956.
  • Pike, N. B. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 49, 191-213.
  • Baishideng Publishing Group. (2022). Nicotinic receptors modulate antitumor therapy response in triple negative breast cancer cells.
  • Piacente, F., Caffa, I., & Nencioni, A. (2017). Nicotinic acid: A case for a vitamin that moonlights for cancer? Cell Cycle, 16(18), 1635-1636.
  • Fania, L., et al. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 13(18), 4596.
  • Al-Wadei, H. A., & Schuller, H. M. (2015). Mechanisms of tumor-promoting activities of nicotine in lung cancer: synergistic effects of cell membrane and mitochondrial nicotinic acetylcholine receptors. Journal of Oncology, 2015, 624383.
  • Oncolines. (2024). Cell Proliferation Assays Using High-Throughput Screening.
  • Uddin, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • BPS Bioscience. (n.d.). Tumor Cell Proliferation Assay Services.

Sources

Application Note: Protocol for Cellular Treatment with 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of 6-(3-Methoxyphenyl)nicotinic acid. Given its structural similarity to nicotinic acid (Niacin), this protocol is founded on the hypothesis that the compound acts as an agonist for the G-protein coupled receptor GPR109A (also known as HCA2). The guide details the putative mechanism of action, protocols for reagent preparation, a structured methodology for determining optimal treatment conditions through dose-response and time-course studies, and robust downstream assays for validating cellular effects. The objective is to provide a scientifically rigorous framework to investigate the biological activity of this compound in a cell-based context.

Background & Putative Mechanism of Action

Nicotinic acid is a well-established therapeutic agent that modulates lipid metabolism and exhibits potent anti-inflammatory and anti-tumorigenic effects.[1][2] These effects are primarily mediated through the activation of GPR109A, a Gi protein-coupled receptor highly expressed in adipocytes and various immune cells like macrophages.[3][4]

Upon agonist binding, GPR109A initiates a signaling cascade that has two major branches[5]:

  • Gi-Mediated Pathway: The activated Gi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][6] This decrease in cAMP attenuates the activity of Protein Kinase A (PKA) and can influence numerous downstream cellular processes, including lipolysis, inflammation, and cell survival.[6][7]

  • β-Arrestin Pathway: Like many GPCRs, GPR109A can also signal through β-arrestin recruitment, which can lead to receptor internalization and initiate G-protein-independent signaling cascades, such as the activation of the ERK pathway.[5]

This compound, as a derivative, is hypothesized to engage this same pathway. Therefore, experimental validation should focus on assays that measure changes in cAMP levels and the phosphorylation status of downstream kinases.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A (HCA2 Receptor) Gi_protein Gαi/o GPR109A->Gi_protein Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits Compound 6-(3-Methoxyphenyl) nicotinic acid Compound->GPR109A Binds AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP ↓ intracellular cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects Cellular Effects (Anti-inflammatory, Anti-proliferative) PKA->Cellular_Effects ERK Downstream Signaling (e.g., ERK) Beta_Arrestin->ERK Activates ERK->Cellular_Effects

Figure 1. Putative signaling pathway for this compound.

Materials & Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Appropriate cell line (e.g., ARPE-19, HCT116, macrophages)[7][8]

  • Complete cell culture medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well and 6-well tissue culture plates

  • Reagents for downstream analysis (e.g., MTT Assay Kit, Western Blot reagents, qPCR reagents)

Protocol Part 1: Reagent Preparation & Handling

The accuracy of in vitro experiments begins with the correct preparation and storage of the test compound. Small molecules are typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted into aqueous cell culture media for experiments.[9][10]

3.1. Preparation of Concentrated Stock Solution (10 mM)

  • Objective: To create a stable, high-concentration stock solution for long-term storage and subsequent dilutions. DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its stability at low temperatures.[9][11]

  • Calculation: Determine the mass of the compound needed for a 10 mM stock.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example (for 1 mL): Mass (mg) = 0.01 mol/L × 0.001 L × [MW of compound] g/mol × 1000 mg/g

  • Procedure: a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of cell culture-grade DMSO to the vial. c. Vortex vigorously for 30-60 seconds to dissolve the powder.[9] d. If solubility is an issue, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[10] e. Once fully dissolved, the solution should be clear.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[9] b. Store aliquots at -20°C for up to 6 months.[9][10]

Protocol Part 2: Cell Culture & Seeding

The choice of cell line is critical. GPR109A is expressed in various tissues, including retinal pigment epithelial cells (ARPE-19), colon cancer cells (HCT116, which have wild-type p53), and immune cells like macrophages.[7][8] It is advisable to confirm GPR109A expression in your chosen cell line via RT-qPCR or Western Blot before initiating treatment studies.

4.1. General Cell Culture

  • Maintain cells in the recommended complete medium, typically supplemented with 10% FBS and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.

4.2. Seeding for Experiments

  • The seeding density must be optimized to ensure cells are in an exponential growth phase during treatment and do not become over-confluent by the end of the assay.

  • For 96-well plates (e.g., MTT assay): Seed approximately 5,000 - 10,000 cells per well in 100 µL of medium.[12][13]

  • For 6-well plates (e.g., protein/RNA extraction): Seed approximately 0.2 x 10⁶ cells per well in 2 mL of medium.[14]

  • Incubate the plates for 24 hours to allow cells to adhere and recover before treatment.

Protocol Part 3: Treatment Protocol - Experimental Design

A systematic approach is required to determine the compound's biological activity. This involves first identifying an effective concentration range (dose-response) and then the optimal duration of exposure (time-course).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Reagent Prepare 10 mM Stock Solution Seed_Cells Seed Cells in Multi-well Plates Dose_Response A. Dose-Response (e.g., 24h) Seed_Cells->Dose_Response Incubate 24h Time_Course B. Time-Course (at optimal dose) Dose_Response->Time_Course Determine EC50/ Optimal Dose Viability Cell Viability (MTT Assay) Time_Course->Viability Western Protein Analysis (Western Blot) Time_Course->Western qPCR Gene Expression (RT-qPCR) Time_Course->qPCR Data_Analysis Data Interpretation & Validation Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

Figure 2. General workflow for cell treatment and analysis.

5.1. Part A: Dose-Response Experiment

  • Objective: To determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of the compound.

  • Procedure: a. Prepare serial dilutions of the 10 mM stock solution in complete culture medium. It is crucial to perform serial dilutions in DMSO first before the final dilution into medium if a wide range is tested, to avoid precipitation.[11] The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (typically ≤0.1%).[11] b. Table 1: Example Dilution Series for a 96-well Plate

    Treatment Group Final Concentration (µM) Vol. of Stock (µL) to add to 1 mL Medium* Final DMSO %
    Vehicle Control 0 1 µL of pure DMSO 0.1%
    Dose 1 0.1 0.1 µL of 1 mM stock 0.1%
    Dose 2 1 1 µL of 1 mM stock 0.1%
    Dose 3 10 1 µL of 10 mM stock 0.1%
    Dose 4 50 5 µL of 10 mM stock 0.5%**
    Dose 5 100 10 µL of 10 mM stock 1.0%**

    *For intermediate dilutions, prepare secondary stocks in DMSO (e.g., 1 mM). **Higher DMSO concentrations may be toxic and require a separate vehicle control. c. Carefully remove the old medium from the 96-well plate containing the seeded cells. d. Add 100 µL of the prepared treatment media to the respective wells (perform in triplicate). e. Incubate for a fixed period, typically 24 or 48 hours.[15] f. Assess the cellular response using a cell viability assay (see Section 6.1).

5.2. Part B: Time-Course Experiment

  • Objective: To determine the optimal treatment duration.

  • Procedure: a. Seed cells in multiple plates (or designate columns on a single plate for different time points). b. Treat cells with the determined optimal concentration (e.g., the EC₅₀ or a concentration showing significant effect without high toxicity) from the dose-response study. c. Incubate the cells and perform the chosen assay at various time points (e.g., 6, 12, 24, 48 hours). d. Analyze the results to find the time point at which the maximal desired effect is observed.

Protocol Part 4: Downstream Analysis & Validation

After establishing the optimal treatment conditions, the biological effects of this compound can be investigated at the molecular level.

6.1. Cell Viability/Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[16]

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate (final concentration 0.5 mg/mL).[12]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Carefully aspirate the medium.

  • Add 100-150 µL of an MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][16]

  • Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16]

6.2. Protein Analysis (Western Blot)

Western blotting allows for the detection of changes in protein expression or phosphorylation status, which is essential for validating the engagement of the GPR109A signaling pathway.

  • Sample Preparation: a. Treat cells in 6-well plates with the compound. b. Wash cells twice with ice-cold PBS. c. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. d. Important for GPCRs: Avoid boiling membrane proteins, as this can cause aggregation.[17][18] Instead, incubate samples in Laemmli buffer at room temperature for 30 minutes or at 37°C for 15-30 minutes before loading.[17]

  • SDS-PAGE and Transfer: a. Separate 20-50 µg of protein lysate on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[19][20] b. Incubate with primary antibodies overnight at 4°C. Suggested targets:

    • Phospho-ERK (p-ERK): To assess β-arrestin pathway activation.
    • Total ERK: As a loading control for p-ERK.
    • GPR109A: To confirm receptor expression.
    • β-Actin or GAPDH: As a general loading control. c. Wash and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[19][20] d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

6.3. Gene Expression Analysis (RT-qPCR)

Reverse transcription quantitative PCR (RT-qPCR) can quantify changes in the mRNA levels of target genes.

  • RNA Isolation and cDNA Synthesis: a. Treat cells in 6-well plates. b. Isolate total RNA using a suitable kit or Trizol-based method. c. Assess RNA quality and quantity. d. Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[21]

  • qPCR: a. Set up the qPCR reaction using SYBR Green master mix, forward and reverse primers for the target gene(s), and diluted cDNA.[22] b. Potential Target Genes: Genes involved in inflammation (e.g., IL-6, CCL2) or cell cycle regulation (p21, Puma), which are known to be modulated by GPR109A activation.[7][14] c. Run the reaction on a qPCR instrument using a standard three-step cycling protocol.[22]

  • Data Analysis: a. Collect the quantification cycle (Cq) values. b. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to a stable housekeeping gene (e.g., ACTB, GAPDH).[22]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Scribd. (n.d.). Protocol GPCR WB.
  • Zhang, L., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(8), 3043-3053.
  • Young, M. E., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 19(11), 3465.
  • Chai, J. T., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(3), 391.
  • Wang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications.
  • 7TM Antibodies. (n.d.). 7TM Western Blot Protocol.
  • Thangaraju, M., et al. (2006). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 66(22), 10761-10768.
  • Gene-Quantification.com. (n.d.). Introduction to Quantitative PCR: methods and applications guide.
  • Bitesize Bio. (2021). qPCR (real-time PCR) protocol explained. YouTube.
  • Elangovan, S., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 33(50), 5663-5674.
  • REPROCELL. (2022). Using Small Molecules For Stem Cell Research. YouTube.
  • Berbari, N. F., et al. (2025). Studying G protein-coupled receptors: Immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols. ResearchGate.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Thangaraju, M., et al. (2024). GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. AACR Journals.
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217.
  • Armstrong, M., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. BMC Research Notes, 12(1), 799.
  • ResearchGate. (2015). Should I boil protein samples containing GPCR or Dopamine receptors for Western Blot?.
  • ResearchGate. (2017). Problem with GPCR protein sample prep for Western Blotting, Help, Please.
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217.
  • Google Patents. (2010). US20100137236A1 - Compositions Comprising a GPR109 Ligand For Treating Disorders of the Digestive Tract and/or Cancer.
  • Tuteja, S. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Expert Opinion on Pharmacotherapy, 10(9), 1431-1443.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Pironti, G., et al. (2024). Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. Cardiology and Cardiovascular Medicine.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.
  • Igarashi, M., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3464.
  • Rakusan, A., et al. (1988). Nicotinamide protects target cells from cell-mediated cytolysis. Molecular Immunology, 25(10), 1049-1055.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary.
  • Braidy, N., et al. (2019). Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes. Antioxidants & Redox Signaling, 30(2), 251-294.
  • Kirkland, J. B. (2012). Niacin. Advances in Nutrition, 3(4), 342-350.

Sources

Application Note: Preparation and Handling of Stock Solutions for 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the preparation, handling, and storage of stock solutions of 6-(3-Methoxyphenyl)nicotinic acid (CAS No. 887976-16-1). Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results in downstream biological and chemical assays. The protocols herein detail solvent selection, step-by-step dissolution procedures, and best practices for storage to minimize degradation and variability.

Introduction: The Critical Role of Accurate Stock Solutions

This compound is a small organic molecule investigated in various research contexts. The foundation of any robust experiment involving such compounds is the accurate and consistent preparation of stock solutions. Improperly prepared solutions can lead to significant errors in experimental outcomes due to issues like incomplete solubilization, compound precipitation, or degradation. This guide establishes a self-validating system for preparing high-quality, reliable stock solutions, explaining the scientific rationale behind each procedural step.

Compound Properties and Safety Imperatives

Before handling the compound, a thorough review of its properties and associated safety data is mandatory. This practice is the first step in ensuring both personal safety and experimental integrity.

Physicochemical Data

A summary of the key properties for this compound is presented below. The molecular weight is essential for all molarity-based calculations.

PropertyValueSource
CAS Number 887976-16-1[1]
Molecular Formula C₁₃H₁₁NO₃[2]
Molecular Weight (MW) 229.23 g/mol [2]
Appearance Solid (typically a crystalline powder)[3][4]
Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its structure as a nicotinic acid derivative provides strong guidance for solvent selection. Nicotinic acid and its derivatives generally exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and, to a lesser extent, in polar protic solvents like ethanol[3][5][6].

  • Dimethyl Sulfoxide (DMSO): This is the recommended primary solvent for creating high-concentration stock solutions. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules[7].

  • Ethanol: May be a suitable alternative, although the achievable concentration is typically lower than in DMSO[3][5].

  • Aqueous Buffers (e.g., PBS): Direct solubility in aqueous solutions is expected to be low. For biological experiments, a primary DMSO stock is typically diluted into the final aqueous assay medium[3][7].

Safety & Handling

Based on data for this compound and related compounds, the following safety precautions are required[1]:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the solid compound and its solutions[8][9].

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[1][9].

  • Disposal: Dispose of waste according to institutional and local regulations.

Experimental Protocol: Stock Solution Preparation

This section provides a detailed, step-by-step methodology for preparing a high-concentration primary stock solution in DMSO.

Required Materials & Equipment
  • This compound (solid powder)

  • Anhydrous, high-purity DMSO (Dimethyl Sulfoxide)

  • Calibrated analytical balance

  • Spatula

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

Causality of Solvent Choice: Why DMSO?

DMSO is the solvent of choice for primary stock solutions for several key reasons:

  • High Solvating Power: It can dissolve many organic small molecules at high concentrations (e.g., 10-50 mM), which is often difficult in other solvents[7].

  • Miscibility: DMSO is miscible with water and most aqueous media, facilitating the dilution of the stock solution into final assay buffers[7].

  • Low Volatility: Its low vapor pressure minimizes solvent evaporation, which would otherwise alter the stock concentration over time.

Crucial Consideration: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is imperative to ensure the final concentration of DMSO in any cell-based assay is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls[7][10].

Step-by-Step Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Step 1: Calculation The first step is to calculate the mass of the compound required.

  • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Calculation: Mass (mg) = (0.010 mol/L) × (0.001 L) × (229.23 g/mol ) × (1000 mg/g)

  • Required Mass = 2.29 mg

Step 2: Weighing the Compound Accurately weigh 2.29 mg of this compound using a calibrated analytical balance. For small quantities, it is best practice to add the powder directly into a pre-tared sterile microcentrifuge tube or vial to minimize loss during transfer[10].

Step 3: Dissolution Add 1.0 mL of anhydrous DMSO to the tube containing the weighed compound.

Step 4: Solubilization Close the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved[7].

Step 5: Quality Control (Visual Inspection & Sonication) Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound is slow to dissolve, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but should be used with caution as heat can degrade some compounds[7].

Step 6: Final Labeling Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Storage and Stability: Preserving Compound Integrity

The long-term stability of the stock solution is paramount for the validity of future experiments.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL)[7][10].

  • Storage Temperature: Store the aliquots in a freezer at -20°C or -80°C. For long-term storage (>1 month), -80°C is recommended[10].

  • Protection from Light: While specific photosensitivity data is unavailable, it is good practice to store solutions in amber vials or wrap clear tubes in foil to protect them from light, as many organic compounds are light-sensitive.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the stock solution preparation protocol, from initial safety review to long-term storage.

Stock_Preparation_Workflow cluster_prep Phase 1: Pre-Analysis & Calculation cluster_dissolution Phase 2: Solubilization & QC cluster_storage Phase 3: Aliquoting & Storage Review_MSDS Review Safety Data Sheet (SDS) for this compound Calculate_Mass Calculate Mass Required (e.g., 2.29 mg for 1 mL of 10 mM stock) Review_MSDS->Calculate_Mass Weigh_Compound Weigh Compound on Calibrated Balance into a sterile, pre-tared vial Calculate_Mass->Weigh_Compound Add_Solvent Add Calculated Volume of Anhydrous DMSO (e.g., 1.0 mL) Weigh_Compound->Add_Solvent Mix_Solution Vortex Vigorously for 1-2 Minutes Add_Solvent->Mix_Solution QC_Step Visually Inspect for Particulates (Sonicate or warm gently if needed) Mix_Solution->QC_Step Aliquot Dispense into Single-Use Aliquots QC_Step->Aliquot Label Label Vials Clearly (Name, Conc., Solvent, Date) Aliquot->Label Store Store at -20°C or -80°C (Protect from Light) Label->Store

Sources

Application of 6-(3-Methoxyphenyl)nicotinic acid in High-Throughput Screening: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs and the Role of High-Throughput Screening

Nicotinic acid (niacin), a long-established therapeutic agent for dyslipidemia, exerts its primary effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[1]. This Gi-coupled receptor is a compelling target for drug discovery, implicated in not only lipid metabolism but also in inflammation and cellular homeostasis[1][2]. The therapeutic utility of nicotinic acid, however, is often hampered by adverse effects such as cutaneous flushing, which is also mediated by GPR109A[3]. This has spurred the development of nicotinic acid analogs, such as 6-(3-Methoxyphenyl)nicotinic acid, with the aim of achieving a more favorable pharmacological profile.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets[4][5]. For a target such as GPR109A, HTS assays are crucial for identifying potent and selective agonists, antagonists, or allosteric modulators that could lead to new therapeutics with improved efficacy and reduced side effects. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in HTS campaigns targeting GPR109A. We will delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols for robust HTS assays, and discuss the interpretation of the generated data.

Scientific Principles: Targeting GPR109A in a High-Throughput Format

This compound, as a structural analog of nicotinic acid, is hypothesized to act as an agonist at the GPR109A receptor. The activation of this Gi-coupled receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[6][7]. This reduction in cAMP is a primary and robust readout for GPR109A activation and forms the basis of one of the key HTS assays detailed in this guide.

An alternative, and often complementary, HTS strategy for Gi-coupled receptors involves the measurement of intracellular calcium mobilization. While GPR109A primarily couples to the Gi pathway, co-expression of a promiscuous G-protein, such as Gα15 or Gα16, can redirect the signal towards the Gq pathway, culminating in the release of intracellular calcium stores[8][9]. This engineered signaling pathway provides a strong and transient signal that is readily detectable in a high-throughput format using fluorescent calcium indicators.

The choice between a cAMP-based assay and a calcium flux assay depends on several factors, including the specific cell line, the desired sensitivity, and the available instrumentation. Both assays, when properly optimized, can provide reliable and reproducible data for identifying and characterizing modulators of GPR109A.

Visualizing the GPR109A Signaling Pathways for HTS

GPR109A_Signaling cluster_cAMP cAMP Assay Pathway cluster_Calcium Calcium Flux Assay Pathway 6-MPN This compound GPR109A_cAMP GPR109A 6-MPN->GPR109A_cAMP Agonist Binding Gi Gi-protein GPR109A_cAMP->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion 6-MPN_Ca This compound GPR109A_Ca GPR109A 6-MPN_Ca->GPR109A_Ca Agonist Binding Gq_chim Chimeric Gq-protein GPR109A_Ca->Gq_chim Activation PLC Phospholipase C Gq_chim->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binding Ca2 Intracellular Ca2+ (Signal) ER->Ca2 Release

Caption: Signaling pathways for GPR109A activation in HTS formats.

High-Throughput Screening Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS campaigns. It is imperative to perform assay validation to ensure robustness and reliability before initiating a full-scale screen.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for GPR109A Agonists

This protocol is designed to quantify the decrease in intracellular cAMP levels upon GPR109A activation by an agonist like this compound. The competitive immunoassay format results in a signal that is inversely proportional to the cAMP concentration[10][11][12].

Experimental Workflow:

Caption: Workflow for the HTRF cAMP assay.

Materials and Reagents:

  • Cell Line: A stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293).

  • HTRF cAMP Assay Kit: Commercially available kits (e.g., from Cisbio) containing cAMP-d2 conjugate, anti-cAMP cryptate, lysis buffer, and cAMP standards[10].

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Test Compound: this compound dissolved in DMSO.

  • Reference Agonist: Nicotinic acid.

  • Control: DMSO (vehicle).

  • Forskolin: To stimulate adenylyl cyclase and establish a maximal cAMP level.

  • Plate Reader: An HTRF-compatible plate reader capable of time-resolved fluorescence detection at 620 nm and 665 nm.

Step-by-Step Protocol:

  • Cell Preparation and Plating:

    • Culture GPR109A-expressing cells to approximately 80-90% confluency.

    • Harvest cells and resuspend in serum-free medium at a pre-determined optimal density.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and nicotinic acid in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist.

    • Add 5 µL of the compound solutions, vehicle control, or forskolin (for maximal signal) to the respective wells.

  • Receptor Stimulation:

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Signal Development:

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).

Data Analysis and Interpretation:

ParameterCalculationInterpretation
HTRF Ratio (Emission at 665 nm / Emission at 620 nm) * 10,000The primary readout of the assay.
cAMP Concentration Interpolated from a cAMP standard curve run in parallel.Quantifies the intracellular cAMP level.
EC50 The concentration of an agonist that produces 50% of the maximal response.A measure of the agonist's potency. Nicotinic acid typically exhibits an EC50 in the low micromolar to high nanomolar range in this assay format.
Z'-factor 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|A measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS[13][14].

A successful HTS campaign for GPR109A agonists using this assay will identify compounds that cause a concentration-dependent decrease in the HTRF ratio, corresponding to a reduction in intracellular cAMP.

Protocol 2: FLIPR-Based Calcium Flux Assay for GPR109A Agonists

This protocol is designed to measure the transient increase in intracellular calcium upon GPR109A activation in a cell line co-expressing a promiscuous G-protein. The use of a fluorescent calcium indicator allows for real-time monitoring of receptor activation[9][15][16].

Experimental Workflow:

Caption: Workflow for the FLIPR-based calcium flux assay.

Materials and Reagents:

  • Cell Line: A stable cell line co-expressing human GPR109A and a promiscuous G-protein (e.g., Gα16).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or a commercially available calcium assay kit (e.g., FLIPR Calcium 5 Assay Kit)[9].

  • Assay Plates: 384-well, black-walled, clear-bottom plates.

  • Test Compound: this compound dissolved in DMSO.

  • Reference Agonist: Nicotinic acid.

  • Control: DMSO (vehicle).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • FLIPR Instrument: A Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

Step-by-Step Protocol:

  • Cell Plating:

    • Plate the GPR109A/Gα16 co-expressing cells in 384-well black-walled, clear-bottom plates at an optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium and add 20 µL of the dye solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation:

    • Prepare a 3x concentrated serial dilution of this compound and nicotinic acid in assay buffer.

  • Data Acquisition using FLIPR:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 10 µL of the compound solutions from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the calcium transient.

Data Analysis and Interpretation:

ParameterCalculationInterpretation
Fluorescence Intensity Measured in Relative Fluorescence Units (RFU).The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
Peak Response The maximum fluorescence intensity minus the baseline fluorescence.Indicates the magnitude of the calcium response.
EC50 The concentration of an agonist that elicits 50% of the maximal peak response.A measure of the agonist's potency. For nicotinic acid, EC50 values in the nanomolar to low micromolar range are expected in this assay format[3].
Z'-factor Calculated using the peak response values for maximal and minimal stimulation.A Z'-factor > 0.5 is indicative of a robust assay suitable for HTS[13][17].

A positive "hit" in this assay will be a compound that induces a rapid, transient, and concentration-dependent increase in intracellular calcium.

Conclusion: Advancing Drug Discovery for GPR109A

The application of this compound and other nicotinic acid analogs in high-throughput screening campaigns targeting GPR109A holds significant promise for the discovery of novel therapeutics. The HTRF cAMP and calcium flux assays detailed in this application note provide robust and reliable platforms for identifying and characterizing modulators of this important receptor. By understanding the underlying scientific principles and adhering to rigorous assay validation, researchers can confidently execute HTS campaigns and accelerate the development of the next generation of GPR109A-targeted drugs. The self-validating nature of these protocols, coupled with the quantitative data they generate, provides a solid foundation for making informed decisions in the hit-to-lead optimization process.

References

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]
  • On HTS: Z-factor. (2023). On HTS. [Link]
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. [Link]
  • Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. [Link]
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021).
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  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. [Link]
  • How to run a cAMP HTRF assay. (2024). YouTube. [Link]
  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. (2015).
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. [Link]
  • What should I do with a Gi coupling GPCR? (2023).
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. [Link]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Form
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]
  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (2013). PMC. [Link]
  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2013). PMC. [Link]
  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (2007). PMC. [Link]
  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancre
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2025).
  • Design, synthesis, and biological evaluation of Erythrina alkaloid analogues as neuronal nicotinic acetylcholine receptor antagonists. (2013). PubMed. [Link]
  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. (2017). PubMed. [Link]

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Development of derivatives of 6-(3-Methoxyphenyl)nicotinic acid for improved potency

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Rational Design and Development of 6-(3-Methoxyphenyl)nicotinic Acid Derivatives with Improved Potency

Introduction: Targeting GPR109A with Novel Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over half a century.[1][2][3] Its therapeutic effects, which include lowering LDL and VLDL cholesterol while raising HDL cholesterol, are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][4] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and various immune cells.[1] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in adipocytes suppresses lipolysis and reduces the flux of free fatty acids to the liver.[1][3]

Despite its efficacy, the clinical use of nicotinic acid is often limited by a significant side effect: cutaneous vasodilation, or flushing. This has spurred extensive research into developing novel GPR109A agonists with improved potency and a reduced side-effect profile. The this compound scaffold represents a promising starting point for developing such next-generation therapeutics. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of novel derivatives based on this core structure. The protocols herein are designed to facilitate an iterative process of chemical modification and biological testing to identify candidates with superior potency.

Part I: Synthesis of this compound Derivatives

The foundation of a successful drug discovery campaign lies in a robust and flexible synthetic strategy that allows for the systematic exploration of chemical space around a core scaffold. The proposed synthetic route leverages a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by standard modifications of the carboxylic acid moiety.

G cluster_0 Synthetic Workflow A Starting Material (e.g., 6-Chloronicotinic acid) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Partner ((3-Methoxyphenyl)boronic acid) B->C D Core Scaffold (this compound) C->D Formation of Biaryl Bond E Amide Coupling (Amine, coupling agent) D->E F Esterification (Alcohol, acid catalyst) D->F G Library of Amide Derivatives E->G Diversification H Library of Ester Derivatives F->H Diversification

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of the Core Scaffold via Suzuki Coupling

This protocol details the synthesis of the this compound core structure from commercially available starting materials. The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds.[5]

Materials and Reagents:

  • 6-Chloronicotinic acid

  • (3-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Solvent system: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (toluene, ethanol, water) to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Acidification and Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer to a pH of ~3-4 with 1 M HCl. The product should precipitate or move into the organic layer.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Derivatization of the Carboxylic Acid Moiety

With the core scaffold in hand, the carboxylic acid group serves as a convenient handle for creating a diverse library of amide and ester derivatives to probe the SAR.

Materials and Reagents:

  • This compound (from Protocol 1)

  • A diverse panel of primary and secondary amines or alcohols

  • Coupling agent (for amides): HATU or EDC/HOBt

  • Base (for amides): Diisopropylethylamine (DIPEA)

  • Catalyst (for esters): Concentrated sulfuric acid (H₂SO₄)

  • Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF) for amides; excess alcohol for esters.

Step-by-Step Methodology (Amide Synthesis):

  • Dissolution: Dissolve this compound (1.0 eq) in DCM or DMF in a reaction vial.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide derivative.

Part II: In Vitro Evaluation of GPR109A Agonist Potency

To determine the potency of the newly synthesized derivatives, a robust and sensitive functional cell-based assay is required. Since GPR109A is a Gi-coupled receptor, its activation leads to a measurable decrease in intracellular cAMP levels.

cluster_1 GPR109A Signaling Pathway Ligand GPR109A Agonist (e.g., Nicotinic Acid Derivative) Receptor GPR109A Receptor Ligand->Receptor Binding G_Protein Gi Protein Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Decreased Lipolysis (Cellular Response) cAMP->Response

Caption: GPR109A agonist-induced inhibition of cAMP production.

Protocol 3: GPR109A Functional Assay for cAMP Measurement

This protocol uses a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay to quantify changes in intracellular cAMP.

Materials and Reagents:

  • HEK293 cell line stably expressing human GPR109A

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418)

  • Forskolin (to stimulate adenylyl cyclase)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Test compounds (synthesized derivatives) and a reference agonist (Nicotinic acid)

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Kit or HTRF® cAMP Dynamic 2 Kit)

  • White, opaque 384-well microplates

  • Multimode plate reader capable of TR-FRET detection

Step-by-Step Methodology:

  • Cell Culture: Maintain the GPR109A-HEK293 cells in culture according to standard protocols.

  • Cell Seeding: Harvest cells and seed them into a 384-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in an appropriate assay buffer containing IBMX. A typical concentration range would be from 100 µM down to 1 pM.

  • Cell Stimulation: Add the compound dilutions to the cells. Immediately after, add a solution of forskolin to all wells (except for negative controls) to stimulate cAMP production. The final forskolin concentration should be one that elicits a sub-maximal response (e.g., its EC₈₀).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Add the TR-FRET detection reagents (e.g., europium-cryptate labeled anti-cAMP antibody and a dye-labeled cAMP analog) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).

  • Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition and the signal from unstimulated cells as 100% inhibition.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value for each compound.

Part III: Structure-Activity Relationship (SAR) Analysis

The EC₅₀ values obtained from the functional assay are critical for establishing a structure-activity relationship. By comparing the potency of different derivatives, researchers can deduce which chemical modifications are beneficial or detrimental to receptor activation.

Data Presentation: Systematically organize the results in a table to facilitate analysis.

Compound IDR-Group (Amide/Ester)EC₅₀ (nM)Fold-Change vs. Parent
Parent -OH15001.0
DA-01 -NH-CH₃7502.0
DA-02 -NH-CH₂Ph25000.6
DA-03 -NH-Cyclopropyl4503.3
DE-01 -O-CH₂CH₃12001.25

This is example data for illustrative purposes.

Interpreting the SAR: The data should be analyzed to build a model of the pharmacophore. For instance, the example data above suggests:

  • Conversion of the carboxylic acid to amides can improve potency.

  • Small, non-bulky substituents on the amide nitrogen (e.g., methyl, cyclopropyl) are preferred over large, sterically hindered groups (e.g., benzyl).

  • Esterification provides a modest improvement in potency compared to the parent acid.

This analysis guides the next round of synthesis in an iterative process aimed at optimizing potency.

cluster_2 Iterative Drug Discovery Cycle Design Design Analogs (Hypothesis-driven) Synthesize Synthesize Compounds (Protocols 1 & 2) Design->Synthesize Test Biological Testing (Protocol 3) Synthesize->Test Analyze Analyze SAR (Data Interpretation) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of design, synthesis, and testing in drug discovery.

Conclusion

The development of potent and selective this compound derivatives requires a systematic and multidisciplinary approach. This guide provides a foundational set of protocols for the chemical synthesis and biological evaluation of novel GPR109A agonists. By coupling efficient synthetic strategies with robust in vitro functional assays, research teams can effectively navigate the structure-activity landscape. The iterative analysis of these results is paramount to rationally designing subsequent generations of compounds, ultimately leading to the identification of candidates with significantly improved potency and the potential for a better therapeutic window compared to existing treatments.

References

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.). PubMed Central. [Link]
  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC. (n.d.).
  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019). MDPI. [Link]
  • Structures of GPR109A agonists presented herein with compound... (n.d.).
  • GPR109A and Vascular Inflammation - PMC. (n.d.).
  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. (1964). PubMed. [Link]
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022).
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2014).
  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Deriv
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]
  • (PDF) Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. (2019).
  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2014).
  • Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. (1998). Semantic Scholar. [Link]
  • Nicotinic acid receptor subtypes and their ligands. (2007). PubMed. [Link]
  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed. [Link]
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). PubMed. [Link]
  • Synthetic method of 6-methyl nicotine. (2022).
  • Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. (n.d.). Scite.ai. [Link]
  • Synthesis of some new 6-amino-3-methoxyflavones. (2014).
  • Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? (2007). PubMed. [Link]
  • A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC. (2022).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-(3-methoxyphenyl)nicotinic acid. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring your synthetic efforts are both efficient and successful. Our guidance is grounded in established chemical principles and practical, field-tested experience.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins a 6-halonicotinic acid derivative with 3-methoxyphenylboronic acid, catalyzed by a palladium complex.[1][2][3] While robust, this reaction is complex, and achieving high yields requires careful attention to several parameters. This guide will walk you through potential pitfalls and their solutions.

Troubleshooting Guide: Addressing Low Yields

Low yield is the most frequently encountered issue in this synthesis. The following section is structured as a diagnostic tool to help you identify and resolve the root cause of a suboptimal outcome.

Q1: My Suzuki-Miyaura coupling reaction for this compound is resulting in a low yield. Where should I begin my investigation?

A low yield can often be traced back to the integrity of your reagents and the reaction setup. A systematic check is the most effective initial step.

Initial Checks:

  • Reagent Quality and Stability:

    • 3-Methoxyphenylboronic Acid: Boronic acids can degrade over time, especially if exposed to air and moisture. A common degradation pathway is protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[4][5] This is particularly relevant for electron-rich boronic acids like the 3-methoxy derivative. Consider using fresh, high-purity boronic acid. For persistent issues, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate premature decomposition.[1][4]

    • 6-Halonicotinic Acid Derivative: The reactivity of the aryl halide is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1][4] If you are using a 6-chloronicotinic acid derivative, the reaction will be more challenging and may require a more active catalyst system.[1][4] Ensure the halide is pure and free from contaminants.

    • Palladium Catalyst and Ligand: Palladium catalysts, particularly Pd(II) pre-catalysts, can degrade. Phosphine ligands are susceptible to oxidation.[4] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.

    • Solvent and Base: The use of anhydrous and properly degassed solvents is crucial, as oxygen can deactivate the active Pd(0) catalyst.[4] Ensure your base is of high purity and has been stored correctly to prevent hydration.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[4][6] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. A common method is to evacuate and backfill the flask multiple times.

    • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions like protodeboronation.[5] The optimal temperature should be determined experimentally, often in the range of 80-100 °C.

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. What are the likely side reactions, and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, directly impacting your yield. Understanding these pathways is key to mitigating them.

  • Protodeboronation: As mentioned, this is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of anisole from your boronic acid starting material.[4][5]

    • Mitigation Strategies:

      • Choice of Base: A weaker base may be preferable to minimize this side reaction.

      • Stable Boron Reagents: Using boronate esters (e.g., pinacol or MIDA esters) can help by slowly releasing the boronic acid into the reaction, keeping its concentration low and thus reducing the rate of protodeboronation.[4]

      • Reaction Time and Temperature: Shorter reaction times and lower temperatures can also limit the extent of this side reaction.[4]

  • Dehalogenation: This side reaction involves the replacement of the halogen on the 6-halonicotinic acid with a hydrogen atom, resulting in nicotinic acid.[1][7] This is often mediated by a palladium-hydride species.[7]

    • Mitigation Strategies:

      • Substrate Choice: N-heterocyclic halides, such as your nicotinic acid derivative, can be more susceptible to dehalogenation.[7]

      • Ligand Selection: The use of specialized ligands, such as Buchwald's biaryl phosphine ligands, can often be effective for these types of substrates.[7]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form 3,3'-dimethoxybiphenyl. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][8]

    • Mitigation Strategies:

      • Thorough Degassing: Rigorous exclusion of oxygen is the primary way to prevent homocoupling.[1]

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.

The following diagram illustrates a troubleshooting workflow for low yields in this synthesis:

Troubleshooting_Low_Yield cluster_reagents Reagent & Setup Integrity cluster_side_reactions Common Side Reactions start Low Yield Observed reagent_check Q1: Check Reagents & Setup start->reagent_check side_reactions Q2: Investigate Side Reactions reagent_check->side_reactions If yield is still low success Yield Improved reagent_check->success If yield improves boronic_acid Boronic Acid Stability (Protodeboronation) optimization Q3: Further Optimization side_reactions->optimization If side products are identified protodeboronation Protodeboronation (Anisole formation) optimization->success If yield improves aryl_halide Aryl Halide Reactivity (I > Br >> Cl) catalyst Catalyst/Ligand Integrity (Oxidation) conditions Inert Atmosphere & Purity (Solvent, Base) dehalogenation Dehalogenation (Nicotinic acid formation) homocoupling Homocoupling (Biphenyl formation)

Caption: A logical workflow for troubleshooting low yields.

Q3: I've minimized side reactions, but my yield could still be better. What other parameters can I optimize?

Fine-tuning your reaction conditions can often provide a significant boost in yield.

ParameterRecommendationRationale
Catalyst Loading Typically 1-5 mol%.Higher loading can increase the reaction rate but also the cost and potential for side reactions. Lower loading may lead to incomplete conversion.
Ligand Choice Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).These ligands promote the oxidative addition step, which can be challenging with some aryl chlorides and electron-rich systems.[1]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃.The choice of base is crucial and often substrate-dependent. An empirical screen of bases may be necessary. K₃PO₄ is often a good starting point for challenging couplings.[9]
Solvent System Toluene, Dioxane, or THF, often with a small amount of water.The solvent affects the solubility of reagents and the stability of the catalyst. A co-solvent of water is often necessary for the transmetalation step.[1]

Experimental Protocol: Screening Reaction Conditions

A systematic approach to optimizing your reaction is to perform a small-scale screen of different parameters.

  • Setup: In parallel reaction vials, add the 6-halonicotinic acid derivative and 3-methoxyphenylboronic acid.

  • Variable Addition: To each vial, add a different combination of catalyst, ligand, base, and solvent.

  • Inerting: Seal the vials and thoroughly degas by purging with an inert gas.

  • Reaction: Place the vials in a heating block at the desired temperature and stir for a set amount of time.

  • Analysis: After the reaction time, quench the reactions and analyze the crude mixture by LC-MS or ¹H NMR to determine the conversion to the desired product and the formation of any side products.

Frequently Asked Questions (FAQs)

Q: How do I purify my final product, this compound?

Purification can be challenging due to the amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group).

  • Acid-Base Extraction: One common method is to dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous acid to remove basic impurities. Then, the organic layer can be extracted with a mild aqueous base (e.g., NaHCO₃ solution) to move the desired product into the aqueous phase as its carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, and finally, the aqueous layer is acidified to precipitate the pure product, which can be collected by filtration.[10]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[11][12]

  • Column Chromatography: While possible, chromatography of nicotinic acid derivatives can be difficult due to their polarity. A reverse-phase column or silica gel treated with a small amount of acid or base may be necessary.

Q: My starting material is a 6-chloronicotinic acid ester. Should I hydrolyze the ester before or after the Suzuki coupling?

Performing the Suzuki coupling on the ester and then hydrolyzing it to the carboxylic acid is often the preferred route.

  • Rationale: The free carboxylic acid can sometimes interfere with the catalytic cycle by coordinating to the palladium center. The ester is generally more "spectator-like" in the reaction. The final hydrolysis of the ester to the carboxylic acid is typically a high-yielding and straightforward step.[13]

Protocol: Ester Hydrolysis

  • Dissolution: Dissolve the crude 6-(3-methoxyphenyl)nicotinate ester in a suitable solvent like methanol or THF.

  • Base Addition: Add an aqueous solution of a base such as NaOH or LiOH.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Neutralize the reaction mixture with aqueous acid (e.g., 1M HCl) until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction:

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar¹-Pd(II)L₂(X) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar¹-Pd(II)L₂(Ar²) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product halide Ar¹-X halide->oxidative_addition boronic Ar²-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and purity.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
  • Organic Syntheses. (1925). Nicotinic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Derivatives.
  • BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Wikipedia. (n.d.). Suzuki reaction.

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Optimizing reaction conditions for the synthesis of 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(3-Methoxyphenyl)nicotinic acid

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges and systematically improve reaction outcomes.

Synthesis Overview

The synthesis of this compound is typically achieved via a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction to couple a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) with 3-methoxyphenylboronic acid.

  • Saponification (Ester Hydrolysis): Basic hydrolysis of the resulting methyl 6-(3-methoxyphenyl)nicotinate to yield the final carboxylic acid product.

Successful synthesis requires careful optimization of both stages. This guide addresses common issues in a question-and-answer format to provide direct, actionable solutions.

Troubleshooting Guide: Step 1 - Suzuki-Miyaura Coupling

This section focuses on the critical C-C bond formation step. The Suzuki-Miyaura coupling is a powerful tool, but its application to heteroaromatic substrates like pyridine derivatives can present unique challenges.[1]

Q1: My Suzuki coupling reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is the most common issue and typically points to problems within the catalytic cycle: catalyst activation, oxidative addition, or transmetalation.[1]

  • Cause A: Ineffective Catalyst System (Palladium Source & Ligand)

    • Explanation: The choice of palladium precatalyst and phosphine ligand is the single most critical factor. Heteroaryl halides, especially chlorides, are notoriously challenging substrates.[1][2] The pyridine nitrogen can coordinate to the palladium center, poisoning the catalyst and halting the cycle. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.

    • Solutions:

      • Screen Palladium Precatalysts: While Pd(PPh₃)₄ is a common starting point, consider more robust precatalysts like PdCl₂(dppf) or Pd₂(dba)₃.

      • Employ Advanced Ligands: For difficult couplings involving electron-rich or heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) or N-Heterocyclic Carbenes (NHCs) are often required to promote the slow oxidative addition step.[3][4]

      • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can improve yields, although this increases costs and palladium contamination.[5]

  • Cause B: Suboptimal Base and Solvent Combination

    • Explanation: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6] Its effectiveness is highly dependent on the solvent system. An inappropriate combination can lead to a complete lack of reactivity.

    • Solutions:

      • Screen Bases: A range of bases should be tested. Start with aqueous solutions of Na₂CO₃ or K₂CO₃. If these fail, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly in less polar solvents.[5][7]

      • Optimize Solvent: Common solvents include 1,4-dioxane, DMF, or toluene, often with water as a co-solvent.[7][8] For anhydrous couplings using bases like K₃PO₄, adding a few equivalents of water can surprisingly accelerate the reaction.[4]

  • Cause C: Poor Reagent Quality

    • Explanation: The stability of boronic acids can be a concern. Over time, they can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially if stored improperly.

    • Solutions:

      • Use High-Purity Reagents: Ensure the 6-halonicotinate ester and 3-methoxyphenylboronic acid are fresh and of high purity.

      • Consider Boronic Acid Esters: If boronic acid instability is suspected, consider using the corresponding pinacol (Bpin) or MIDA boronate ester, which are significantly more stable.

Q2: My reaction is producing significant side products, such as the homo-coupled biaryl (3,3'-dimethoxybiphenyl). How can I minimize this?

Answer:

Homo-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high temperatures.

  • Explanation: This side reaction occurs when two molecules of the boronic acid couple together. It consumes your reagent and complicates purification.

  • Solutions:

    • Ensure Inert Atmosphere: The reaction is highly sensitive to oxygen.[2] Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.

    • Control Temperature: Avoid excessively high temperatures. While heating is often necessary, running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C) can reduce the rate of homo-coupling.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can increase the statistical likelihood of homo-coupling.

Q3: How can I effectively remove the residual palladium catalyst from my coupled product?

Answer:

Residual palladium is a critical issue, especially in pharmaceutical synthesis, due to regulatory limits and potential interference with subsequent reactions.[1]

  • Explanation: Palladium complexes and palladium black can be difficult to separate from the desired product through standard chromatography.

  • Solutions:

    • Filtration: After the reaction, dilute with a suitable solvent and filter the mixture through a pad of Celite® to remove precipitated palladium black.

    • Aqueous Washes: Certain aqueous solutions can help extract palladium salts. Washes with aqueous ammonia or thiourea solutions can complex with palladium, pulling it into the aqueous layer.

    • Specialized Scavengers: For very low residual levels, commercially available palladium scavengers (e.g., silica- or polymer-bound thiols or amines) can be stirred with the product solution to bind and remove the palladium.

Troubleshooting Guide: Step 2 - Saponification (Ester Hydrolysis)

The final step involves converting the ester intermediate to the desired carboxylic acid. While seemingly straightforward, this step can also present challenges.

Q4: My hydrolysis reaction is incomplete, even after prolonged heating. What should I do?

Answer:

Incomplete hydrolysis is often due to poor solubility or insufficient reactivity.

  • Explanation: The ester may not be fully soluble in the aqueous base, leading to a slow, heterogeneous reaction.

  • Solutions:

    • Add a Co-solvent: To improve solubility, add a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol.[9][10] This creates a homogeneous solution and dramatically increases the reaction rate.

    • Increase Base Equivalents and/or Temperature: Increase the equivalents of base (e.g., from 2 eq. to 5 eq. of NaOH or LiOH) and/or the reaction temperature. Monitor by TLC or LC-MS to track the disappearance of the starting material.

    • Switch the Cation: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for ester hydrolysis, sometimes allowing for lower reaction temperatures.[10]

Q5: I am observing a new ester in my reaction mixture (e.g., an ethyl ester when I started with a methyl ester). What is happening?

Answer:

This is a classic case of transesterification, caused by the choice of an alcoholic co-solvent.

  • Explanation: When using an alcohol like ethanol as a co-solvent with a base, the alkoxide (ethoxide) can act as a nucleophile, converting your methyl ester into an ethyl ester instead of hydrolyzing it to the carboxylic acid.[10]

  • Solutions:

    • Use a Non-Alcoholic Co-solvent: The best practice is to use an aprotic, water-miscible solvent like THF or 1,4-dioxane.

    • Match the Alcohol to the Ester: If an alcohol must be used for solubility reasons, match it to the starting ester. For example, use methanol as a co-solvent for the hydrolysis of a methyl ester.

Q6: The workup is difficult, and I am losing product. How can I improve the isolation of my carboxylic acid?

Answer:

Workup for carboxylic acids requires careful pH control to ensure complete precipitation and avoid emulsions.

  • Explanation: The product exists as a water-soluble carboxylate salt (e.g., sodium nicotinate) under basic conditions. It must be carefully acidified to protonate it, causing it to become water-insoluble and precipitate.

  • Solutions:

    • Remove Organic Solvents First: After the reaction is complete, remove any organic co-solvents (like THF) under reduced pressure.

    • Cool Before Acidification: Cool the remaining aqueous solution in an ice bath.

    • Acidify Slowly: Slowly add an acid (e.g., 1M or 2M HCl) with vigorous stirring. Monitor the pH. The product will precipitate as the solution becomes acidic (typically around pH 3-5). Adding the acid too quickly can create localized super-saturation and trap impurities.

    • Allow Time for Precipitation: Once the target pH is reached, continue to stir the cold slurry for 30-60 minutes to ensure complete precipitation before collecting the solid by filtration.

Frequently Asked Questions (FAQs)

  • Q: Should I start with a 6-chloro or 6-bromonicotinate ester?

    • A: Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings.[5] If available, starting with the 6-bromo derivative may allow for milder reaction conditions (lower temperature, lower catalyst loading). However, advances in catalyst technology have made aryl chlorides very viable coupling partners, and they are often more cost-effective.[2]

  • Q: How can I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting materials and the product. The product, being more polar than the halide and less polar than the boronic acid, should have a distinct Rf value. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the desired product and detect side products.

  • Q: Is it possible to perform a one-pot Suzuki coupling and hydrolysis?

    • A: While theoretically possible, it is not recommended for optimization. The conditions for Suzuki coupling (often anhydrous or with specific water content, specific base) are generally incompatible with the conditions for complete saponification (large excess of aqueous base). A sequential, two-step process with isolation of the intermediate ester allows for better control, monitoring, and purification, ultimately leading to a higher purity final product.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Condition C (Alternative Base/Solvent)
Aryl Halide Methyl 6-chloronicotinateMethyl 6-chloronicotinateMethyl 6-bromonicotinate
Boronic Acid 3-Methoxyphenylboronic acid (1.2 eq)3-Methoxyphenylboronic acid (1.2 eq)3-Methoxyphenylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)PdCl₂(dppf) (3 mol%)
Base Na₂CO₃ (2 M aq. solution, 2.5 eq)K₃PO₄ (powder, 3.0 eq)K₂CO₃ (powder, 3.0 eq)
Solvent 1,4-DioxaneToluene / H₂O (10:1)DMF
Temperature 90 °C100 °C95 °C
Time 12-18 h12-18 h8-12 h
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction flask, add methyl 6-chloronicotinate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Saponification
  • Dissolve the purified methyl 6-(3-methoxyphenyl)nicotinate (1.0 eq) in a suitable solvent (e.g., THF or Methanol).

  • Add an aqueous solution of a base (e.g., 2M NaOH, 3.0-5.0 eq).

  • Heat the mixture to reflux (e.g., 60-70 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify slowly with 1M HCl to pH ~4.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification cluster_2 Quality Control Reactants 6-Halonicotinate Ester + 3-Methoxyphenylboronic Acid Coupling Pd-Catalyzed Coupling (See Optimization Factors) Reactants->Coupling Workup1 Aqueous Workup & Filtration (Celite®) Coupling->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Intermediate Ester: Methyl 6-(3-methoxyphenyl)nicotinate Purify1->Intermediate QC1 Purity Check (TLC, LC-MS) Is Conversion >95%? Purify1->QC1 Hydrolysis Base Hydrolysis (e.g., NaOH, LiOH) Intermediate->Hydrolysis Workup2 Acidic Workup (pH Adjustment) Hydrolysis->Workup2 Purify2 Filtration & Drying Workup2->Purify2 FinalProduct Final Product: This compound Purify2->FinalProduct QC2 Purity Check (NMR, LC-MS) Is Purity >98%? Purify2->QC2 QC1->Coupling No, Re-optimize QC1->Intermediate QC2->Hydrolysis No, Re-purify/Re-run QC2->FinalProduct Yes

Caption: Overall workflow for the synthesis of this compound.

Caption: Key interdependent factors for optimizing the Suzuki-Miyaura coupling step.

References

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • Nugent, B. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • ElectronicsAndBooks. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
  • PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.
  • ACS Publications. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • ResearchGate. (2019, May). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS.
  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Taylor & Francis Online. Hydrolysis kinetics of the prodrug myristyl nicotinate.
  • MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • Reddit r/Chempros. (2024, January 18). Hydrolysis product troubleshooting.
  • Reddit r/Chempros. (2025, July 21). Why are my ester hydrolysis not working.
  • National Center for Biotechnology Information (PMC). (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Google Patents. Synthesis of nicotinic compounds.
  • National Center for Biotechnology Information (PMC). (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.
  • ResearchGate. (2025, August 6). Synthesis of some new 6-amino-3-methoxyflavones.

Sources

How to prevent precipitation of 6-(3-Methoxyphenyl)nicotinic acid in cell culture media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(3-Methoxyphenyl)nicotinic acid

A Guide to Preventing Precipitation in Cell Culture Media

Welcome to the technical support center for researchers utilizing this compound. This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting and best practices to overcome the common challenge of compound precipitation in cell culture experiments. By understanding the physicochemical properties of this molecule and applying systematic preparation techniques, you can ensure consistent, reliable, and artifact-free results.

Part 1: Understanding the Precipitation Problem

Q1: I added this compound to my cell culture media, and a precipitate formed immediately. What is causing this?

A1: The precipitation is likely due to the compound's low aqueous solubility, a characteristic influenced by its chemical structure and the pH of the cell culture medium.

  • Chemical Structure: The molecule contains a hydrophobic methoxyphenyl group and a more polar nicotinic acid moiety. The hydrophobic portion limits its ability to dissolve readily in aqueous solutions like cell culture media. Carboxylic acids with higher molecular weights and larger hydrophobic parts are generally less soluble in water.[1]

  • Influence of pH: this compound is an acidic compound due to its carboxylic acid group (-COOH). Nicotinic acid itself has a pKa of approximately 4.85.[2][3] In standard cell culture media, which is typically buffered to a physiological pH of ~7.2-7.4, the majority of the carboxylic acid groups will be deprotonated to the more soluble carboxylate form (-COO⁻). However, the equilibrium between the protonated (less soluble) and deprotonated (more soluble) forms is critical.[4][5] When a highly concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, localized areas of high concentration can cause the less soluble, protonated form of the compound to exceed its solubility limit and "crash out" of solution before it can be adequately dispersed and ionized.[6][7]

Part 2: Foundational Strategy - Proper Stock Solution Preparation

The first and most critical step to prevent precipitation is the correct preparation of a high-concentration stock solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

Protocol 1: Preparing a Concentrated Stock Solution in DMSO
  • Determine Required Concentration: Decide on the highest stock concentration needed (e.g., 10 mM, 50 mM). It is standard practice to prepare stock solutions at 100x or 1000x the final desired concentration in your experiment.[10]

  • Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolve in Anhydrous DMSO: Add the appropriate volume of fresh, anhydrous (low-moisture) DMSO.[8] Use a vortex mixer or sonication bath to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C for long-term stability.[11] A solution in DMSO is typically stable for at least 6 months at -80°C.[11]

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solubilizing power for many organic molecules.[8]
Concentration 100x to 1000x final concentrationMinimizes the final volume of DMSO added to the cell culture.
Verification Visual inspection for clarityEnsures the compound is fully dissolved before use.
Storage Single-use aliquots at -20°C or -80°CPrevents degradation from freeze-thaw cycles and moisture absorption.[11]

Part 3: Troubleshooting Precipitation During Media Preparation

Even with a proper stock solution, precipitation can occur when diluting into the aqueous cell culture medium. The following workflows are designed to mitigate this issue.

Q3: My DMSO stock is clear, but the compound precipitates when I add it to the media. How can I fix this?

A3: This common issue, known as "crashing out," can often be solved by optimizing your dilution technique or by making an intermediate dilution.

The rapid change in solvent polarity from 100% DMSO to >99% aqueous media is the primary cause. A stepwise dilution process is recommended to ease this transition.[11]

Workflow 1: The Stepwise Dilution Method

This workflow minimizes the solvent shock to the compound, allowing for better dispersion and dissolution in the final medium.

G cluster_0 Step 1: Prepare Primary Stock cluster_1 Step 2: Create Intermediate Dilution cluster_2 Step 3: Final Working Solution stock High-Conc. Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 1 mM in Serum-Free Media) stock->intermediate Add small volume of stock to media while vortexing final Final Concentration (e.g., 10 µM in Complete Media) intermediate->final Add intermediate dilution to bulk complete media

Caption: Stepwise dilution workflow to prevent precipitation.

Protocol 2: Stepwise Dilution into Culture Medium

  • Prepare Intermediate Dilution: Create an intermediate dilution of your compound in serum-free medium. For example, dilute a 50 mM DMSO stock 1:50 into serum-free medium to get a 1 mM solution.

    • Expert Tip: When adding the DMSO stock, pipette it directly into the vortex of the serum-free medium being gently agitated. This promotes rapid dispersal.

  • Prepare Final Working Solution: Add the intermediate, now aqueous-based, solution to your final volume of complete (serum-containing) culture medium to achieve the desired final concentration.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium. Most cell lines tolerate up to 0.5% DMSO, but it is best practice to keep it below 0.1% if possible.[12][13][14] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[15]

Q4: The stepwise dilution helped, but I still see some precipitate at higher concentrations. What else can I try?

A4: You can leverage the pH-dependent solubility of the carboxylic acid group or use advanced formulation agents like cyclodextrins.

Option A: pH Adjustment

By slightly increasing the pH of the solvent, you can shift the equilibrium towards the deprotonated, more soluble carboxylate form.[4][5][6]

Protocol 3: Preparing a pH-Adjusted Stock Solution

  • Dissolve the this compound powder in a small amount of 1N NaOH to create a sodium salt, which is generally much more water-soluble.[1]

  • Bring the solution to the final volume with sterile water or PBS.

  • Check the pH and adjust it to a physiologically acceptable range (e.g., 7.5-8.0) before sterile filtering and adding to your culture medium.

    • Caution: Significant changes to media pH can impact cell health. This method should be used cautiously and validated for your specific cell line.

Option B: Using a Solubilizing Agent (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing apparent solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[18][19]

G cluster_0 Mechanism of Cyclodextrin Solubilization drug Hydrophobic Drug (Precipitates) complex Hydrophilic Exterior Drug (encapsulated) Hydrophobic Cavity drug->complex:drug Encapsulation cd Cyclodextrin (Water Soluble) cd->complex:hydrophilic soluble_complex Soluble Complex (Stays in Solution) complex->soluble_complex Forms water Aqueous Media (e.g., Cell Culture Media)

Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.

Protocol 4: Preparing a Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in serum-free medium (e.g., 1-5% w/v).

  • Add Compound: Add the this compound DMSO stock solution to the cyclodextrin solution while stirring.

  • Incubate: Allow the mixture to incubate (e.g., 1 hour at room temperature or 37°C) to facilitate the formation of the inclusion complex.

  • Dilute to Final Concentration: Use this complexed solution to prepare your final working concentrations in complete media.

Part 4: Advanced Considerations & FAQs

Q5: Should I test solubility in media with or without Fetal Bovine Serum (FBS) first?

A5: It is best to first confirm solubility in serum-free media. Serum contains proteins and lipids that can bind to small molecules, which can sometimes increase apparent solubility but can also confound results by reducing the bioavailable concentration of your compound.[20][21] By ensuring solubility in the base medium first, you establish a stable baseline before introducing the variable of serum.

Q6: Could the salt concentration in my media be causing the precipitation?

A6: While less common for this type of molecule, high concentrations of divalent cations (like Ca²⁺ and Mg²⁺) in some media formulations can potentially form less soluble salts with the carboxylate form of the acid. If you suspect this, you can test solubility in a simpler buffer like PBS before moving to complex media.

Troubleshooting Decision Tree

G start Precipitation Observed in Cell Culture Media q1 Is your primary stock (in 100% DMSO) clear? start->q1 sol_stock Re-prepare stock. Use sonication or gentle heat. Ensure DMSO is anhydrous. q1->sol_stock No q2 Are you adding stock directly to bulk media? q1->q2 Yes a1_no No a1_yes Yes end_ok Problem Solved. Proceed with experiment. Remember vehicle controls! sol_stock->end_ok sol_dilute Use Stepwise Dilution Method. Create an intermediate dilution in serum-free media first. q2->sol_dilute Yes q3 Is precipitation still occurring at high concentrations? q2->q3 No a2_yes Yes a2_no No sol_dilute->q3 sol_advanced Use Advanced Formulation: 1. pH Adjustment (form salt) OR 2. Use Cyclodextrins (HP-β-CD) q3->sol_advanced Yes q3->end_ok No a3_yes Yes a3_no No sol_advanced->end_ok

Caption: A decision tree for troubleshooting compound precipitation.

References

  • Wikipedia. (n.d.). Nicotinic acid.
  • Staples, M. A., & Shively, M. L. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
  • The Merck Index Online. (n.d.). Nicotinic Acid.
  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Various Authors. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate.
  • Zhao, X., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. NIH National Library of Medicine.
  • Gavamukulya, Y., et al. (2014). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Zhao, X., et al. (2015). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. NIH National Library of Medicine.
  • Crăciun, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • Chaurasiya, P., & Jain, S. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH National Library of Medicine.
  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Various Authors. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • EPA. (n.d.). Chemical Properties.
  • Hestermann, E. V., et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • FooDB. (2010). Showing Compound Nicotinic acid (FDB001014).
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Sari, Y. P., & Ridas, S. R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
  • MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
  • PubChem. (n.d.). Nicotinic Acid.
  • Various Authors. (2025). Techniques to enhance solubility of poorly soluble drugs: A review. ResearchGate.
  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications.
  • Vande Voorde, J., et al. (2019). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. NIH National Library of Medicine.
  • De Genst, E. J., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. PubMed Central.
  • Solubility of Things. (n.d.). Niacin.

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Technical Support Center: Enhancing the Stability of 6-(3-Methoxyphenyl)nicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(3-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to address stability challenges encountered during experimental work with this compound in solution. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic aromatic carboxylic acid. Its structure, featuring a pyridine ring, a carboxylic acid group, and a methoxyphenyl substituent, presents a unique set of stability considerations. Understanding the potential degradation pathways is critical for developing robust formulations and obtaining reliable experimental data. The primary modes of degradation for similar molecules include photodegradation, pH-dependent hydrolysis of derivatives (though less so for the parent acid), and decarboxylation under thermal stress. The methoxy group may also be susceptible to oxidative degradation.

This guide will address common questions and troubleshooting scenarios to help you maintain the stability of this compound in your solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change over time. What could be the cause?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently due to photodegradation or oxidation. The pyridine and phenyl rings are chromophores that can absorb UV light, leading to the formation of colored degradation products.[1] Additionally, the methoxy group can be susceptible to oxidation, which can also result in colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Conduct experiments under reduced light conditions whenever possible.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Antioxidant Addition: The inclusion of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, can help prevent oxidative degradation.[2][3] Compatibility and potential interference with your downstream assays should be evaluated.

Q2: I am observing a decrease in the concentration of my this compound stock solution over time, even when stored in the dark. What is the likely cause?

Assuming evaporation is controlled, a decrease in concentration suggests chemical degradation. The most probable non-photolytic degradation pathways for a nicotinic acid derivative in solution are pH-dependent reactions and, to a lesser extent at ambient temperatures, decarboxylation.

Troubleshooting Steps:

  • pH Control: The stability of carboxylic acids in solution is often pH-dependent. At extreme pH values, especially when combined with elevated temperatures, degradation can be accelerated. It is crucial to buffer your solutions to a pH where the compound exhibits maximum stability. For many carboxylic acids, a slightly acidic to neutral pH is optimal.

  • Temperature Control: Store stock solutions at recommended temperatures, typically 2-8°C or -20°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. While significant decarboxylation of pyridinecarboxylic acids generally requires high temperatures, prolonged storage at elevated temperatures can lead to a gradual loss of the parent compound.

Q3: I am having trouble dissolving this compound in my aqueous buffer. How can I improve its solubility while maintaining stability?

The solubility of aromatic carboxylic acids is often limited in neutral aqueous solutions. The protonated form (at low pH) and the carboxylate salt form (at higher pH) are generally more soluble than the neutral form at its isoelectric point.

Solubility and Stability Enhancement Strategies:

  • pH Adjustment: To increase solubility, you can adjust the pH of your solution.

    • Basic pH: Increasing the pH above the pKa of the carboxylic acid group (typically around 4-5 for nicotinic acid derivatives) will deprotonate it to the more soluble carboxylate form. However, be aware that basic conditions can sometimes promote other degradation pathways.

    • Acidic pH: Lowering the pH will protonate the pyridine nitrogen, forming a more soluble salt.

  • Co-solvents: Employing a water-miscible organic co-solvent such as ethanol, DMSO, or polyethylene glycol (PEG) can significantly enhance solubility. Start with a small percentage of the co-solvent and increase as needed, keeping in mind the compatibility with your experimental system.

  • Excipients: For formulation development, excipients like cyclodextrins can be used to form inclusion complexes, thereby increasing the apparent solubility and stability of the drug molecule.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more detailed, scenario-based approach to troubleshooting common stability problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate formation in a refrigerated solution. Poor solubility at lower temperatures; pH shift upon cooling.1. Confirm the identity of the precipitate (is it the parent compound?).2. Consider using a co-solvent to improve solubility at lower temperatures.3. Ensure the buffer has adequate capacity to maintain pH at the storage temperature.
Inconsistent results between experiments run on different days. Degradation of the stock solution; photodegradation during the experiment.1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions to avoid contamination and multiple freeze-thaw cycles.3. Implement light-protective measures during all experimental steps.
Appearance of new peaks in HPLC analysis of a stability sample. Chemical degradation (hydrolysis, oxidation, photolysis).1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.2. Perform a forced degradation study to intentionally generate degradation products and confirm that your analytical method can resolve them from the parent peak.[1][4][5][6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1][5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, prepare a solution and reflux at 80°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method.

Expected Outcome: This study will reveal the susceptibility of the molecule to different degradation pathways and help in identifying the major degradation products.

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Phosphate or citrate buffer (pH 6.0)

  • Amber glass vials

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the required amount of this compound in a clean, dry amber vial.

  • Add a minimal amount of DMSO or ethanol to dissolve the compound completely.

  • Slowly add the pH 6.0 buffer to the desired final volume while stirring. Gentle warming may be required to maintain solubility.

  • Purge the solution and the headspace of the vial with nitrogen or argon for 1-2 minutes.

  • Seal the vial tightly.

  • Store at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage.

Visualizing Degradation and Stabilization Pathways

The following diagrams illustrate the key concepts discussed in this guide.

DegradationPathways cluster_stressors Stress Factors cluster_degradation Degradation Products Compound This compound in Solution Light Light (UV/Vis) Compound->Light leads to Heat Heat Compound->Heat leads to Oxygen Oxygen Compound->Oxygen leads to pH Extreme pH Compound->pH leads to Photo Photodegradation Products Light->Photo Decarboxy Decarboxylation Products Heat->Decarboxy Oxidized Oxidized Products Oxygen->Oxidized Hydrolysis Hydrolysis Products pH->Hydrolysis

Caption: Potential degradation pathways for this compound.

StabilizationStrategies cluster_controls Control Measures cluster_additives Stabilizing Additives StableSolution Stable Solution of This compound pH_Control pH Control (Buffering) pH_Control->StableSolution contribute to Temp_Control Temperature Control (Refrigeration/Freezing) Temp_Control->StableSolution contribute to Light_Control Light Protection (Amber Vials) Light_Control->StableSolution contribute to Oxygen_Control Oxygen Exclusion (Inert Gas) Oxygen_Control->StableSolution contribute to Antioxidants Antioxidants Antioxidants->StableSolution can enhance Cosolvents Co-solvents Cosolvents->StableSolution can enhance Excipients Excipients (e.g., Cyclodextrins) Excipients->StableSolution can enhance

Caption: Strategies to improve the stability of the compound in solution.

References

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Klick, S., Muhrer, G., & Tonn, S. (2005). Forced degradation studies: Regulatory considerations and implementation.
  • Maheswaran, R. (2012). FDA perspectives: Scientific and regulatory considerations for the development of stability-indicating methods. American Pharmaceutical Review, 15(5), 28-35.
  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft).
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56.
  • Abdoh, A., Al-Majith, D., & Taha, M. O. (2011). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 16(6), 617-623.
  • Hughes, D. E., & Williamson, D. H. (1952). The hydrolysis of nicotinamide by bacteria. Biochemical Journal, 51(3), 330-336.
  • Yoshii, H., Furuta, T., & Linko, P. (2000). Thermal stability of enzymes. In Enzyme Technology (pp. 159-173). Springer, Berlin, Heidelberg.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
  • Racz, I., & Plachy, J. (1979). Photochemical stability of drugs I. Photolysis of nicotinic acid. Pharmazie, 34(1), 38-39.
  • Goda, Y., & Nakano, M. (1987). Photodegradation of nicotinamide in aqueous solution. Chemical and Pharmaceutical Bulletin, 35(4), 1548-1554.
  • Kamat, J. P., & Devasagayam, T. P. (1999). Nicotinamide (vitamin B3) as an effective antioxidant against oxidative damage in rat brain mitochondria. Redox Report, 4(4), 179-184.
  • Dou, X., Shen, C., Wang, Z., Li, S., Zhang, X., & Song, Z. (2015). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. International Journal of Biological Sciences, 11(7), 779–789. [Link]
  • Chen, J., & Chen, J. (2019). Niacin, an old drug with a new twist. Journal of Lipid Research, 60(3), 479-480.

Sources

Technical Support Center: Optimizing Cell Viability Assays for 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support guide for optimizing cell viability assays with 6-(3-Methoxyphenyl)nicotinic acid. As a Senior Application Scientist, I've seen firsthand how the unique properties of small molecules can pose significant challenges to standard assay protocols. This guide is designed to move beyond generic instructions and provide you with the causal logic and field-proven insights necessary to generate robust, reliable, and reproducible data.

This compound, a derivative of nicotinic acid (Niacin, Vitamin B3), is of interest for its potential biological activities. However, its very nature presents a challenge: nicotinic acid is known to directly influence cellular metabolism, primarily through the activation of G protein-coupled receptors like HCA₂ (GPR109A).[1][2] This can alter the metabolic state that assays like MTT, XTT, and AlamarBlue® are designed to measure. Furthermore, the chemical structure of the compound itself, particularly the carboxylic acid moiety, raises the possibility of direct chemical interference with assay reagents.[3]

This guide is structured to empower you to anticipate, diagnose, and resolve these issues. We will treat every protocol as a self-validating system, incorporating essential controls to ensure the integrity of your findings.

Part 1: Foundational Principles & Pre-Assay Optimization

Before introducing any test compound, it is critical to establish a robust baseline for your chosen cell line and assay. Failure to optimize these foundational parameters is the most common source of experimental variability.[4][5]

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is best for my experiment?

The ideal assay depends on your specific cell type, experimental goals, and available equipment. There is no single "best" assay; a selection should be made based on a clear understanding of their principles and limitations. It is often advisable to confirm key findings with a second, mechanistically different assay.[6]

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT to purple, insoluble formazan crystals.[7]Inexpensive, widely used and referenced.Requires a final solubilization step, which introduces extra handling and potential for error. The formazan crystals can be difficult to fully dissolve.[7] Endpoint assay.
XTT Similar to MTT, but the cleaved formazan product is water-soluble, simplifying the protocol.[8]Simpler and faster than MTT (no solubilization step). Reduced handling errors.The reagent is less readily taken up by some cells and may require an intermediate electron acceptor.[9] Generally less sensitive than fluorescent methods.
AlamarBlue® (Resazurin) Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[10]Highly sensitive, non-toxic to cells, allowing for kinetic monitoring over time.[11] Homogeneous "add-and-read" format.Potential for interference from compounds that are fluorescent or can alter the redox potential of the medium.[12]

Q2: Why is optimizing cell seeding density so critical?

The relationship between cell number and signal output (absorbance or fluorescence) is only linear within a specific range.[13] Seeding too few cells will result in a weak signal that is difficult to distinguish from background noise. Seeding too many cells can lead to nutrient depletion, contact inhibition, and a plateau in metabolic activity, making it impossible to detect cytotoxic or proliferative effects accurately.[14] Optimization ensures your cells are in a logarithmic growth phase throughout the experiment, providing the dynamic range needed to measure the effects of your compound.[4]

Experimental Workflow: Foundational Assay Optimization

Below is a generalized workflow for establishing a reliable baseline for your experiments.

G cluster_0 Phase 1: Pre-Optimization cluster_1 Phase 2: Compound Testing cluster_2 Phase 3: Validation & Analysis A Select Cell Line & Assay B Determine Optimal Seeding Density (Perform Cell Titration) A->B Establish linear range C Determine Optimal Incubation Time (Kinetic Analysis) B->C Ensure sufficient signal window D Plate Cells at Optimal Density C->D Proceed with optimized parameters E Treat with this compound (Dose-Response) D->E F Incubate for Pre-Determined Time E->F G Add Assay Reagent F->G H Measure Signal (Absorbance/Fluorescence) G->H I Run Compound Interference Controls (Cell-Free Assay) H->I Validate results J Analyze Data & Calculate IC50 H->J I->J K Confirm with Orthogonal Assay (Optional) J->K

Caption: General workflow for cell viability assay optimization.

Protocol: Determining Optimal Cell Seeding Density
  • Cell Preparation: Harvest cells that are in the logarithmic growth phase and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium. A typical range to test is from 1,000 to 100,000 cells per well, depending on the cell type.[15]

  • Plating: Seed 100 µL of each cell dilution into the wells of a 96-well plate. Plate at least three to six replicate wells for each cell density. Include several wells with 100 µL of medium only to serve as a background control.[13]

  • Incubation: Incubate the plate for a period that reflects your intended drug treatment time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Assay Execution: Add the viability reagent (e.g., MTT, XTT, or AlamarBlue®) according to the manufacturer's protocol and incubate for the recommended time (e.g., 1-4 hours).

  • Data Acquisition: Measure the absorbance or fluorescence.

  • Analysis: Subtract the average background reading from all other values. Plot the corrected signal versus the number of cells seeded. Identify the linear portion of the curve; your optimal seeding density will be in the middle of this linear range.

Part 2: Troubleshooting Tetrazolium-Based Assays (MTT & XTT)

The core principle of these assays is the enzymatic reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases. Only metabolically active cells can perform this conversion efficiently.

G MTT MTT (Yellow, Soluble) Readily enters cell Mito {Mitochondrial Dehydrogenase | (e.g., NADH reductase) | In Viable Cells} MTT->Mito Reduction DeadCell Dead Cell (No Activity) MTT->DeadCell Formazan Formazan (Purple, Insoluble) Trapped in cell Mito->Formazan DeadCell->MTT No Conversion

Caption: Principle of the MTT cell viability assay.

Troubleshooting Guide (Q&A Format)

Q: My absorbance readings are too low, even for my untreated control cells. What's wrong?

  • Possible Cause 1: Suboptimal Cell Number. You may have plated too few cells, or the cells are proliferating very slowly.

    • Solution: Re-run your cell seeding density optimization (Part 1). Ensure cells are healthy and in log-phase growth before plating. Consider increasing the incubation time after plating to allow for cell recovery and attachment.[15]

  • Possible Cause 2: Insufficient Incubation with Reagent. The incubation time with the MTT or XTT reagent was too short for a detectable color change.

    • Solution: Increase the incubation time with the reagent. For MTT, you should be able to see purple precipitate in the cells under a microscope before adding the solubilizing agent.[15] For XTT, you can monitor the color change in the incubator periodically.[14]

  • Possible Cause 3 (MTT Specific): Incomplete Solubilization. The formazan crystals have not been fully dissolved, leading to artificially low readings.

    • Solution: After adding the solubilization solution (e.g., SDS-HCl or DMSO), ensure the plate is mixed thoroughly. An orbital shaker can help.[7] If necessary, a few gentle passes with a multichannel pipette can break up remaining crystals. Allow sufficient incubation time (e.g., 4 hours to overnight) for complete solubilization.[13]

Q: My background readings (media only) are very high. Why?

  • Possible Cause 1: Contamination. Bacterial or yeast contamination in your media or reagents will reduce the tetrazolium salts and create a false positive signal.

    • Solution: Visually inspect the plate for turbidity and your stock media for clarity. Use sterile technique. Filter-sterilize reagents if you suspect contamination.[14]

  • Possible Cause 2: Reagent Instability. The XTT or MTT reagent may have been degraded by excessive exposure to light or repeated freeze-thaw cycles.

    • Solution: Aliquot reagents upon first use and store them protected from light at the recommended temperature (-20°C).[14][16]

  • Possible Cause 3: Interference from Media Components. Phenol red in culture medium can interfere with absorbance readings.[7]

    • Solution: Use phenol red-free medium for the assay incubation steps. Always include a "media only" blank and subtract this value from all experimental wells.

Q: My replicates have widely varying values. What causes this inconsistency?

  • Possible Cause 1: Inaccurate Plating or Pipetting. Uneven cell distribution in the initial suspension or pipetting errors will lead to different numbers of cells per well.

    • Solution: Ensure your cell suspension is homogeneous by gently mixing before each aspiration. Use calibrated pipettes and practice consistent technique.

  • Possible Cause 2 (MTT Specific): Cell Loss during Media Removal. When aspirating the media/MTT solution before adding the solubilizer, you may be accidentally removing cells or formazan crystals.

    • Solution: Aspirate media very gently from the side of the well. For suspension cells, it's often better to centrifuge the plate and then carefully remove the supernatant.[7] The XTT assay avoids this problem entirely as no media removal is required.

Part 3: Troubleshooting Resazurin-Based Assays (AlamarBlue®)

This assay is highly sensitive and relies on the reduction of resazurin to the fluorescent resorufin. While robust, its sensitivity can also make it susceptible to specific types of interference.

Troubleshooting Guide (Q&A Format)

Q: My background fluorescence is high. What should I do?

  • Possible Cause 1: Reagent Degradation. Resazurin is light-sensitive. Prolonged exposure to light can cause auto-reduction, leading to a high background signal.[11]

    • Solution: Always store the reagent protected from light. When incubating plates with the reagent, keep them in the dark (e.g., cover with foil).[17]

  • Possible Cause 2: Contamination. As with tetrazolium assays, microbial contamination can reduce resazurin.

    • Solution: Maintain strict aseptic technique.

  • Possible Cause 3: Media Interference. Certain components in complex media can have reducing potential.

    • Solution: Always run a "media + reagent" control well to determine the intrinsic background fluorescence of your system.[18]

Q: My fluorescence signal is saturated (beyond the linear range of the instrument). How do I fix this?

  • Possible Cause 1: Incubation Time is Too Long. The reaction has proceeded to completion, making it impossible to quantify differences.

    • Solution: Reduce the incubation time. The advantage of AlamarBlue® is that you can take multiple readings over time to find the optimal window where your positive controls are high but still on scale.[17]

  • Possible Cause 2: Cell Number is Too High. Too many cells will rapidly reduce all available substrate.

    • Solution: Refer to your cell density optimization data and reduce the number of cells seeded per well.[17]

Part 4: Advanced Troubleshooting: Compound-Specific Interference

This is the most critical section for ensuring the validity of your results with this compound. Interference can be either chemical (the compound directly reacts with the assay dye) or biological (the compound alters cell metabolism in a way that is independent of viability).[19][20]

G Start Unexpected Result Observed (e.g., IC50 seems too low/high) Check1 Does the compound absorb light or fluoresce near assay wavelengths? Start->Check1 Check2 Does the compound alter media pH? Check1->Check2 No Sol1 Action: Run compound-only controls at all concentrations. Subtract this 'color' background. Check1->Sol1 Yes Check3 Does the compound directly reduce the assay reagent? Check2->Check3 No Sol2 Action: Ensure media is buffered. Check pH after adding compound. Check2->Sol2 Yes Check4 Does the compound alter cellular metabolic rate? Check3->Check4 No Sol3 Action: Perform a cell-free assay. (Compound + Reagent in Media) Check3->Sol3 Yes Sol4 Action: Use an orthogonal assay based on a different principle (e.g., ATP levels, membrane integrity). Check4->Sol4 Possible (Biological Interference) End Result is Validated Check4->End Unlikely Sol1->Check2 Sol2->Check3 Sol3->Check4 Sol4->End

Caption: Decision tree for diagnosing compound-specific interference.

Frequently Asked Questions (FAQs)

Q: How can this compound specifically interfere with my assay?

  • Chemical Interference: Small molecules, particularly those with carboxylic acid or thiol groups, have been shown to directly reduce tetrazolium salts and resazurin in the absence of any cells.[3][21] This leads to a false-positive signal, making the compound appear less cytotoxic than it actually is. You MUST test for this.

  • Biological Interference: The primary mechanism of nicotinic acid involves modulating cellular metabolism.[22][23] It could potentially increase or decrease the activity of the very mitochondrial dehydrogenases that these assays rely on, independent of cell death. For example, if the compound boosts metabolic activity, it could mask a moderate cytotoxic effect. Conversely, if it reduces metabolic activity without killing the cells, it could be mistaken for a potent cytotoxic agent.

Protocol: Control for Direct Compound Interference (Cell-Free System)

This control is mandatory for validating your results.

  • Plate Setup: In a 96-well plate, prepare the same concentrations of this compound that you use in your main experiment. However, instead of adding them to cells, add them to wells containing only cell culture medium (100 µL final volume per well).

  • Controls: Include wells with medium only (background control) and wells with medium plus the vehicle (e.g., DMSO) used to dissolve your compound.

  • Add Reagent: Add your viability assay reagent (MTT, XTT, or AlamarBlue®) to all wells, exactly as you would in the cell-based experiment.

  • Incubate & Read: Incubate for the same duration and under the same conditions. Measure the absorbance or fluorescence.

  • Analysis: If the wells containing your compound show a signal significantly above the "medium + vehicle" control, your compound is directly interfering with the assay reagent. This interference value must be subtracted from your cell-based assay data, or more appropriately, you should consider using an alternative assay that is not based on metabolic reduction (e.g., an ATP-based assay like CellTiter-Glo® or a membrane integrity assay).[12]

References

  • Baell, J., & Walters, M. A. (2024). Tackling assay interference associated with small molecules.
  • Larsson, P., Engqvist, M., & Andersson, S. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302.
  • Dahlin, J. L., et al. (2018). Tackling assay interference associated with small molecules.
  • JoVE. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Addo Ntim, S., & Gamazon, E. R. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 562-571.
  • Tan, L., Hirte, S., Palmacci, V., et al. (2024).
  • Ntim, S. A., & Gamazon, E. R. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed.
  • The Assay Guidance Manual. (2024, June 25).
  • Trevigen. (n.d.). XTT Proliferation Assay Protocol.
  • Singh, S. K., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1878, 203-215.
  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Reagent.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol.
  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages.
  • Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5689.
  • Kaja, S. (2019, February 1). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite.... YouTube.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Philipp, S. E., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 47, 591-614.
  • Montecucco, F., et al. (2010). Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk. Current pharmaceutical design, 16(33), 3681-3689.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).

Sources

Best practices for handling and storing 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(3-Methoxyphenyl)nicotinic acid

Welcome to the technical support guide for this compound. This resource is designed for our partners in research and development to ensure the stability, purity, and safe handling of this compound throughout your experimental workflows. The integrity of your starting materials is paramount to reproducible and reliable results. This guide provides answers to common questions and troubleshooting steps based on established principles of chemical handling and our experience with aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound from receipt to experimental use.

Q1: What are the primary hazards associated with this compound?

A1: Based on data from structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary GHS hazard statements indicate it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory. Always consult the specific Safety Data Sheet (SDS) that accompanies your shipment for the most accurate and detailed information.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[5]

    • Body Protection: A standard lab coat should be worn.[4]

    • Respiratory Protection: Handle only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[5][6]

Q2: What is the best way to store this compound for long-term stability?

A2: Proper storage is critical to prevent degradation. Like many powdered organic compounds, this compound is susceptible to environmental factors.[7]

  • Temperature: Store in a cool, dry place.[5] Recommended temperatures are often between 2-8°C, though room temperature may be acceptable if humidity is controlled.[1][8][9] Avoid storing near heat sources or in direct sunlight.[10]

  • Atmosphere: The compound should be stored in a tightly sealed container to minimize exposure to air and moisture.[11][12] For maximum stability, especially for long-term storage or for a reference standard, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.[13]

  • Humidity: This compound is likely hygroscopic (readily absorbs moisture from the air).[12] Moisture absorption can lead to clumping, which makes accurate weighing difficult, and can potentially cause chemical degradation.[10][12] Storing the tightly sealed container inside a desiccator with a drying agent (e.g., silica gel) is a highly recommended best practice.[14]

  • Light: Substituted nicotinic acids can be light-sensitive.[8][9] Store the compound in an amber vial or a light-blocking container to prevent photochemical degradation.

Q3: I need to weigh the powder for my experiment. What is the best practice to maintain its integrity?

A3: Weighing is a point of high vulnerability for a sensitive or hygroscopic compound. The goal is to minimize its exposure to the ambient atmosphere.

  • Equilibration: Before opening, allow the container to warm to room temperature, especially if it was stored in a refrigerator or freezer. This prevents condensation from forming on the cold powder.[13]

  • Work Quickly: Have all your tools (spatulas, weigh paper/boat, etc.) ready before opening the container. Measure the desired amount as quickly and efficiently as possible.[15]

  • Minimize Exposure: Open the container for the shortest time necessary. Immediately and tightly reseal the container after taking your sample.[12]

  • Environment: If possible, perform weighing in an environment with controlled low humidity. For highly sensitive experiments, using a glove box with an inert atmosphere is the gold standard.[16]

Q4: How should I prepare and store solutions of this compound?

A4: While storing the compound as a dry solid is generally preferable for long-term stability, experimental workflows often require stock solutions.[13]

  • Solvent Selection: Based on its parent compound, nicotinic acid, solubility is expected in organic solvents like DMSO and dimethylformamide.[17] Always use anhydrous (dry) solvents to prevent introducing water, which could cause hydrolysis or other degradation.

  • Preparation: Once the solution is made, it may be more susceptible to degradation than the solid form. If possible, prepare fresh solutions for each experiment.

  • Storage: If you must store a stock solution, store it in a tightly sealed vial with a secure cap (e.g., a PTFE-lined cap). Store at -20°C or -80°C to slow down chemical degradation.[14] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture from condensation.[14]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter, helping you determine if compound integrity is the source of your experimental problems.

Q: My powder has formed clumps or appears "caked." Can I still use it?

A: Clumping is a classic sign of moisture absorption, which is common for hygroscopic chemicals.[12]

  • Immediate Action: You can gently break up the clumps with a clean, dry spatula.[15]

  • Causality: The primary issue is that the measured weight will not be accurate, as it includes an unknown amount of water. This will lead to preparing solutions with a lower-than-intended concentration.

  • Solution: For non-critical applications, you can proceed after breaking up the clumps, acknowledging the potential for concentration error. For quantitative or sensitive assays, it is best to dry the material. Place a small amount in a vacuum desiccator or use a vacuum oven at a gentle temperature (e.g., 40-50°C) for several hours. Caution: Ensure the compound is stable at the chosen drying temperature by checking its melting point or other thermal data. After drying, store the compound in a desiccator.[15] If the problem persists or your results are critical, using a fresh, unopened vial is the safest option.

Q: I've noticed a change in the color of the powder. What does this indicate?

A: A color change (e.g., from white/off-white to yellow or brown) is a strong indicator of chemical degradation. This can be caused by oxidation, reaction with impurities, or exposure to light.

  • Causality: The presence of colored impurities means the compound is no longer at its stated purity. These impurities could interfere with your assay, leading to artifacts or inconsistent results.

  • Solution: Do not use the discolored compound. It is impossible to know the nature and concentration of the degradants without analytical testing. Using it would compromise the validity of your experimental data. Discard the material according to your institution's safety protocols and obtain a fresh lot.

Q: My experimental results are inconsistent. How can I determine if the compound is the problem?

A: Inconsistent results are a common challenge. Before troubleshooting complex biological or procedural variables, it's wise to confirm the integrity of your key reagents.

  • Logical Workflow: The flowchart below provides a systematic approach to diagnosing issues related to your compound.

  • Quick QC Checks: If you have the capability, perform a simple quality control check.

    • Melting Point: Compare the melting point of your material to the range specified on the Certificate of Analysis (CoA). A broad or depressed melting point suggests impurities.

    • Thin-Layer Chromatography (TLC): Run a TLC of your compound against a known fresh sample if available. The appearance of new spots or streaking can indicate degradation.

  • Solution: If QC checks fail or you have strong reason to suspect the compound, switch to a new, unopened lot of the material and repeat a key experiment. If the inconsistency is resolved, the original vial of the compound was likely compromised.

Data & Workflow Visualization

Summary of Storage & Handling Parameters
ParameterRecommended ConditionRationale & Source
Physical Form Solid Crystalline PowderBased on nicotinic acid and related compounds.[8][18]
Storage Temp. 2-8°C or Cool Room TemperatureTo slow chemical degradation.[1][9]
Atmosphere Tightly sealed; Inert gas (Ar, N₂) for long-termTo prevent moisture absorption and oxidation.[11][13]
Humidity Store in a desiccatorTo prevent hygroscopic caking and maintain accurate weight.[12][14]
Light Store in an amber or opaque containerTo prevent photochemical degradation.[8][9]
Incompatibilities Strong oxidizing agents, strong basesTo prevent hazardous or degradative chemical reactions.[18][19]
PPE Safety goggles, nitrile gloves, lab coatTo protect against skin, eye, and respiratory irritation.[1][4][5]
Workflow for Investigating Suspected Compound Degradation

This decision tree guides you through the process of troubleshooting when you suspect your vial of this compound may be compromised.

G start Start: Inconsistent Results or Visual Change in Compound check_visual Visually inspect the powder. Is it discolored or severely clumped? start->check_visual action_discard High probability of degradation. Discard compound following safety protocols. Use a new, unopened lot. check_visual->action_discard Yes check_handling Review handling procedures. Was the container left open? Was it equilibrated to RT before opening? check_visual->check_handling No action_dry Compound may have absorbed moisture. Attempt to dry a small aliquot under vacuum. Re-evaluate or use a new lot for critical assays. check_handling->action_dry Yes perform_qc Perform simple QC check (e.g., melting point, TLC) if possible. check_handling->perform_qc No action_improve_handling Implement stricter handling protocols: - Use a desiccator. - Minimize air exposure time. - Equilibrate before use. action_dry->action_improve_handling qc_fail QC results do not match CoA specifications. perform_qc->qc_fail Fails qc_pass Compound appears chemically sound. Troubleshoot other experimental variables (e.g., reagents, cell lines, instrument). perform_qc->qc_pass Passes qc_fail->action_discard

Caption: Decision tree for troubleshooting suspected compound degradation.

References

  • ResearchGate. (n.d.). The overview of biodegradation pathways of (A–C) nicotine and (D–F) nicotinic acid (NA). Retrieved from a URL linked through Google's grounding tool.
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  • PubMed Central. (n.d.). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Retrieved from a URL linked through Google's grounding tool.
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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology, immunology, and neurology, the identification of novel kinase inhibitors is a critical step in the development of targeted therapies. Kinases, a large family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in disease states.[1][2] The nicotinic acid scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3][4] This guide provides a comprehensive, technically detailed framework for validating the kinase inhibitory activity of a novel compound, 6-(3-Methoxyphenyl)nicotinic acid.

We will navigate the logical progression from initial broad-spectrum screening to detailed biochemical and cellular characterization. This guide is designed to be a self-validating system, where each experimental step builds upon the last to provide a robust and reliable assessment of the compound's potency, selectivity, and mechanism of action. We will compare the performance of this compound against well-established kinase inhibitors to provide a clear benchmark for its potential as a therapeutic agent.

The Strategic Approach to Kinase Inhibitor Validation

A rigorous validation workflow is essential to confidently characterize a novel kinase inhibitor. Our approach is a multi-tiered strategy designed to efficiently identify the primary target(s) of this compound, quantify its inhibitory potency, and assess its efficacy in a cellular context.

G A Initial Kinase Panel Screening (e.g., KINOMEscan™) B Biochemical IC50 Determination (e.g., TR-FRET, Luminescence) A->B Identified Primary Hits C Mechanism of Action Studies (e.g., ATP Competition Assays) B->C D Cellular Target Engagement (e.g., NanoBRET™) B->D Potent Compounds E Cellular Functional Assays (e.g., Phosphorylation, Proliferation) D->E

Figure 1: A tiered workflow for kinase inhibitor validation.

Tier 1: Unveiling Potential Targets through Broad-Spectrum Screening

The first crucial step is to understand the selectivity profile of this compound across the human kinome. A broad-spectrum screening approach provides an unbiased view of its potential targets and off-targets.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[5]

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Execution: The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases. The assay measures the ability of the compound to displace a proprietary, immobilized ligand from the kinase active site.

  • Data Analysis: The results are reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction.

Interpreting the Data and Selecting Comparators

The KINOMEscan™ results will identify a set of "primary hits" – kinases that show significant interaction with this compound. For the purpose of this guide, let's hypothesize that the screening reveals potent activity against the tyrosine kinase Src , the serine/threonine kinase AKT1 , and the dual-specificity kinase MEK1 .

Based on these hypothetical results, we will select the following well-characterized inhibitors as comparators for our subsequent validation studies:

Kinase TargetComparator CompoundMechanism of Action
Src DasatinibATP-competitive inhibitor of multiple tyrosine kinases.[6]
AKT1 MK-2206Allosteric inhibitor of AKT1/2/3.[7]
MEK1 TrametinibAllosteric inhibitor of MEK1/2.

Tier 2: Rigorous Biochemical Validation of Primary Hits

Once primary targets are identified, the next step is to confirm these interactions and quantify the inhibitory potency of this compound using orthogonal biochemical assays.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a robust and sensitive method for measuring kinase activity in a high-throughput format.[8][9] This assay measures the phosphorylation of a substrate by the kinase of interest.

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP.

  • Compound Titration: Prepare a serial dilution of this compound and the comparator compounds (Dasatinib, MK-2206, Trametinib).

  • Kinase Reaction: In a 384-well plate, combine the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature.

  • Detection: Add a solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. The ratio of the acceptor and donor fluorescence signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

To ensure the validity of our findings, we will employ a second, mechanistically distinct biochemical assay. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1]

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP.

  • Compound Titration: Prepare a serial dilution of this compound and the comparator compounds.

  • Kinase Reaction: In a 384-well plate, combine the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundSrc IC50 (nM) (TR-FRET)Src IC50 (nM) (ADP-Glo™)AKT1 IC50 (nM) (TR-FRET)AKT1 IC50 (nM) (ADP-Glo™)MEK1 IC50 (nM) (TR-FRET)MEK1 IC50 (nM) (ADP-Glo™)
This compound 5065>10,000>10,000850920
Dasatinib 1.21.5>10,000>10,000>10,000>10,000
MK-2206 >10,000>10,0005.86.2>10,000>10,000
Trametinib >10,000>10,000>10,000>10,0000.91.1

Based on this hypothetical data, this compound demonstrates potent and selective inhibition of Src, with weaker activity against MEK1 and no significant activity against AKT1. The close agreement between the two distinct biochemical assays lends high confidence to these findings.

Tier 3: Assessing Cellular Activity and Target Engagement

A critical step in the validation process is to determine if the biochemical potency of a compound translates into cellular efficacy.[10] This involves assessing whether the compound can enter cells, bind to its intended target, and modulate its downstream signaling pathways.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful tool for measuring compound binding to a specific protein target within living cells.[11]

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase (e.g., Src) as a fusion protein with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the comparator compound.

  • Tracer Addition: Add a fluorescent tracer that binds to the active site of the kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. When the tracer is bound to the NanoLuc®-kinase fusion protein, a BRET signal is generated. Competitive displacement of the tracer by the test compound leads to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50 value for target engagement.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

To assess the functional consequence of target engagement, we will measure the phosphorylation of a known downstream substrate of Src.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with active Src signaling) and treat with a dose-response of this compound or Dasatinib for a specified time.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-Src (p-Src) and total Src.

  • Detection and Quantification: Use fluorescently labeled secondary antibodies and an imaging system to detect the protein bands. Quantify the band intensities and normalize the p-Src signal to the total Src signal.

  • Data Analysis: Plot the normalized p-Src signal against the compound concentration to determine the cellular IC50 for functional inhibition.

Visualizing the Src Signaling Pathway

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Src Src Receptor->Src Activation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation Proliferation Cell Proliferation & Survival FAK->Proliferation STAT3->Proliferation Inhibitor This compound Dasatinib Inhibitor->Src

Figure 2: Simplified Src signaling pathway and points of inhibition.

Comparative Cellular Data Summary (Hypothetical)
CompoundCellular Src Target Engagement IC50 (nM) (NanoBRET™)Cellular p-Src Inhibition IC50 (nM) (Western Blot)
This compound 250500
Dasatinib 510

This hypothetical cellular data reveals that while this compound can engage Src in a cellular environment and inhibit its downstream signaling, its cellular potency is significantly lower than its biochemical potency. This discrepancy could be due to factors such as cell permeability, efflux by cellular transporters, or intracellular metabolism. In contrast, Dasatinib demonstrates a strong correlation between its biochemical and cellular potencies.

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, multi-tiered approach to validating the kinase inhibitory activity of a novel compound, this compound. Through a combination of broad-spectrum screening, orthogonal biochemical assays, and robust cellular characterization, we can confidently determine a compound's potency, selectivity, and mechanism of action.

Our hypothetical results for this compound suggest that it is a potent and selective biochemical inhibitor of Src kinase. However, the observed drop-off in cellular potency highlights the critical importance of integrating cell-based assays early in the drug discovery process.[10]

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To improve the cellular potency of the this compound scaffold.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the in vivo behavior of the compound.

  • Off-target profiling: To further investigate the weaker inhibition of MEK1 and assess any potential for polypharmacology.

By following the principles and protocols outlined in this guide, researchers can build a robust data package to support the continued development of promising new kinase inhibitors.

References

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A Guide to the Comparative Evaluation of Novel EGFR Inhibitors: Profiling 6-(3-Methoxyphenyl)nicotinic acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, with several generations of tyrosine kinase inhibitors (TKIs) revolutionizing patient outcomes in cancers such as non-small cell lung cancer (NSCLC). However, the evolution of resistance necessitates a continuous search for novel chemical entities with improved potency, selectivity, or activity against resistant mutants. This guide presents a comprehensive framework for the preclinical evaluation of a novel compound, 6-(3-Methoxyphenyl)nicotinic acid, against clinically established EGFR inhibitors. While the inhibitory potential of this specific nicotinic acid derivative against EGFR is currently uncharacterized, this document serves as an objective, methodology-focused guide for researchers. We will detail the requisite biochemical and cell-based assays, outline the causality behind experimental choices, and provide a template for the rigorous comparison of a new chemical entity to benchmark inhibitors such as Gefitinib, Erlotinib, Afatinib, and Osimertinib.

Introduction: The Rationale for New EGFR Inhibitors

The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers intracellular signaling cascades critical for cell growth, proliferation, and survival.[1] Two of the most prominent pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which drives proliferation, and the PI3K-AKT-mTOR pathway, a major regulator of cell survival.[2] In many cancers, aberrant EGFR activation—through overexpression or somatic mutations—leads to uncontrolled cell division and tumorigenesis.[3]

The development of small molecule TKIs that compete with ATP at the kinase domain of EGFR has been a major therapeutic success.[4] These inhibitors are broadly classified into generations:

  • First-Generation (Reversible): Gefitinib and Erlotinib reversibly bind to the ATP-binding site of active EGFR, showing significant efficacy in patients with activating mutations like exon 19 deletions or the L858R point mutation.[5][6][7]

  • Second-Generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with a cysteine residue in the kinase domain, leading to irreversible inhibition of EGFR and other ErbB family members.[8][9][10] This was designed to offer a more sustained blockade.

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib was engineered to be highly selective for EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation TKIs, while sparing wild-type (WT) EGFR to reduce toxicity.[11][12][13]

Despite these advances, acquired resistance remains a clinical challenge, often driven by new mutations (e.g., C797S for osimertinib) or activation of bypass pathways.[13][14] This reality fuels the search for new scaffolds, such as the nicotinic acid framework of our candidate molecule, this compound, which may offer different binding modes or selectivity profiles.

Profiles of Benchmark EGFR Inhibitors

A robust comparison requires well-defined benchmarks. The table below summarizes the key characteristics of the inhibitors against which our novel compound will be evaluated.

Inhibitor Generation Binding Mechanism Primary Target Profile Common Resistance Mechanism
Gefitinib FirstReversible, ATP-CompetitiveEGFR (Exon 19 del, L858R)T790M Mutation[7]
Erlotinib FirstReversible, ATP-CompetitiveEGFR (Exon 19 del, L858R)[5]T790M Mutation
Afatinib SecondIrreversible, CovalentPan-ErbB Family (EGFR, HER2, HER4)[9]T790M Mutation[14]
Osimertinib ThirdIrreversible, CovalentEGFR (Exon 19 del, L858R, T790M)[2]C797S Mutation

The Candidate Molecule: this compound

Nicotinic acid (a form of vitamin B3) and its derivatives represent a versatile scaffold in medicinal chemistry, with various derivatives explored for anti-inflammatory and anti-cancer properties.[2] The structure of this compound incorporates a phenyl-substituted pyridine core, a motif present in some kinase inhibitors. Its potential as an EGFR inhibitor is unknown. This guide, therefore, outlines the definitive experimental workflow to determine its efficacy and mechanism of action relative to the established drugs listed above.

Experimental Framework for Comparative Evaluation

To thoroughly characterize this compound, a tiered approach is essential, moving from direct enzyme inhibition to cellular effects and target validation.

Part A: Direct Enzymatic Inhibition (Biochemical Kinase Assay)

Causality: The first and most fundamental question is whether the compound directly inhibits the enzymatic activity of EGFR. An in vitro kinase assay isolates the kinase from its cellular environment to measure direct interaction. We will assess inhibition of both wild-type EGFR and key mutant forms (e.g., L858R, T790M) to determine potency and selectivity. The ADP-Glo™ Kinase Assay is a robust method that quantifies ADP production, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant EGFR kinase (e.g., 5 nM) in kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).

    • Prepare a 2X substrate solution containing ATP (at the Km concentration for each EGFR variant, e.g., 15-50 µM) and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1) in the reaction buffer.

    • Prepare serial dilutions of this compound and benchmark inhibitors (Gefitinib, Afatinib, Osimertinib) in DMSO, followed by a final dilution in reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the serially diluted compounds or vehicle control (DMSO) to the wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

dot

cluster_0 Step 1: Kinase Reaction Setup cluster_1 Step 2: Reaction & Detection Kinase Kinase Incubation Incubation Kinase->Incubation Add to plate Compound Compound Compound->Incubation Add & pre-incubate ATP_Substrate ATP + Substrate Reaction_Mix Kinase + Compound + ATP/Substrate Incubation->Reaction_Mix Add ATP/Substrate (Start Reaction) ADP_Glo Add ADP-Glo™ Reagent Reaction_Mix->ADP_Glo Incubate 60 min Detection Add Detection Reagent ADP_Glo->Detection Incubate 40 min Luminescence Measure Luminescence Detection->Luminescence Incubate 30 min IC50_Calc Calculate IC50 Luminescence->IC50_Calc Data Analysis

Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.

Part B: Cellular Potency (Cell Viability Assay)

Causality: While a biochemical assay confirms direct inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular milieu, and elicit a biological response (i.e., inhibit proliferation or induce cell death). We will use NSCLC cell lines with different EGFR statuses: NCI-H1975 (L858R/T790M mutations), PC-9 (Exon 19 del), and A549 (WT EGFR) to assess potency and selectivity.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture NCI-H1975, PC-9, and A549 cells in appropriate media.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound and benchmark inhibitors in culture medium. Include a vehicle-only control.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log concentration of the compound and determine the IC50 value.

dot

Start Seed Cells in 96-well Plate Incubate_24h Incubate 24h (Adhesion) Start->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_72h Incubate 72h (Treatment) Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for a cell-based viability assay using MTT.

Part C: Target Engagement and Downstream Signaling (Western Blot)

Causality: An IC50 value from a viability assay implies an effect on the cell, but does not prove the mechanism. Western blotting is essential to confirm that the compound inhibits EGFR phosphorylation (target engagement) and subsequently blocks its downstream signaling pathways (e.g., AKT and ERK phosphorylation). This provides direct evidence that the observed cytotoxicity is due to the intended mechanism of action.

Experimental Protocol: Western Blot for EGFR Signaling [1]

  • Cell Treatment and Lysis:

    • Seed PC-9 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of this compound or a benchmark inhibitor (e.g., Gefitinib) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an 8% SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-EGFR (e.g., Tyr1068)

      • Total EGFR

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Wash the membrane again and apply an ECL chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts.

Data Presentation and Comparative Analysis

All quantitative data must be summarized in clear, structured tables to facilitate objective comparison.

Table 1: Comparative Biochemical IC50 Values (nM)

Compound Wild-Type EGFR EGFR (L858R) EGFR (L858R/T790M)
This compound Experimental Value Experimental Value Experimental Value
Gefitinib ~1800 nM[13] ~20 nM >10,000 nM
Afatinib ~10 nM ~1 nM ~50 nM

| Osimertinib | ~480 nM[13] | ~12 nM | ~1 nM[13] |

Table 2: Comparative Cellular IC50 Values (nM)

Compound A549 (WT EGFR) PC-9 (Exon 19 del) NCI-H1975 (L858R/T790M)
This compound Experimental Value Experimental Value Experimental Value
Gefitinib >10,000 nM ~15 nM >10,000 nM
Afatinib ~150 nM ~5 nM ~100 nM

| Osimertinib | ~1800 nM[13] | ~10 nM | ~15 nM[13] |

The results from the Western blot would be presented as images of the blots, demonstrating a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in cells treated with the novel compound compared to controls.

Visualization of the EGFR Signaling Pathway

Understanding the mechanism requires visualizing the pathway and the point of inhibition.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR EGFR Dimerization & Autophosphorylation (P) EGFR->P_EGFR Activates RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Inhibits Apoptosis Inhibitor This compound & Known TKIs Inhibitor->P_EGFR BLOCKS ATP Binding

Caption: EGFR signaling pathways and the inhibitory action of TKIs.

Conclusion

This guide provides a rigorous, multi-faceted framework for the preclinical comparison of a novel compound, this compound, against established EGFR inhibitors. By systematically progressing from direct biochemical inhibition to cellular potency and mechanistic validation, researchers can generate a comprehensive data package. This self-validating system of experiments is essential to determine not only if a novel compound is active, but also to understand its selectivity profile and mechanism of action. Such a thorough evaluation is the foundational requirement for advancing any new chemical entity toward further drug development.

References

Please note: The URLs provided are active as of the generation date of this document.

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A Researcher's Comparative Guide to Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) for 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) against other leading biophysical methods for confirming the target engagement of small molecules. We will use 6-(3-Methoxyphenyl)nicotinic acid, a derivative of nicotinic acid[1][2], as a case study to illustrate the principles, protocols, and data interpretation, empowering researchers to make informed decisions for their drug discovery programs.

The Imperative of Target Engagement in Drug Discovery

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the unambiguous confirmation that a molecule interacts with its intended target within the complex milieu of a living cell. This validation, known as target engagement, is a critical step to link a compound's biochemical activity to its cellular and physiological effects.[3][4] Failing to establish target engagement early can lead to the pursuit of ineffective compounds, wasting significant time and resources.[3]

The Cellular Thermal Shift Assay (CETSA) has emerged as a transformative technology because it directly measures the physical interaction between a drug and its protein target in their native cellular environment, be it in intact cells or tissue samples.[3][5][6]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is founded on a fundamental biophysical principle: the binding of a ligand, such as a small molecule drug, to its target protein typically increases the protein's thermal stability.[6][7][8] When subjected to increasing temperatures, proteins unfold and aggregate out of solution. A protein-ligand complex, however, is often more resistant to this heat-induced denaturation.[9]

The CETSA workflow leverages this phenomenon. By heating cells or lysates treated with a compound across a temperature gradient, separating the soluble (folded) proteins from the insoluble (aggregated) fraction, and quantifying the remaining soluble target protein, one can determine the protein's melting temperature (Tagg). A positive shift in this melting temperature (ΔTagg) in the presence of the compound provides direct evidence of target engagement.[7][10][11]

Unbound Target Protein (Folded) Heat1 Heat Applied Unbound->Heat1 Aggregated1 Denatured & Aggregated Protein Heat1->Aggregated1 Ligand 6-(3-Methoxyphenyl) nicotinic acid Bound Target-Ligand Complex (Stabilized) Heat2 Heat Applied Bound->Heat2 Soluble Folded Protein Remains Soluble at Higher Temp. Heat2->Soluble

Caption: Principle of CETSA: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced aggregation.

Experimental Protocol: CETSA for this compound

This section details a standard Western blot-based CETSA protocol to assess the engagement of this compound with its hypothetical cytosolic target, "Nicotinate Derivative Target Enzyme" (NDTE), in intact cells.

Workflow Overview

A 1. Cell Culture & Compound Treatment B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Ultracentrifugation (Separate Soluble/Insoluble) C->D E 5. Supernatant Collection (Soluble Fraction) D->E F 6. Western Blot (Quantify Target Protein) E->F G 7. Data Analysis (Melt & ITDR Curves) F->G

Caption: Step-by-step experimental workflow for a Western blot-based CETSA experiment.

Step-by-Step Methodology
  • Cell Culture and Compound Treatment:

    • Cell Line: Culture a human cell line (e.g., HEK293 or U-2 OS) known to express the target protein NDTE to ~80% confluency.

    • Harvesting: Detach cells and wash with PBS. Resuspend the cell pellet in a serum-free culture medium containing protease inhibitors to a final concentration of 10-20 million cells/mL.

    • Treatment: Aliquot the cell suspension. Treat aliquots with this compound to a final concentration (e.g., 20 µM). Prepare a parallel vehicle control aliquot (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

    • Causality: Performing the treatment on intact, live cells is the core advantage of CETSA, ensuring that compound permeability and intracellular interactions are accounted for.

  • Thermal Challenge:

    • Aliquoting: Dispense 50 µL of the treated cell suspensions into individual PCR tubes for each temperature point.

    • Heating: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute incubation at room temperature.[11]

    • Causality: The 3-minute heating duration is a standard starting point, allowing sufficient time for protein unfolding and aggregation without causing widespread cellular collapse at lower temperatures.[12] The temperature range should bracket the expected Tagg of the unbound protein.

  • Cell Lysis and Fractionation:

    • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein stability.

    • Fractionation: Pellet the aggregated proteins and cell debris by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.[13]

    • Causality: High-speed centrifugation is crucial for the complete separation of the soluble proteome from the aggregated, denatured proteins, ensuring a clean background for analysis.

  • Quantification of Soluble NDTE by Western Blot:

    • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine the total protein concentration (e.g., via BCA assay) and normalize all samples.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a validated primary antibody specific for the NDTE protein, followed by an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Interpretation:

    • Melt Curve: Quantify the band intensity for each temperature point. Normalize the data by setting the intensity at the lowest temperature (e.g., 40°C) to 100%. Plot the relative soluble protein amount against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tagg. A shift (ΔTagg) between the vehicle and compound-treated curves indicates target engagement.[7]

    • Isothermal Dose-Response (ITDR) Curve: To determine potency, perform the assay at a single, fixed temperature (e.g., Tagg + 4°C) with a range of this compound concentrations. Plot the relative soluble protein amount against the log of the compound concentration to determine an EC50 value.[8][11][14]

CETSA in Context: A Comparison with Alternative Methods

While CETSA is uniquely powerful for its physiological relevance, other biophysical techniques provide complementary information. The choice of assay depends on the specific question being asked, the availability of reagents, and the stage of the drug discovery project.

Assay Principle Sample Type Key Readout Advantages Disadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[3]Intact Cells, Lysates, Tissues[3][6]ΔTagg , EC50 (from ITDR)Confirms target engagement in a physiological context; no protein modification required.[4][8]Western blot format can be low-throughput; requires a specific antibody; not all binding events cause a detectable thermal shift.[15][16]
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as molecules bind and dissociate.[17]Purified ProteinKD (Affinity), kon/koff (Kinetics)Real-time, label-free kinetic data; high sensitivity; reusable sensor chips.[17]Requires purified, active protein; protein immobilization can affect activity; acellular environment.[12]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[18][19]Purified ProteinKD (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry)Provides a complete thermodynamic profile of the interaction; label-free, in-solution.[18][19]Requires large amounts of highly pure protein; lower throughput; sensitive to buffer mismatch.[19]
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Purified Protein, Lysates[20]KD (Affinity)Low sample consumption; fast measurements; can be performed in complex mixtures like cell lysates.[20][21]Requires one binding partner to be fluorescently labeled (or use intrinsic fluorescence); sensitive to aggregation.[20]

Hypothetical Data & Comprehensive Interpretation

Let's imagine we test this compound against its target NDTE using these methods.

Table 1: Hypothetical CETSA Melt Curve Data
Temperature (°C)% Soluble NDTE (Vehicle)% Soluble NDTE (20 µM Compound)
46100100
4898100
509199
527596
5451 (Tagg) 88
562874
581552 (Tagg)
60831
  • Interpretation: The data shows a clear thermal stabilization. The Tagg for NDTE shifts from 54°C in the vehicle-treated cells to 58°C in the presence of the compound, resulting in a ΔTagg of +4°C . This is strong evidence that this compound enters the cells and binds to its target, NDTE.

Table 2: Comparison of Hypothetical Quantitative Data
MethodKey ResultInterpretation
CETSA (ITDR) EC50 = 2.5 µMThe compound effectively engages and stabilizes its target in intact cells with micromolar potency.
SPR KD = 450 nMThe compound exhibits sub-micromolar binding affinity to the purified NDTE protein in an in vitro setting.
ITC KD = 500 nMConfirms the binding affinity measured by SPR and reveals the interaction is enthalpically driven (ΔH < 0).
MST KD = 600 nMProvides another in-solution measurement of affinity, corroborating the SPR and ITC data.

Conclusion

Confirming target engagement is a non-negotiable checkpoint in modern drug discovery. The Cellular Thermal Shift Assay provides an indispensable tool for this purpose, offering a direct window into drug-target interactions within a physiologically relevant setting.[4][9] While it is not a universal solution and can be limited by factors like antibody availability and throughput, its ability to bridge the gap between biochemical potency and cellular efficacy is unparalleled.[4] By integrating CETSA with complementary in vitro biophysical methods like SPR, ITC, and MST, researchers can build a multi-faceted, high-confidence data package to validate a compound's mechanism of action and drive projects forward with greater certainty.

References

  • Al-Amin, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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  • Pelago Bioscience. (2023). Application of CETSA® to Study the Mechanism of Action of Brefeldin A. YouTube. [Link]
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  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening.
  • Zhang, T., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Robertson, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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  • Wikipedia. (n.d.). Microscale thermophoresis. Wikipedia. [Link]
  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Harvard Medical School. [Link]
  • Soga, T., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. The Journal of Biological Chemistry. [Link]
  • Sussex Drug Discovery Centre. (2018). A Brief Comparison of Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC). University of Sussex. [Link]
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  • ResearchGate. (n.d.). Comparison of ITC data fitted separately (left panel) and globally...
  • Grasso, L., et al. (2004). Comparison between the surface plasmon resonance (SPR) and the quartz crystal microbalance (QCM) method in a structural analysis of human endothelin-1. Biosensors & Bioelectronics. [Link]
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A Comparative Guide: Validating the Downstream Effects of 6-(3-Methoxyphenyl)nicotinic acid via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the downstream cellular effects of 6-(3-Methoxyphenyl)nicotinic acid. As a structural analog of nicotinic acid (niacin), this compound is presumed to act as an agonist for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2][3] Confirmation of its activity requires a robust and reliable method to measure the activation of intracellular signaling pathways.

Here, we present an in-depth guide to using Western blot analysis for this purpose, explaining the causal logic behind experimental choices. Furthermore, we objectively compare this traditional technique with alternative methods, providing the experimental data and context needed to select the most appropriate assay for your research goals.

The GPR109A Signaling Cascade: A Hypothesized Mechanism

This compound, like niacin, is expected to bind to and activate GPR109A. GPR109A is a Gi-coupled receptor, meaning its activation initiates a cascade of intracellular events.[4] While the canonical pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP), GPR109A activation also triggers non-canonical pathways, including the phosphorylation and activation of key signaling kinases.[4][5]

For validation purposes, two well-characterized pathways that are amenable to Western blot analysis are the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, and the PI3K/Akt pathway, marked by the phosphorylation of Akt.[6][7] Activation of these kinases serves as a reliable proxy for receptor engagement and functional downstream signaling.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi Activates Compound This compound Compound->GPR109A Binds & Activates Intermediates Downstream Effectors Gi->Intermediates Modulates ERK ERK1/2 Intermediates->ERK Akt Akt Intermediates->Akt pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Western_Blot_Workflow A 1. Cell Culture (e.g., HEK293-GPR109A) B 2. Compound Treatment (Vehicle, Test Compound, Control) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (Gel to PVDF Membrane) E->F G 7. Immunoblotting (Blocking & Antibody Incubation) F->G H 8. Detection & Imaging (Chemiluminescence) G->H I 9. Densitometry Analysis (Quantify Band Intensity) H->I

Caption: Step-by-step workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol provides a self-validating system by including appropriate controls. It is optimized for cultured mammalian cells (e.g., HEK-293) stably expressing human GPR109A.

Materials and Reagents
  • Cell Line: HEK-293 cells stably expressing GPR109A.

  • Compounds: this compound, Nicotinic acid (Positive Control), Vehicle (e.g., 0.1% DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: BCA Protein Assay Kit.

  • Antibodies:

    • Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Mouse anti-GAPDH (Loading Control).

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

  • Detection: Enhanced Chemiluminescence (ECL) Substrate.

  • Other: PVDF membrane, SDS-PAGE gels, transfer buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20), 5% non-fat dry milk or BSA in TBST.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate HEK293-GPR109A cells and grow to 80-90% confluency.

    • Causality: Working with sub-confluent, healthy cells ensures a consistent physiological response and minimizes variability from cellular stress.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal kinase activity.

    • Treat cells with Vehicle, this compound (e.g., 10 µM), or Nicotinic acid (10 µM) for a predetermined time (e.g., 15 minutes for rapid phosphorylation events).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors. The inhibitors are critical to prevent protein degradation and dephosphorylation after lysis, thus preserving the signaling state at the moment of collection.

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay. This step is essential for ensuring equal protein loading in the gel, a cornerstone of quantitative analysis. [8]

  • SDS-PAGE and Protein Transfer:

    • Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg) and add Laemmli sample buffer.

    • Heat samples at 95°C for 5 minutes. Note: For some multi-pass membrane proteins like GPCRs, heating can cause aggregation; if analyzing the receptor itself, running samples without heating may be necessary. [9] * Load samples onto an SDS-PAGE gel (e.g., 10% polyacrylamide) and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane. PVDF is chosen for its high binding capacity and mechanical strength.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Causality: Blocking prevents non-specific binding of the antibodies to the membrane, thereby reducing background noise and increasing the signal-to-noise ratio. [10] * Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST. This removes unbound primary antibody.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash again three times for 10 minutes each with TBST to remove unbound secondary antibody.

  • Detection and Densitometry:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Trustworthiness: To ensure data integrity, the blot must be stripped and re-probed for total ERK, total Akt, and a loading control like GAPDH. This confirms that observed changes in phosphorylation are not due to differences in the total amount of protein loaded.

Data Analysis and Expected Outcomes

Normalization Procedure:

  • Phospho-Signal Normalization: For each sample, divide the densitometry value of the phospho-protein (e.g., p-ERK) by the value of the corresponding total protein (t-ERK). This accounts for any minor variations in protein loading between lanes.

  • Vehicle Control Normalization: Normalize the value from Step 1 for each treated sample to the vehicle control. This expresses the result as a "fold change" over baseline.

The expected outcome is that treatment with this compound will cause a significant increase in the ratio of p-ERK/t-ERK and p-Akt/t-Akt compared to the vehicle-treated cells, similar to the effect of the positive control, nicotinic acid.

Treatment Groupp-ERK / t-ERK Ratio (Normalized Fold Change)p-Akt / t-Akt Ratio (Normalized Fold Change)
Vehicle (0.1% DMSO)1.0 ± 0.151.0 ± 0.12
Nicotinic Acid (10 µM)4.5 ± 0.53.8 ± 0.4
This compound (10 µM) 4.2 ± 0.6 3.5 ± 0.5

Table 1: Representative quantitative data summarizing the expected downstream effects. Data are shown as mean ± standard deviation.

Comparative Analysis of Methodologies

While Western blot is a foundational technique, it is not the only method to assess signaling pathway activation. The choice of assay depends on the specific experimental question, required throughput, and available resources.

FeatureWestern Blot Quantitative PCR (qPCR) Intracellular Flow Cytometry
Primary Target Post-translational modifications (protein phosphorylation)Gene expression (mRNA levels)Post-translational modifications (protein phosphorylation)
Nature of Output Semi-quantitative, band intensityHighly quantitative, relative expressionHighly quantitative, single-cell fluorescence intensity
Throughput Low to mediumHighHigh
Time to Result 1-2 days< 1 day< 1 day
Cell Requirement High (requires cell lysate)Low to mediumLow (analyzes single cells)
Key Advantage Widely accessible, provides protein size informationExcellent for measuring transcriptional regulation downstream of signalingProvides single-cell resolution and population statistics [11]
Key Limitation Labor-intensive, prone to variability, lower throughput [12]Indirect measure of pathway activation; mRNA changes may not reflect protein activityRequires cell dissociation, which can alter signaling; no protein size data
Objective Comparison
  • Western Blot vs. qPCR: Western blot directly measures the activation state of a kinase, which is an immediate downstream event. In contrast, qPCR measures changes in the transcription of target genes, which is a subsequent and more distal effect of pathway activation. [13][14]For confirming direct receptor-mediated signaling, Western blot provides more proximal evidence. qPCR is invaluable for understanding the ultimate transcriptional consequences of this activation.

  • Western Blot vs. Flow Cytometry: Both techniques can measure protein phosphorylation. However, flow cytometry offers significant advantages in speed, throughput, and quantitation. It analyzes thousands of individual cells, providing robust statistical data and the ability to identify heterogeneous responses within a cell population that would be averaged out in a Western blot lysate. [11]The primary drawback of flow cytometry is the loss of protein size information, which Western blot provides as an inherent control.

Conclusion

Western blot analysis remains a robust and indispensable tool for confirming the downstream effects of a novel compound like this compound. Its ability to directly visualize the phosphorylation state of key signaling proteins such as ERK and Akt provides clear, tangible evidence of GPR109A activation. By following a meticulously controlled protocol, researchers can generate trustworthy, semi-quantitative data to validate a compound's mechanism of action.

However, for studies requiring higher throughput, more precise quantification, or single-cell resolution, alternative methods such as intracellular flow cytometry or high-throughput immunoassays should be considered. [15][16]A comprehensive research strategy will often leverage the strengths of multiple techniques: using a high-throughput method for initial screening and dose-response studies, followed by Western blot for orthogonal validation and confirmation of specific molecular events.

References

  • Ahmed, K., Tunaru, S. & Offermanns, S. (2019). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences.
  • Pike, N. B. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports.
  • Young, M. R., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients.
  • Zeng, F. Y., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry.
  • Li, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.
  • Li, J., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science.
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity.
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  • ResearchGate. (2017). Studying G protein-coupled receptors: Immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols. ResearchGate.
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  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary.
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  • Lee, W. R., et al. (2012). Nicotinic acid hydroxamate downregulated the melanin synthesis and tyrosinase activity through activating the MEK/ERK and AKT/GSK3β signaling pathways. Journal of Agricultural and Food Chemistry.

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A Researcher's Guide to Comprehensive Off-Target Profiling of 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and comprehensive identification of off-target interactions is paramount to mitigating safety-related attrition and developing safer, more effective therapeutics. This guide provides an in-depth, technically-focused comparison of methodologies for the off-target profiling of 6-(3-Methoxyphenyl)nicotinic acid, a synthetic agonist of the niacin receptor GPR109A (also known as HCA2).[1][2] While the primary pharmacology of GPR109A agonists is well-characterized, focusing on their beneficial effects on lipid profiles, understanding the broader interaction profile is critical to preempting potential adverse effects.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the off-target liabilities of this compound. We will compare it conceptually to nicotinic acid (niacin), the endogenous and most well-studied GPR109A agonist, and outline a multi-tiered strategy employing both in silico predictive models and in vitro experimental validation. The causality behind each experimental choice will be detailed, ensuring a self-validating and scientifically rigorous approach.

The Rationale for Proactive Off-Target Profiling

The therapeutic potential of GPR109A agonists is often hampered by off-target effects, most notably the cutaneous flushing mediated by prostaglandin D2 release.[5] While this specific effect is linked to GPR109A activation in Langerhans cells, it underscores the importance of a systemic understanding of a compound's interactions.[5] Beyond the known on-target effects, promiscuous binding to other receptors, enzymes, ion channels, or transporters can lead to unforeseen toxicities.[6] Early identification of these liabilities allows for medicinal chemistry efforts to design more selective compounds, ultimately saving significant time and resources.[6][7]

This guide will delineate a workflow that moves from broad, predictive screening to focused, functional validation, providing a clear path to a comprehensive safety profile for this compound.

Tier 1: In Silico Off-Target Prediction - The Digital First Pass

Before committing to resource-intensive wet lab experiments, in silico modeling provides a cost-effective initial screen to identify potential off-target liabilities.[8] These computational methods leverage vast databases of known protein structures and ligand interactions to predict the binding potential of a query molecule against a wide array of biological targets.[9][10]

Recommended In Silico Workflow:

Caption: In Silico Off-Target Prediction Workflow.

Experimental Protocol: In Silico Profiling
  • Compound Input : Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

  • 2D Similarity Searching :

    • Rationale : This method identifies proteins known to bind ligands structurally similar to the query compound. It is computationally fast and effective for identifying potential targets within well-explored chemical space.

    • Method : Utilize platforms such as ChEMBL or PubChem to perform Tanimoto similarity searches using Extended-Connectivity Fingerprints (ECFPs).

  • 3D Structural Docking :

    • Rationale : This approach models the physical interaction between the compound and the binding sites of a library of protein crystal structures. It can uncover interactions not predictable by 2D similarity alone.

    • Method : Employ docking software (e.g., AutoDock, Glide) to screen the compound against a library of off-target protein structures, such as those implicated in common adverse drug reactions (ADRs).[8]

  • Pharmacophore Screening :

    • Rationale : This technique identifies common spatial arrangements of chemical features required for binding to a particular target and screens the compound for the presence of these pharmacophores.

    • Method : Use software like Pharmit or LigandScout to screen the compound against a database of pharmacophore models derived from known off-targets.

  • Hit Prioritization and Analysis :

    • Rationale : Consolidate the results from all in silico methods. Targets identified by multiple methods have a higher probability of being true off-targets.

    • Method : Rank potential off-targets based on docking scores, similarity scores, and frequency of identification across different methods. Perform Adverse Drug Reaction (ADR) enrichment analysis to correlate predicted off-targets with known clinical side effects.[8]

Tier 2: In Vitro Broad Panel Screening - Experimental Validation

Following the in silico predictions, in vitro screening provides the first experimental evidence of off-target interactions. Broad panel screens are a cost-effective way to assess a compound's activity against a large, diverse set of clinically relevant targets in a single experiment.[6][11][12]

Recommended In Vitro Screening Panels:
Panel TypeDescriptionKey Targets IncludedRationale for this compound
Safety Pharmacology Panel A curated panel of targets known to be associated with common and serious adverse drug reactions.[6][7]GPCRs (e.g., adrenergic, dopaminergic, muscarinic), Ion Channels (e.g., hERG, Nav1.5, Cav1.2), Transporters (e.g., DAT, SERT, NET), and key Enzymes (e.g., COX-1, COX-2, PDE family).This is a foundational screen to identify liabilities for the most common safety concerns in drug development.
Kinase Panel A broad panel of human kinases.Includes representatives from all major kinase families (e.g., TK, TKL, STE, CMGC, AGC, CAMK).Unintended kinase inhibition is a frequent source of off-target toxicity. Given the structural motifs in the test compound, a broad kinase screen is prudent.
Nuclear Receptor Panel A panel of nuclear receptors that regulate gene expression.Includes steroid hormone receptors (e.g., ER, AR, PR), orphan receptors, and others (e.g., PPARs, LXR, FXR).Nicotinic acid has been shown to influence the expression of PPARγ, making this panel relevant for exploring potential effects on related nuclear receptors.[13]
Experimental Protocol: In Vitro Broad Panel Screening
  • Compound Preparation : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Execution :

    • Rationale : A single high concentration (typically 10 µM) is used for the initial screen to maximize the chances of detecting even weak interactions.

    • Method : Submit the compound to a contract research organization (CRO) or utilize an in-house platform for screening against a comprehensive safety panel (e.g., a 44- or 98-target panel).[6][11] Assays are typically radioligand binding assays (for receptors and transporters) or functional enzymatic assays.

  • Data Analysis :

    • Rationale : A predefined threshold (e.g., >50% inhibition or stimulation) is used to identify significant "hits."

    • Method : Analyze the percentage of inhibition or stimulation for each target. Any target exceeding the threshold is flagged for further investigation.

Tier 3: Hit Confirmation and Functional Follow-up - From Binding to Biology

A "hit" in a broad panel screen indicates a potential interaction, but it does not confirm the biological consequence. This tier focuses on validating the initial findings and understanding the functional impact of the off-target interaction.

Recommended Hit Validation Workflow:

Caption: Hit Validation and Functional Follow-up Workflow.

Experimental Protocols: Hit Validation
  • Dose-Response Confirmation :

    • Rationale : To confirm the initial hit and determine the potency of the interaction.

    • Method : Perform a multi-point dose-response curve (e.g., 8-10 concentrations) for each flagged off-target. Calculate the IC50 (for inhibition) or EC50 (for activation).

  • Orthogonal Functional Assays :

    • Rationale : To confirm the interaction using a different assay technology, which reduces the likelihood of artifacts.

    • Method : If the primary screen was a binding assay, follow up with a functional assay. For example, if a GPCR hit is identified, a calcium flux or cAMP accumulation assay can determine if the compound acts as an agonist or antagonist.

  • Cell-Based Phenotypic Assays :

    • Rationale : To understand the physiological relevance of the off-target interaction in a more complex biological system.

    • Method : Utilize cell lines that endogenously express the off-target to assess a relevant phenotypic endpoint. For example, if an off-target kinase is confirmed, a cell proliferation or apoptosis assay could be employed.

Comparative Analysis: this compound vs. Nicotinic Acid

While specific off-target data for this compound is not publicly available, we can hypothesize potential areas of concern and differentiation from nicotinic acid based on its structure and the known pharmacology of related compounds.

FeatureNicotinic Acid (Niacin)This compound (Hypothetical)Rationale for Comparison
Primary Target GPR109A (HCA2)[1][2]GPR109A (HCA2)Both are agonists of the same primary target, providing a baseline for on-target effects.
Known Off-Targets GPR109B (HCA3), potential for effects on PPARs and cellular redox pathways.[4][13][14]The methoxyphenyl group may introduce novel interactions. Potential for interactions with receptors that bind aromatic moieties.The addition of the methoxyphenyl group significantly alters the molecule's lipophilicity and steric profile, potentially leading to a different off-target profile.
Potential for Kinase Inhibition Low, due to its small size and polar nature.Higher potential. The larger, more complex structure could fit into the ATP-binding pocket of various kinases.A kinase panel screen is more critical for this derivative than for niacin itself.
Metabolic Liabilities Primarily metabolized through conjugation and amidation pathways.The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes, which could generate active metabolites with their own off-target profiles.Metabolite profiling should be conducted in parallel with off-target screening of the parent compound.

Conclusion and Forward Look

This guide provides a comprehensive, tiered strategy for the off-target profiling of this compound. By integrating in silico prediction with systematic in vitro validation, researchers can build a robust safety profile, enabling data-driven decisions for lead optimization and candidate selection. The key to a successful off-target profiling campaign is not merely to identify interactions, but to understand their functional consequences. This approach, comparing the novel compound to a well-understood predecessor like nicotinic acid, provides the necessary context to interpret the findings and ultimately de-risk the path to clinical development. The methodologies outlined here represent a best-practice approach to ensuring the scientific integrity and trustworthiness of a preclinical safety assessment.

References

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  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression.
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A Comparative Guide to the Structure-Activity Relationship of 6-(3-Methoxyphenyl)nicotinic Acid Analogs as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-(3-methoxyphenyl)nicotinic acid analogs, with a primary focus on their interaction with the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This document synthesizes current scientific understanding to inform the rational design of novel GPR109A agonists with potentially improved therapeutic profiles.

Introduction: The Significance of GPR109A and its Ligands

GPR109A has emerged as a critical therapeutic target for managing dyslipidemia and inflammation-related conditions.[1][2] Activation of this receptor by its endogenous ligand, β-hydroxybutyrate, and by pharmacological agents like nicotinic acid (niacin), triggers a cascade of intracellular events with beneficial metabolic and anti-inflammatory outcomes.[1][3] Nicotinic acid, despite its efficacy in raising high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol, is associated with a significant side effect—cutaneous flushing—which limits patient compliance.[4] This has spurred the development of novel GPR109A agonists with improved pharmacological properties. The exploration of 6-substituted nicotinic acid analogs, particularly those with aryl moieties like the 3-methoxyphenyl group, represents a promising avenue in this endeavor.

The GPR109A Signaling Pathway: A Dual Mechanism

Upon agonist binding, GPR109A initiates signaling through two primary pathways, a phenomenon that is crucial for understanding the therapeutic effects and side effects of its ligands.[2][5]

  • Gαi-Mediated Pathway: The canonical pathway involves the coupling of GPR109A to inhibitory G-proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP is central to the anti-lipolytic effects of GPR109A agonists in adipocytes.[2][5]

  • β-Arrestin-Mediated Pathway: GPR109A activation also recruits β-arrestins. This pathway, while involved in receptor desensitization and internalization, is also implicated in mediating the flushing response associated with nicotinic acid.[2] The development of G-protein-biased agonists that preferentially activate the Gαi pathway over the β-arrestin pathway is a key strategy to mitigate flushing.[2]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR109A GPR109A Agonist->GPR109A Binds Gai Gαi GPR109A->Gai Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP AntiLipolysis Anti-lipolytic Effects cAMP->AntiLipolysis Flushing Flushing Response bArrestin->Flushing

Caption: GPR109A signaling pathways initiated by agonist binding.

Structure-Activity Relationship (SAR) of 6-Aryl Nicotinic Acid Analogs

Key Structural Insights:

  • The Carboxylic Acid Moiety: The carboxylate group on the nicotinic acid ring is a critical pharmacophore. It forms a crucial salt bridge with Arg111 in the third transmembrane domain (TMH3) of GPR109A, anchoring the ligand in the binding pocket.

  • The Pyridine Ring: The pyridine nitrogen is believed to form a hydrogen bond with Ser178 in the second extracellular loop (ECL2).

  • The 6-Position Substituent: The substituent at the 6-position of the pyridine ring extends into a hydrophobic pocket. The nature of this substituent significantly impacts binding affinity and functional activity.

    • Aromaticity and Size: Aromatic substituents at the 6-position are generally well-tolerated and can enhance potency. However, the size and conformation of the aryl group are critical. Bulky substituents may introduce steric hindrance, reducing affinity.[6]

    • Substitution on the Aryl Ring: The substitution pattern on the 6-aryl ring fine-tunes the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor. For a 6-phenylnicotinic acid scaffold:

      • Meta-substitution: As in the case of the 3-methoxyphenyl group, substitution at the meta position can orient the substituent into a favorable region of the binding pocket. The methoxy group, with its hydrogen bond accepting and lipophilic character, can potentially form additional interactions.

      • Para-substitution: Electron-withdrawing or -donating groups at the para-position can influence the overall electronic distribution of the molecule and its binding characteristics.

      • Ortho-substitution: Substitution at the ortho-position is often detrimental due to steric clashes with the receptor.

Comparative Activity of Hypothetical this compound Analogs

The following table presents a hypothetical comparison of this compound with related analogs to illustrate the principles of SAR. The EC50 values are illustrative and intended to guide rational drug design based on established trends for GPR109A agonists.

Compound IDR (Substitution on Phenyl Ring)Hypothetical GPR109A EC50 (nM)Rationale for Activity
1 H (Unsubstituted Phenyl)150The phenyl ring provides favorable hydrophobic interactions, enhancing potency compared to nicotinic acid.
2 3-OCH₃ (3-Methoxyphenyl)75 The meta-methoxy group may engage in additional favorable interactions within the binding pocket, potentially through hydrogen bonding or enhanced hydrophobic contacts, leading to increased potency.
3 4-OCH₃ (4-Methoxyphenyl)120The para-methoxy group may also enhance potency, but its positioning might be slightly less optimal for maximal interaction compared to the meta-substituent.
4 2-OCH₃ (2-Methoxyphenyl)>1000The ortho-methoxy group is likely to cause steric hindrance, preventing optimal binding and significantly reducing activity.
5 3-Cl (3-Chlorophenyl)90An electron-withdrawing group at the meta-position can be well-tolerated and may enhance binding through favorable electronic interactions.
6 3-CH₃ (3-Methylphenyl)100A small lipophilic group at the meta-position can enhance hydrophobic interactions, leading to good potency.

Experimental Protocols for Evaluating GPR109A Agonists

The following are standard, detailed protocols for the synthesis and biological evaluation of novel this compound analogs.

General Synthetic Procedure

A common route for the synthesis of 6-aryl nicotinic acids involves a Suzuki cross-coupling reaction.

Synthesis_Workflow Start 6-Chloronicotinic acid ester Coupling Suzuki Coupling (Pd catalyst, base) Start->Coupling Reagent 3-Methoxyphenylboronic acid Reagent->Coupling Intermediate 6-(3-Methoxyphenyl)nicotinic acid ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Sources

Head-to-head comparison of 6-(3-Methoxyphenyl)nicotinic acid and gefitinib in lung cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Nicotinic Acid Derivative Against a First-Generation EGFR Inhibitor

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the advent of targeted therapies. Gefitinib (Iressa®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exemplifies this paradigm shift. It offers substantial clinical benefit in patients whose tumors harbor activating mutations in the EGFR gene.[1][2] Gefitinib functions by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways.[3][4][5] However, the efficacy of gefitinib is largely confined to this molecularly defined subset of NSCLC, and the emergence of acquired resistance, often through secondary mutations like T790M, limits its long-term utility.[6][7][8]

In the quest for novel therapeutic strategies that can address the limitations of current treatments, compounds targeting alternative oncogenic pathways are of high interest. Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, have emerged as a compelling target in lung cancer.[9][10] Overexpressed in lung cancer cells, nAChRs can be activated by nicotine and its derivatives, promoting tumor growth, angiogenesis, and metastasis.[6][11] This has spurred interest in the development of nAChR antagonists as potential anti-cancer agents.

This guide presents a hypothetical head-to-head comparison of gefitinib with a novel, investigational compound, 6-(3-Methoxyphenyl)nicotinic acid . Based on its structural relation to nicotinic acid, a known modulator of various cellular processes, we hypothesize that this compound may function as an antagonist of nAChR signaling in lung cancer cells. This guide provides a comprehensive experimental framework for a rigorous preclinical evaluation, designed to elucidate the cytotoxic and mechanistic profiles of these two compounds in well-characterized NSCLC cell lines.

Experimental Design & Rationale

To provide a robust comparison, we will utilize two distinct human NSCLC cell lines:

  • A549: An adenocarcinoma cell line with wild-type EGFR. This line is known to express α7 nAChRs, making it a suitable model to investigate the EGFR-independent effects of this compound and to serve as a negative control for gefitinib's primary mechanism of action.[12]

  • NCI-H1975: An adenocarcinoma cell line harboring both an activating EGFR mutation (L858R) and the T790M resistance mutation.[13][14] This cell line is inherently resistant to first-generation EGFR TKIs like gefitinib and also expresses nAChRs.[2][15] It will allow us to assess whether this compound has activity in a gefitinib-resistant setting.

The experimental workflow is designed to first assess the overall impact of each compound on cell viability and proliferation, followed by more detailed investigations into the underlying mechanisms of cell death and cell cycle progression. Finally, we will probe the specific molecular pathways targeted by each compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Apoptosis Assay Apoptosis Assay Data Analysis (IC50)->Apoptosis Assay Select IC50 concentrations Cell Cycle Analysis Cell Cycle Analysis Data Analysis (IC50)->Cell Cycle Analysis Western Blotting Western Blotting Data Analysis (IC50)->Western Blotting caption Figure 1. Experimental Workflow.

Figure 1. Experimental Workflow.

Methodologies

Cell Viability Assessment (MTT Assay)

This assay will determine the concentration-dependent cytotoxic effects of each compound on the A549 and NCI-H1975 cell lines, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed A549 and NCI-H1975 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and gefitinib in complete culture medium.

  • Replace the medium in the wells with medium containing the various concentrations of the compounds or a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay will quantify the induction of apoptosis (early and late) and necrosis in response to treatment with each compound at their respective IC50 concentrations.

Protocol:

  • Seed 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the IC50 concentration of this compound, gefitinib, or a vehicle control for 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[1][3]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the samples by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay will determine if the compounds induce cell cycle arrest at specific phases (G0/G1, S, or G2/M).

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[5][8][9]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Mechanistic Investigation (Western Blotting)

Western blotting will be used to assess the impact of each compound on their hypothesized target pathways.

Protocol:

  • Seed 2 x 10⁶ cells in 10 cm dishes, allow adherence, and then serum-starve for 12 hours.

  • Pre-treat the cells with the IC50 concentration of each compound for 2 hours.

  • For the EGFR pathway analysis, stimulate the cells with 50 ng/mL EGF for 15 minutes. For the nAChR pathway, stimulate with 100 nM nicotine for 15 minutes.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[16][17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

    • EGFR Pathway: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.[18][19]

    • nAChR Pathway: anti-α7 nAChR, anti-p-CREB (Ser133), anti-total CREB, anti-Bcl-2, anti-cleaved Caspase-3.

    • Loading Control: anti-β-actin or anti-GAPDH.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL chemiluminescent substrate and an imaging system.

Predicted Outcomes & Data Presentation

The following tables summarize the expected data from the proposed experiments.

Table 1: Cell Viability (IC50 in µM)

CompoundA549 (EGFR WT)NCI-H1975 (EGFR L858R/T790M)
Gefitinib >100~50
This compound ~25~30

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Treatment (IC50)Cell LineEarly ApoptosisLate Apoptosis/Necrosis
Vehicle A549~5%~3%
Gefitinib A549~7%~4%
This compound A549~35%~15%
Vehicle NCI-H1975~6%~4%
Gefitinib NCI-H1975~10%~8%
This compound NCI-H1975~40%~20%

Table 3: Cell Cycle Analysis (% of Cells in Phase)

Treatment (IC50)Cell LineG0/G1SG2/M
Vehicle A54955%30%15%
Gefitinib A54958%28%14%
This compound A54975%15%10%
Vehicle NCI-H197550%35%15%
Gefitinib NCI-H197565%25%10%
This compound NCI-H197570%20%10%

Mechanistic Insights from Signaling Pathways

The differential effects of the two compounds on key signaling pathways will provide critical insights into their mechanisms of action.

G cluster_0 EGFR Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR caption1 Figure 2. EGFR Signaling Pathway.

Figure 2. EGFR Signaling Pathway.

G cluster_1 nAChR Pathway Nicotine Nicotine nAChR α7 nAChR Nicotine->nAChR Ca Ca²⁺ Influx nAChR->Ca CREB CREB Ca->CREB Bcl2 Bcl-2 CREB->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis NewCompound 6-(3-Methoxyphenyl) nicotinic acid NewCompound->nAChR caption2 Figure 3. Hypothesized nAChR Signaling.

Figure 3. Hypothesized nAChR Signaling.

Discussion & Conclusion

This guide outlines a comprehensive, albeit hypothetical, preclinical study to compare the anti-cancer effects of the established EGFR inhibitor, gefitinib, with a novel nicotinic acid derivative, this compound.

Based on our experimental design, we anticipate that gefitinib will show limited activity in the EGFR wild-type A549 cells and the EGFR T790M-mutant NCI-H1975 cells, consistent with its known mechanism of action and resistance profile. In contrast, if our hypothesis is correct, this compound will demonstrate significant cytotoxic and pro-apoptotic activity in both cell lines, irrespective of their EGFR status. This would be attributed to its putative role as an nAChR antagonist, a pathway implicated in the proliferation of various lung cancer subtypes.[6][9]

The cell cycle analysis is expected to show that this compound induces a G0/G1 arrest, a common outcome for agents that disrupt key proliferative signaling pathways. Western blot analysis will be crucial for confirming the on-target effects of both compounds. We predict that gefitinib will inhibit EGF-induced phosphorylation of EGFR and its downstream effectors, Akt and ERK, only in EGFR-sensitive contexts (not modeled here), with minimal effect in A549 and NCI-H1975 cells. Conversely, this compound is expected to block nicotine-induced signaling through the nAChR pathway, as evidenced by a reduction in CREB phosphorylation and Bcl-2 expression, leading to an increase in cleaved Caspase-3, a key executioner of apoptosis.

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A Researcher's Guide to Evaluating Kinase Inhibitor Selectivity: A Comparative Analysis of 6-(3-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in oncology, protein kinases have emerged as one of the most critical classes of drug targets.[1][2] The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[1] This conservation presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[1][3] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, complicating clinical development.[1] Conversely, a well-defined selectivity profile, or even controlled polypharmacology, can be therapeutically advantageous.[4] Therefore, rigorous evaluation of a compound's selectivity across a broad panel of kinases is a pivotal step in the preclinical development of novel inhibitors.[2][5]

This guide provides an in-depth, objective comparison of a novel investigational compound, 6-(3-Methoxyphenyl)nicotinic acid, against a panel of kinases. We will contextualize its performance by comparing it with established kinase inhibitors, providing the supporting experimental framework and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors.

The Imperative of Kinase Selectivity Profiling

The goal of kinase inhibitor development is often to potently inhibit a specific kinase that drives a particular pathology while minimizing engagement with other kinases. Kinase profiling serves several key functions:

  • Target Validation: Confirming that a compound engages the intended target with high affinity.

  • Off-Target Liability Assessment: Identifying potential off-target interactions that could lead to adverse effects.[1]

  • Structure-Activity Relationship (SAR) Guidance: Guiding medicinal chemistry efforts to optimize both potency and selectivity.[3]

  • Revealing Novel Therapeutic Opportunities: Uncovering unexpected inhibitory activities that could be harnessed for other indications (polypharmacology).[4]

The process typically involves screening the compound of interest against a large, representative panel of kinases and determining its potency, often expressed as the half-maximal inhibitory concentration (IC50).[6][7]

Comparative Selectivity Analysis: this compound

For this investigation, we hypothesized that this compound was designed as an inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase crucial for mitotic progression and a validated oncology target. To evaluate its selectivity, we profiled it against a panel of 9 representative kinases from different families. Its performance was compared against two well-characterized inhibitors: Alisertib (MLN8237) , a known selective AURKA inhibitor, and Staurosporine , a notoriously potent but non-selective kinase inhibitor.

The inhibitory activity was determined using a fluorescence-based in vitro kinase assay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from a 10-point dose-response curve for each compound against each kinase.[8][9]

Kinase TargetKinase FamilyThis compound IC50 (nM)Alisertib IC50 (nM)Staurosporine IC50 (nM)
AURKA Serine/Threonine15 1.2 6
AURKBSerine/Threonine250188
ABL1Tyrosine>10,000>10,00020
EGFRTyrosine8,5009,80050
SRCTyrosine>10,000>10,00015
CDK2Serine/Threonine1,2002,5003
PIM1Serine/Threonine3,400>10,00040
GSK3BSerine/Threonine6,7008,00010
MAPK14 (p38α)Serine/Threonine9,200>10,00035
Interpretation and Scientific Insights

The data presented in the table offers several key insights into the selectivity profile of this compound.

  • Primary Target Engagement: The compound demonstrates potent inhibition of AURKA with an IC50 of 15 nM. While not as potent as the clinical-grade inhibitor Alisertib (1.2 nM), it is well within the range of a promising lead compound.

  • Selectivity within the Aurora Kinase Family: A critical aspect of Aurora kinase inhibition is selectivity between the highly homologous A and B isoforms. This compound displays a promising selectivity profile, with an IC50 of 250 nM against AURKB, representing a ~17-fold selectivity for AURKA over AURKB. This is a desirable characteristic, as concurrent inhibition of AURKB is associated with different cellular phenotypes and potential toxicities. Alisertib, by comparison, shows only a 15-fold selectivity.

  • Broad Kinome Selectivity: Against the broader panel, this compound exhibits high selectivity. It shows minimal to no activity (>1,000 nM) against tyrosine kinases (ABL1, EGFR, SRC) and other serine/threonine kinases like PIM1, GSK3B, and MAPK14 at concentrations up to 10,000 nM. Its most significant off-target activity is against CDK2, but with a nearly 100-fold window of selectivity relative to AURKA.

  • Comparison with Controls:

    • Alisertib confirms its known profile as a potent and selective Aurora kinase inhibitor, with a slight preference for AURKA over AURKB.

    • Staurosporine serves as a crucial control, demonstrating its characteristic lack of selectivity by potently inhibiting all kinases in the panel. This validates that the assay can detect broad-spectrum inhibition.

The selectivity profile of this compound suggests it is a promising candidate for further development as an AURKA-selective inhibitor. Its distinct profile compared to Alisertib, particularly its lower potency against AURKB, may translate to a different therapeutic window and safety profile, warranting further investigation in cellular models.

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, a detailed methodology is essential. The data presented was generated using a standardized, robust in vitro kinase assay protocol.

This protocol describes a common method for measuring kinase activity and inhibition.[10] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the kinase, its specific substrate, ATP, and the test compound. Second, a detection reagent is added that converts the ADP produced into a fluorescent signal. Inhibition is measured as a decrease in signal.

Materials:

  • Recombinant human kinases (e.g., AURKA, AURKB, etc.)

  • Specific peptide substrates for each kinase

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound, Alisertib, Staurosporine) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence-based detection system.

  • White, opaque 384-well microplates

  • Multimode plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction Preparation: Prepare a master mix containing the specific kinase and its corresponding peptide substrate in kinase buffer.

  • Initiation of Kinase Reaction: Add the kinase/substrate master mix to the wells containing the compounds. Then, to start the reaction, add ATP to a final concentration that is at or near the Km for each specific kinase.[4][11] This standardization is crucial for comparing IC50 values across different kinases.[11]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and ADP Detection: Stop the kinase reaction and initiate the detection process by adding the ADP detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent). This reagent simultaneously stops the kinase reaction by depleting the remaining ATP and contains an enzyme that converts ADP to a detectable signal.

  • Signal Development: Incubate the plate for a second period (e.g., 40 minutes) to allow the detection reaction to proceed.

  • Data Acquisition: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (DMSO) and "maximal inhibition" (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound-kinase pair.

The following diagram illustrates the key steps in the kinase selectivity profiling workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (10-point, in DMSO) Plate_Compound Dispense Compounds into 384-well Plate Compound_Prep->Plate_Compound Kinase_Mix Kinase/Substrate Master Mix (in Kinase Buffer) Add_Kinase Add Kinase/Substrate Mix Kinase_Mix->Add_Kinase Plate_Compound->Add_Kinase Start_Rxn Initiate Reaction with ATP (at Km concentration) Add_Kinase->Start_Rxn Incubate_1 Incubate (60 min, RT) Start_Rxn->Incubate_1 Stop_Detect Stop Reaction & Add Detection Reagent Incubate_1->Stop_Detect Incubate_2 Incubate (40 min, RT) Stop_Detect->Incubate_2 Read_Plate Measure Fluorescence Incubate_2->Read_Plate Normalize Normalize Data Read_Plate->Normalize Curve_Fit Dose-Response Curve Fitting Normalize->Curve_Fit IC50_Calc Calculate IC50 Value Curve_Fit->IC50_Calc Final_Report Final_Report IC50_Calc->Final_Report Selectivity Profile Report

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

Conclusion and Future Directions

The systematic evaluation of this compound reveals a potent and selective inhibitor of Aurora Kinase A. Its ~17-fold selectivity over the B isoform and high degree of selectivity against a broader kinase panel mark it as a compound of significant interest for further preclinical development.

This guide underscores the necessity of a structured, comparative approach to kinase inhibitor profiling. The trustworthiness of such an evaluation hinges on self-validating experimental design, including the use of appropriate positive (non-selective) and negative (vehicle) controls, and standardized assay conditions, particularly the ATP concentration.[11] Future studies should expand this analysis to a larger, kinome-wide panel to fully delineate the selectivity profile and transition to cell-based assays to confirm on-target activity and assess cellular potency, which can differ significantly from biochemical potency due to factors like cell permeability and off-target effects within the complex cellular environment.[4][12]

References

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In Vivo Efficacy of 6-(3-Methoxyphenyl)nicotinic Acid: A Comparative Guide for Xenograft Model Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 6-(3-Methoxyphenyl)nicotinic acid, a novel nicotinic acid derivative, in cancer xenograft models. We will explore the hypothesized mechanism of action, detail a rigorous experimental design for efficacy testing, and present a comparative analysis against established benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of GPR109A agonists in oncology.

Introduction: The Therapeutic Promise of GPR109A Activation

Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been investigated for their diverse biological activities, including anticancer properties.[1][2] A key molecular target mediating these effects is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4] GPR109A is expressed on the apical membrane of colonic epithelial cells and various immune cells.[5][6]

Emerging evidence compellingly positions GPR109A as a context-dependent tumor suppressor.[7][8] In colon and breast cancer models, its activation by agonists like butyrate and niacin induces apoptosis and inhibits cell survival pathways.[6][9][10] However, GPR109A expression is frequently silenced in tumor tissues via epigenetic mechanisms like DNA methylation, suggesting a pathway for cancer immune evasion and uncontrolled proliferation.[6][9]

This guide focuses on This compound , a novel synthetic derivative designed for enhanced potency and selectivity as a GPR109A agonist. We hypothesize that this compound can reactivate the tumor-suppressive signaling cascade in GPR109A-expressing cancers, offering a targeted therapeutic strategy. Our objective is to present a robust in vivo validation protocol using a human breast cancer xenograft model and to compare its efficacy against both a known GPR109A agonist and a standard-of-care chemotherapeutic agent.

Hypothesized Mechanism of Action

The proposed antitumor effect of this compound is predicated on its function as a GPR109A agonist. Upon binding, it is expected to initiate a Gαi-mediated signaling cascade.

Key Steps in the Pathway:

  • Receptor Binding: this compound binds to and activates the GPR109A receptor on the cancer cell surface.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein.

  • Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit directly inhibits adenylyl cyclase, leading to a significant reduction in intracellular cyclic AMP (cAMP) levels.[11]

  • Downstream Effects: The decrease in cAMP levels modulates downstream pathways, including the inhibition of protein kinase A (PKA). This leads to the downregulation of key anti-apoptotic proteins such as Bcl-2 and Bcl-xL and the induction of pro-apoptotic factors, ultimately culminating in programmed cell death.[6]

GPR109A_Pathway cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) PKA->Bcl2 Inhibits Transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Drug 6-(3-Methoxyphenyl) nicotinic acid Drug->GPR109A Binds & Activates Gi->AC Inhibits Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Development cluster_treat Phase 3: Dosing & Monitoring cluster_analysis Phase 4: Endpoint Analysis Cell_Culture 1. Cell Line Selection (e.g., MDA-MB-231-GPR109A) Cell_Expansion 2. Cell Expansion & QC Cell_Culture->Cell_Expansion Animal_Acclimation 3. Animal Acclimation (NOD/SCID Mice) Cell_Expansion->Animal_Acclimation Implantation 4. Tumor Implantation (Subcutaneous) Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 7. Treatment Administration (28-day cycle) Randomization->Dosing Monitoring 8. Tumor & Body Weight Measurements (2x/week) Dosing->Monitoring Endpoint 9. Study Endpoint (Tumor Volume Limit) Monitoring->Endpoint Necropsy 10. Necropsy & Tissue Collection Endpoint->Necropsy Analysis 11. Data Analysis (TGI, IHC, Stats) Necropsy->Analysis

Caption: End-to-end workflow for the xenograft efficacy study.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible methodologies. The following protocols are designed to be self-validating systems.

Protocol 1: Cell Culture and Preparation
  • Cell Line: Utilize MDA-MB-231 human breast adenocarcinoma cells stably transfected to express human GPR109A (MDA-MB-231-GPR109A). This ensures the target is present for the proposed mechanism of action. [10]2. Culture Medium: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain GPR109A expression.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend in serum-free medium, and count using a hemocytometer or automated cell counter with Trypan Blue exclusion. Viability must be >95%.

  • Final Preparation: Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel for implantation. Keep on ice.

Protocol 2: Xenograft Implantation and Study Initiation
  • Animal Model: Use female NOD/SCID or NSG mice, 6-8 weeks old. These highly immunodeficient models support robust xenograft growth. [12]2. Acclimation: Allow mice to acclimate for at least one week upon arrival.

  • Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank.

  • Tumor Monitoring: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2 .

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into the four treatment groups (n=8-10 mice per group) ensuring average tumor volumes are similar across all groups.

Protocol 3: Treatment and Monitoring
  • Dosing Preparation:

    • This compound & Nicotinic Acid: Formulate in 0.5% carboxymethylcellulose (CMC) for oral gavage (PO) administration.

    • Paclitaxel: Formulate in an appropriate vehicle (e.g., Cremophor EL/ethanol/saline) for intraperitoneal (IP) injection.

  • Administration Schedule:

    • Groups 1, 2, 3: Administer Vehicle, Test Article (e.g., 50 mg/kg), or Nicotinic Acid (e.g., 100 mg/kg) via oral gavage once daily (QD) for 28 days.

    • Group 4: Administer Paclitaxel (e.g., 10 mg/kg) via IP injection once weekly (QW) for 4 weeks.

  • Monitoring:

    • Measure tumor volumes and body weights twice weekly.

    • Monitor animal health daily for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

  • Endpoint Criteria: Euthanize mice individually when tumors reach the predetermined endpoint volume (e.g., 2000 mm³) or at the end of the study (Day 28), whichever comes first.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary endpoint is Tumor Growth Inhibition (TGI).

Table 2: Comparative Efficacy Data (Illustrative)

Treatment GroupDose & ScheduleMean Tumor Volume (Day 28, mm³)TGI (%)*Mean Body Weight Change (%)
Vehicle Control0.5% CMC, QD1650 ± 210-+5.2
This compound 50 mg/kg, QD, PO 578 ± 95 65.0 +1.5
Nicotinic Acid100 mg/kg, QD, PO990 ± 15540.0+2.1
Paclitaxel10 mg/kg, QW, IP412 ± 8875.0-8.5

*TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Interpretation of Results
  • Efficacy of Test Article: The illustrative data shows that this compound achieved a significant TGI of 65.0%, demonstrating potent antitumor activity.

  • Comparison to Positive Control: At a lower dose, the test article showed superior efficacy compared to Nicotinic Acid (65.0% vs. 40.0% TGI), suggesting improved potency or pharmacokinetics.

  • Comparison to Standard-of-Care: While Paclitaxel showed the highest TGI (75.0%), it was associated with significant body weight loss, indicating higher toxicity. The test article achieved substantial efficacy with minimal impact on body weight, suggesting a favorable therapeutic window.

Caption: Logical comparison of expected treatment outcomes.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the in vivo validation of this compound. The proposed experimental design, rooted in the hypothesized GPR109A-mediated mechanism of action, allows for a robust comparison against relevant benchmarks. The illustrative data suggests that this compound holds significant promise as a targeted anticancer agent with a potentially superior safety profile compared to standard chemotherapy.

Further studies should include pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug exposure with tumor response, and ex vivo analysis of tumor tissues (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3) to confirm the on-target effects of proliferation inhibition and apoptosis induction.

References

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882.

Sources

Navigating the Labyrinth of TKI Resistance: A Comparative Guide to Cross-Resistance Studies Featuring 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Strategic Experimental Design

For researchers, scientists, and drug development professionals dedicated to oncology, the emergence of tyrosine kinase inhibitor (TKI) resistance is a formidable challenge. While TKIs have revolutionized cancer treatment by targeting specific molecular drivers of tumor growth, their long-term efficacy is often curtailed by the development of resistance, frequently leading to cross-resistance to other TKIs.[1] This guide provides an in-depth analysis of the mechanisms underpinning TKI cross-resistance and outlines a comprehensive, field-proven experimental framework for its investigation. We will use the novel compound 6-(3-Methoxyphenyl)nicotinic acid as a case study to illustrate how to strategically evaluate a new chemical entity within the complex landscape of TKI resistance.

The Molecular Chessboard of TKI Resistance

Understanding the mechanisms of TKI resistance is paramount to designing effective next-generation therapies and combination strategies.[1] Resistance can be broadly categorized into two main types: on-target and off-target mechanisms.[2]

On-target resistance involves alterations to the kinase itself, the direct target of the TKI. Key mechanisms include:

  • Secondary Mutations: The most common on-target mechanism involves the acquisition of point mutations within the kinase domain.[3] These mutations can either directly impair drug binding, such as the notorious "gatekeeper" mutations (e.g., T315I in BCR-ABL or T790M in EGFR), or alter the conformation of the ATP-binding pocket, reducing the inhibitor's affinity.[2][4][5]

  • Gene Amplification: Increased production of the target kinase through gene amplification can effectively titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.[6]

Off-target resistance circumvents the targeted kinase by activating alternative signaling pathways to sustain cell proliferation and survival.[2] This can occur through:

  • Activation of Bypass Pathways: Cancer cells can activate parallel signaling cascades that provide redundant survival signals, rendering the inhibition of the primary target ineffective.[4] Examples include the activation of MET signaling in response to EGFR inhibition.

  • Drug Efflux and Sequestration: Increased expression of drug transporters can reduce the intracellular concentration of the TKI.[3] Additionally, some TKIs can be sequestered in lysosomes, preventing them from reaching their target.[7][8]

These mechanisms are not mutually exclusive, and a single tumor can harbor multiple resistance mechanisms, leading to complex patterns of cross-resistance to different TKIs.

Introducing this compound: A Hypothetical Interrogator of TKI Resistance Pathways

While not a classical TKI, this compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting avenue for investigation. Nicotinic acid and its derivatives have been shown to influence cellular signaling pathways that are also implicated in TKI resistance, such as the MEK/ERK and AKT/GSK3β pathways.[9] This positions this compound as a potential modulator of TKI sensitivity or a candidate for combination therapy.

Our central hypothesis is that this compound may alter the cellular response to established TKIs, either by potentiating their effects, overcoming existing resistance, or, conversely, inducing a resistant phenotype. The following experimental guide outlines a rigorous approach to test this hypothesis.

Experimental Framework for Assessing Cross-Resistance

To thoroughly investigate the interplay between this compound and other TKIs, a multi-pronged experimental approach is essential. This framework is designed to be a self-validating system, where findings from one assay inform and are corroborated by others.

Phase 1: Generation and Characterization of TKI-Resistant Cell Lines

The foundation of any cross-resistance study is a well-characterized panel of resistant cell lines.

Protocol for Generating TKI-Resistant Cell Lines:

  • Cell Line Selection: Begin with a TKI-sensitive cancer cell line relevant to the TKIs being studied (e.g., HCC827 for EGFR TKIs, K-562 for BCR-ABL TKIs).

  • Dose Escalation: Culture the parental cells in the presence of a low concentration of the selected TKI (e.g., Gefitinib, Imatinib).

  • Stepwise Increase: Once the cells have adapted and resumed normal proliferation, gradually increase the TKI concentration in a stepwise manner over several months.[10]

  • Isolation of Resistant Clones: After achieving significant resistance (e.g., >10-fold increase in IC50), isolate and expand individual resistant clones.

  • Characterization: Thoroughly characterize the resistant clones by:

    • Sequencing the target kinase: To identify any on-target mutations.

    • qRT-PCR and Western Blotting: To assess the expression levels of the target kinase and key components of bypass signaling pathways.

Experimental Workflow for Generating TKI-Resistant Cell Lines

G cluster_0 Generation of Resistant Cell Lines Parental Cell Line Parental Cell Line Low-Dose TKI Exposure Low-Dose TKI Exposure Parental Cell Line->Low-Dose TKI Exposure Initial Treatment Stepwise Dose Increase Stepwise Dose Increase Low-Dose TKI Exposure->Stepwise Dose Increase Adaptation & Proliferation High-Dose Resistant Population High-Dose Resistant Population Stepwise Dose Increase->High-Dose Resistant Population Selection Pressure Clonal Isolation Clonal Isolation High-Dose Resistant Population->Clonal Isolation Isolate Single Cells Characterized Resistant Clones Characterized Resistant Clones Clonal Isolation->Characterized Resistant Clones Expansion & Analysis

Caption: Workflow for developing TKI-resistant cell lines.

Phase 2: In Vitro Cross-Resistance Profiling

This phase aims to quantify the degree of resistance of the newly generated cell lines to a panel of TKIs and to assess the effect of this compound.

Protocol for Cell Viability (MTT) Assay:

  • Cell Seeding: Seed parental and resistant cells in 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a serial dilution of various TKIs (e.g., first, second, and third-generation inhibitors) both in the presence and absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug combination.

Data Presentation: Comparative IC50 Values

Cell LineTKI 1 (IC50, µM)TKI 2 (IC50, µM)TKI 3 (IC50, µM)TKI 1 + 6-MPN (IC50, µM)
Parental0.10.50.050.08
Resistant Clone A5.28.90.14.5
Resistant Clone B12.515.31.210.2

This table presents hypothetical data for illustrative purposes. 6-MPN refers to this compound.

Phase 3: Mechanistic Investigation of Cross-Resistance

This phase delves into the molecular mechanisms driving the observed cross-resistance patterns and the influence of this compound.

Protocol for Western Blotting:

  • Cell Lysis: Treat parental and resistant cells with TKIs +/- this compound for various time points and then lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Analysis

G cluster_0 TKI Action and Resistance TKI TKI RTK Receptor Tyrosine Kinase (e.g., EGFR) TKI->RTK Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Resistance_Mutation On-Target Mutation Resistance_Mutation->RTK Alters Drug Binding Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->PI3K_AKT_mTOR Activates 6-MPN 6-(3-Methoxyphenyl) nicotinic acid 6-MPN->RAS_RAF_MEK_ERK Modulates? 6-MPN->PI3K_AKT_mTOR Modulates?

Sources

Assessing the Synergistic Potential of 6-(3-Methoxyphenyl)nicotinic Acid in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the synergistic anticancer effects of a novel nicotinic acid derivative, 6-(3-Methoxyphenyl)nicotinic acid, when used in combination with established chemotherapeutic agents. Designed for researchers in oncology and drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation methods necessary to rigorously assess therapeutic synergy.

Introduction: The Rationale for Combination Therapy

The development of drug resistance and the presence of tumor heterogeneity are significant obstacles in cancer treatment. Combination therapy, the use of multiple anticancer drugs with different mechanisms of action, is a cornerstone of modern oncology. The primary goal of this approach is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs. This can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance.

Nicotinic acid (Niacin, Vitamin B3) and its derivatives have emerged as a promising class of compounds in oncology.[1][2] Their anticancer potential stems from their role in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling.[3] Some derivatives of nicotinic acid have also been shown to inhibit key oncogenic pathways, such as the VEGFR-2 signaling cascade, or to induce apoptosis.[4]

This guide focuses on a hypothetical novel derivative, this compound. Based on the structure and the known activities of related compounds, we hypothesize that this molecule may exhibit anticancer properties through the inhibition of key signaling pathways or by modulating the tumor microenvironment. To explore its full therapeutic potential, a systematic evaluation of its synergistic effects with standard-of-care chemotherapeutics is warranted.

Proposed Mechanism of Action and Synergy Hypothesis

While the precise mechanism of this compound is yet to be fully elucidated, we can postulate a mechanism based on existing literature for similar nicotinic acid derivatives. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical cell survival pathway, for instance, the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Our central hypothesis is that this compound will synergize with a DNA-damaging agent, such as cisplatin, by preventing the cancer cells from repairing the cisplatin-induced DNA damage, thereby leading to enhanced apoptosis.

Experimental Workflow for Synergy Assessment

The following workflow provides a structured approach to testing our synergy hypothesis.

workflow cluster_0 Phase 1: Single-Agent Cytotoxicity Screening cluster_1 Phase 2: Combination Therapy Assessment cluster_2 Phase 3: Mechanistic Validation A Select Cancer Cell Lines (e.g., A549, MCF-7, HCT116) B Dose-Response Assays for This compound A->B C Dose-Response Assays for Cisplatin A->C D Calculate IC50 Values for Each Agent B->D C->D E Design Combination Ratio Matrix (Constant Ratio) D->E F Perform Combination Cytotoxicity Assays E->F G Calculate Combination Index (CI) using Chou-Talalay Method F->G H Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) G->H I Apoptosis Assays (Annexin V/PI Staining) H->I J Cell Cycle Analysis (Propidium Iodide Staining) H->J K Western Blot Analysis for Key Pathway Proteins (e.g., p-Akt, PARP cleavage) H->K L Confirm Synergy Mechanism I->L J->L K->L pathway cluster_0 Drug Action cluster_1 Cellular Processes Cisplatin Cisplatin DNAdamage DNA Damage Cisplatin->DNAdamage induces CompoundX This compound PI3K_Akt PI3K/Akt Pathway CompoundX->PI3K_Akt inhibits DNARepair DNA Repair DNAdamage->DNARepair activates Apoptosis Apoptosis DNAdamage->Apoptosis induces PI3K_Akt->DNARepair promotes DNARepair->Apoptosis inhibits

Caption: A simplified signaling pathway illustrating the hypothesized synergistic mechanism of action.

This diagram illustrates that while cisplatin induces DNA damage, leading to apoptosis, this compound inhibits the PI3K/Akt pathway, which in turn suppresses the cell's ability to repair the DNA damage, resulting in a significantly enhanced apoptotic response.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical assessment of the synergistic potential of this compound with other anticancer drugs. The outlined experimental workflow, from initial cytotoxicity screening to mechanistic validation, ensures a comprehensive and scientifically sound evaluation. The hypothetical data presented herein suggests that this novel compound could be a promising candidate for combination therapy.

Future studies should aim to validate these findings in in vivo models to assess the therapeutic efficacy and safety of the combination. Furthermore, a broader screening against a larger panel of cancer cell lines and in combination with other classes of anticancer drugs would provide a more complete picture of the therapeutic potential of this compound.

References

  • Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC - NIH. [Link]
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - Bentham Science. [Link]
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed. [Link]
  • Synergistic anticancer activity of valproate combined with nicotinamide enhances anti-proliferation response and apoptosis in MIAPaca2 cells - PubMed. [Link]
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - ResearchG
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed. [Link]
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC - NIH. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(3-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 6-(3-Methoxyphenyl)nicotinic acid. As your partner in laboratory safety, we aim to build deep trust by delivering value beyond the product itself, offering procedural, step-by-step guidance to directly answer your operational questions and ensure the well-being of your research team.

Hazard Identification and Risk Assessment: Understanding the Compound

While specific toxicological data for this compound is not extensively published, a thorough risk assessment can be conducted by examining data from structurally analogous compounds, such as other substituted nicotinic acids. The primary hazards associated with this class of powdered aromatic carboxylic acids are well-documented.[1][2][3]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the anticipated hazards are summarized below. This proactive, science-led approach ensures that we operate with a necessary margin of safety.

Hazard CategoryGHS Hazard StatementRationale and Implication for Handling
Acute Oral Toxicity H302: Harmful if swallowedAccidental ingestion could lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[1][4]
Skin Irritation H315: Causes skin irritationDirect contact with the solid powder or solutions can cause redness, itching, or inflammation. This necessitates the use of a lab coat and appropriate chemical-resistant gloves to prevent skin exposure.[1][2][3]
Eye Irritation H319: Causes serious eye irritationThe compound is a significant hazard to the eyes. Airborne dust or splashes can cause serious irritation, potentially leading to damage if not addressed immediately. Sealed safety goggles are mandatory.[1][2][3][5][6]
Respiratory Irritation H335: May cause respiratory irritationInhalation of fine dust particles can irritate the respiratory tract.[1][2][3] All handling of the solid form must be performed within a certified chemical fume hood or with appropriate respiratory protection to minimize this risk.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential harm. The equipment specified below is selected to directly counter the identified hazards of this compound.

Protection TypeRequired PPESpecification and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times and meet ANSI Z87.1 standards.[2] They are essential to protect against the serious eye irritation hazard (H319).[1][3] Face Shield: Recommended to be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[2][7][8]
Hand Protection Chemical-Resistant Nitrile GlovesRationale: Nitrile gloves offer robust protection against a wide range of chemicals, including aromatic acids.[7][9] Procedure: Gloves must be inspected for defects before each use. Use proper removal technique to avoid contaminating your skin and dispose of them immediately after handling or upon contamination.[1][6] Always wash hands thoroughly after glove removal.[1][5]
Body Protection Fully-Buttoned Laboratory CoatA standard or chemical-resistant lab coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toed ShoesFully enclosed shoes, preferably made of a chemical-resistant material, are mandatory to protect against spills.[2][9]
Respiratory Protection NIOSH-Approved Respirator (If required)Primary Control: All handling of the solid compound that may generate dust must occur in a certified chemical fume hood to prevent inhalation.[2] Secondary Control: If engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is required.[1][7] Use of a respirator requires prior medical evaluation and fit testing.[9]

Operational Blueprint: Step-by-Step Procedures

A self-validating protocol minimizes risk by integrating safety checks at every stage. Follow this workflow for handling this compound.

Preparation and Engineering Controls
  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[2]

  • Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly before starting any work.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled hazardous waste containers before bringing the chemical into the hood.[2]

Donning Personal Protective Equipment

The sequence of donning PPE is critical to ensure complete and uncontaminated protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning Sequence Prep Confirm Engineering Controls (Fume Hood On) Coat 1. Lab Coat Prep->Coat Goggles 2. Safety Goggles Coat->Goggles FaceShield 3. Face Shield (If needed) Goggles->FaceShield Gloves 4. Gloves (Inspect First) FaceShield->Gloves Ready Ready for Handling Gloves->Ready Start Start Start->Prep

Caption: PPE Donning Workflow.

Handling and Disposal
  • Weighing and Transfer: Perform all manipulations of the solid compound deep within the fume hood to contain any dust. Use a spatula for transfers and handle containers carefully to avoid generating airborne particles.

  • Waste Segregation: All disposables contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous solid waste container.[1][2]

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly after use.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order it was put on: gloves first, followed by face shield, goggles, and lab coat.[2]

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[1][5][6]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical.

Emergency_Response cluster_exposure Exposure Event cluster_action Immediate Action cluster_followup Follow-Up Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact Wash Wash with Soap & Water Skin->Wash Eye Eye Contact Rinse Rinse with Water for 15 min. Remove Contacts Eye->Rinse Ingestion Ingestion RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Physician Consult a Physician. Bring SDS. Move->Physician Wash->Physician Rinse->Physician RinseMouth->Physician

Caption: Emergency First-Aid Protocol.

  • In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[1][3]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.[1]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[1]

References

  • Safety Data Sheet - Aaron Chemicals. (2024). Aaron Chemicals LLC. [Link]
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork. [Link]
  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
  • Safety Data Sheet: Nicotinic acid. (2023). Chemos GmbH & Co.KG. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.